Isovestitol
Description
This compound has been reported in Trifolium, Lablab purpureus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63631-42-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |
InChI Key |
FFDNYMAHNWBKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
melting_point |
95 - 97 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activities of Isovestitol and Related Isoflavans
This technical guide provides a detailed overview of the biological activities of this compound and its closely related isoflavan counterparts. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes findings from related compounds, such as (3S)-vestitol, to present a comprehensive profile of its expected biological functions. The guide covers key activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, supported by quantitative data where available, detailed experimental protocols, and signaling pathway visualizations.
Core Biological Activities of this compound and Related Isoflavans
This compound, a member of the isoflavonoid class, is structurally similar to other bioactive compounds like vestitol and neovestitol, which are known for a range of pharmacological effects. The primary activities associated with this class of molecules are detailed below.
Anti-inflammatory Activity
The most well-documented activity for this class of compounds is their anti-inflammatory effect, primarily through the modulation of macrophage activity. Studies on (3S)-vestitol, an isomer of vestitol, demonstrate significant potential in suppressing inflammatory responses.
| Compound | Concentration | Target System | Effect | Reference |
| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | 60% reduction in Nitric Oxide (NO) release | [1] |
| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | Decreased levels of IL-1β, IL-1α, G-CSF, and GM-CSF | [1] |
| (3S)-Vestitol | 0.55 µM | LPS-stimulated peritoneal macrophages | Increased expression of cytokine signaling inhibitors (Socs3, Dab2) | [1] |
| Vestitol | 10 mg/kg | In vivo neutrophil migration model | Inhibition of neutrophil migration | [2] |
The anti-inflammatory mechanism of (3S)-vestitol involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In macrophages stimulated by lipopolysaccharide (LPS), the activation of Toll-like Receptor 4 (TLR4) typically leads to a cascade that results in the phosphorylation and degradation of IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (3S)-vestitol has been shown to suppress this pathway, leading to reduced production of inflammatory mediators like nitric oxide and various cytokines.[1]
References
Isovestitol: A Technical Guide to its Mechanism of Action in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a pterocarpan isoflavonoid, has emerged as a compound of significant interest in the field of inflammation research.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound. Drawing from a comprehensive review of preclinical studies, this document details the compound's effects on key inflammatory signaling pathways, summarizes quantitative data on its bioactivity, and outlines the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanism of Action: Attenuation of Inflammatory Signaling Cascades
This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways that orchestrate the inflammatory response. The core of its mechanism lies in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to a downstream reduction in the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to significantly impede this pathway.[3][4][5] In its resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound intervenes in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This action effectively halts the downstream cascade, leading to a marked decrease in the expression of NF-κB-dependent genes.
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (3 S)-Vestitol on Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Isovestitol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a naturally occurring isoflavan, has garnered interest within the scientific community for its potential therapeutic properties, including antituberculosis activity. As a member of the flavonoid family, it is found in a variety of leguminous plants. This technical guide provides an in-depth overview of the primary natural sources of this compound and details a comprehensive, step-by-step protocol for its isolation and purification from plant material. The methodologies outlined herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and therapeutic potential of this promising phytochemical.
Natural Sources of this compound
This compound has been identified in several species within the Fabaceae (legume) family. The primary reported natural sources include:
-
Sesbania grandiflora : The roots of this plant, commonly known as the vegetable hummingbird, have been shown to be a significant source of this compound.[1][2][3][4][5]
-
Trifolium spp. (Clover) : Various species of clover are known to produce isoflavonoids, and this compound has been reported within this genus.
-
Lablab purpureus (Hyacinth Bean) : This widely cultivated legume has also been identified as a natural source of this compound.
-
Sophora japonica (Pagoda Tree) : This tree, used in traditional Chinese medicine, is another reported source of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol |
| CAS Number | 63631-42-5 |
| Appearance | Amorphous Powder |
Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 | m | |
| H-2 | 3.99 | m | |
| H-3 | 3.49 | m | |
| H-4 | 2.98 | dd | 15.5, 10.5 |
| H-4 | 2.81 | dd | 15.5, 5.0 |
| H-5 | 7.06 | d | 8.0 |
| H-6 | 6.43 | dd | 8.0, 2.5 |
| H-8 | 6.29 | d | 2.5 |
| H-3' | 6.51 | d | 2.0 |
| H-5' | 6.38 | dd | 8.0, 2.0 |
| H-6' | 6.90 | d | 8.0 |
| 2'-OCH₃ | 3.73 | s |
Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 67.9 |
| C-3 | 31.5 |
| C-4 | 30.2 |
| C-4a | 112.9 |
| C-5 | 129.8 |
| C-6 | 107.5 |
| C-7 | 155.1 |
| C-8 | 103.1 |
| C-8a | 155.0 |
| C-1' | 118.9 |
| C-2' | 157.9 |
| C-3' | 102.3 |
| C-4' | 155.8 |
| C-5' | 106.3 |
| C-6' | 128.9 |
| 2'-OCH₃ | 54.9 |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z |
| HRESI-MS | Negative | [M-H]⁻ 271.0970 |
Experimental Protocol: Isolation of this compound from Sesbania grandiflora Roots
This protocol is adapted from the methodology described by Hasan et al. (2012).[1][2]
3.1. Plant Material Preparation
-
Collection and Drying : Collect fresh roots of Sesbania grandiflora. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grinding : Grind the dried roots into a fine powder using a laboratory mill.
3.2. Extraction
-
Maceration : Macerate the powdered root material (1.5 kg) with 90% aqueous methanol (MeOH) (3 x 5 L) at room temperature for seven days.
-
Concentration : After seven days, filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40°C to a volume of approximately 100 mL.
3.3. Solvent Partitioning
-
Hexane Partitioning : Partition the concentrated aqueous MeOH extract with n-hexane. Separate the layers to obtain a hexane-soluble fraction and a MeOH-soluble fraction.
-
Ethyl Acetate Partitioning : Further partition the MeOH-soluble fraction with ethyl acetate (EtOAc). This will yield an EtOAc-soluble fraction and a remaining MeOH-soluble fraction.
3.4. Chromatographic Purification
-
Silica Gel Column Chromatography : Subject the EtOAc-soluble fraction (2.3 g) to column chromatography on silica gel.
-
Elution Gradient : Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by n-hexane-EtOAc mixtures (from 99:1 to 1:1 v/v), and finally with pure EtOAc.
-
Fraction Collection : Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation of this compound : Combine the fractions that show the presence of this compound. Further purification of the combined fractions (e.g., fraction eluted with n-hexane-EtOAc 9:1) will yield pure this compound.
3.5. Yield
While the specific yield of pure this compound was not explicitly quantified in the source literature, isoflavonoid yields from plant materials can vary significantly depending on the species, growing conditions, and extraction methodology, typically ranging from 0.1 to over 20 mg/g of dry plant material.[6]
Visualizations
Experimental Workflow
Putative Anti-Inflammatory Signaling Pathway
While the precise mechanism of action for this compound's antituberculosis activity is yet to be fully elucidated, isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a generalized pathway through which isoflavonoids, and potentially this compound, may inhibit inflammation.
Conclusion
This technical guide provides a consolidated resource for the natural sourcing and laboratory-scale isolation of this compound. The detailed experimental protocol, derived from established literature, offers a practical framework for obtaining this isoflavan for further research. The summarized quantitative data and spectroscopic information will aid in the identification and characterization of the isolated compound. The provided diagrams offer a visual representation of the experimental workflow and a plausible mechanism of action, which can guide future studies into the pharmacological properties of this compound. Further research is warranted to optimize extraction yields and to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
References
- 1. The Chemical Components of Sesbania grandiflora Root and Their Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Chemical Components of Sesbania grandiflora Root and Their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalijcar.org [journalijcar.org]
- 6. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells [mdpi.com]
An In-depth Technical Guide to Isovestitol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol is a naturally occurring isoflavan, a type of flavonoid, found in a variety of plants, including those of the Sophora genus.[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Identification
This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol, possesses a core chroman ring structure substituted with a methoxy and two hydroxy functional groups.[1][2] The stereochemistry of this compound can vary, with different enantiomers potentially exhibiting distinct biological activities.
| Identifier | Value | Reference |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol | [1] |
| CAS Number | 63631-42-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [2] |
| InChI | InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | [2] |
| InChIKey | FFDNYMAHNWBKCH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data are summarized in the table below.
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Melting Point | 95 - 97 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol and ethanol. | [3] |
| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). | [1] |
Biological Activities and Signaling Pathways
This compound has been investigated for a range of biological activities, with a primary focus on its anti-inflammatory and antioxidant properties.[1] These activities are attributed to its ability to modulate key signaling pathways involved in cellular responses to stress and inflammation.
Anti-inflammatory Activity
This compound and its related isoflavonoids, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The primary mechanism of action involves the modulation of inflammatory cell migration and the production of inflammatory mediators.
-
Inhibition of Neutrophil Migration: Studies on the related compound vestitol have shown that it can reduce lipopolysaccharide (LPS)-induced neutrophil migration.[4] This effect is mediated, at least in part, by a decrease in the release of chemokines such as CXCL1/KC and CXCL2/MIP-2 from macrophages.[4]
-
Modulation of Inflammatory Cytokines: The anti-inflammatory action of isoflavonoids like (3S)-vestitol is linked to the inhibition of key pro-inflammatory cytokines, particularly Interleukin-1 (IL-1).[5] This, in turn, can lead to the downstream inactivation of transcription factors like nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response.[5]
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. This compound's antioxidant potential is a key aspect of its therapeutic promise.[1] The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the properties and activities of this compound.
Isolation and Purification
A general workflow for the isolation and purification of this compound from a plant source is outlined below. The specific conditions may vary depending on the plant material.
Protocol for Isolation:
-
Extraction: The dried and powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the more polar fractions like ethyl acetate.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.
Structural Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature in the dark.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.
-
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol details the assessment of the antioxidant capacity of this compound using the DPPH assay.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, 100 µL of each concentration of this compound is mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.
Applications in Drug Development
The promising anti-inflammatory and antioxidant properties of this compound make it a compelling candidate for further investigation in the context of drug development. Its potential applications could include the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as conditions associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.
Conclusion
This compound is a bioactive isoflavan with a well-defined chemical structure and promising pharmacological activities. Its demonstrated anti-inflammatory and antioxidant effects, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its full therapeutic potential.
References
- 1. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.usp.br [repositorio.usp.br]
Isovestitol: A Technical Guide to its Phytoestrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a naturally occurring isoflavan found in various plants, has garnered interest for its potential as a phytoestrogen. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, consolidating available data on its interaction with estrogen receptors and its effects on estrogen-mediated signaling pathways. This document details the methodologies of key experimental assays used to characterize its estrogenic activity and presents a structured summary of the available, albeit limited, quantitative data. Furthermore, this guide employs Graphviz visualizations to illustrate the pertinent signaling cascades and experimental workflows, offering a clear and concise resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.
Introduction
Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activities due to their structural similarity to the endogenous estrogen, 17β-estradiol.[1][2] These compounds can interact with estrogen receptors (ERs), primarily ERα and ERβ, and modulate estrogenic signaling pathways, leading to a wide range of physiological effects.[3][4] Their potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms have made them a significant area of research.
This compound, chemically known as 7,4'-dihydroxy-2'-methoxyisoflavan, is a member of the isoflavonoid class of phytoestrogens.[5] It is found in plants such as Trifolium and Lablab purpureus.[5] This guide aims to provide an in-depth technical overview of this compound's phytoestrogenic properties, focusing on its mechanism of action, experimental validation, and the quantitative aspects of its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | [5] |
| Molecular Weight | 272.29 g/mol | [5] |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [5] |
| CAS Number | 63631-42-5 | [5] |
| Physical Description | Solid | [5] |
| Melting Point | 95 - 97 °C | [5] |
| Chemical Class | Isoflavan, Flavonoid | [5] |
Mechanism of Action as a Phytoestrogen
The primary mechanism by which this compound is proposed to exert its phytoestrogenic effects is through its interaction with estrogen receptors, ERα and ERβ.[6] These receptors are ligand-activated transcription factors that, upon binding to estrogens or estrogen mimics, undergo conformational changes, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[4] This binding initiates the transcription of estrogen-responsive genes, leading to a cellular response.
The general signaling pathway for estrogen receptor activation is depicted in the following diagram:
Quantitative Data on Estrogenic Activity
For context, other well-studied isoflavones like genistein and daidzein have reported RBAs and are known to exhibit preferential binding to ERβ.[7] The absence of such data for this compound highlights a critical knowledge gap and underscores the need for further research to quantitatively characterize its phytoestrogenic potential.
Table 2: Summary of Quantitative Estrogenic Activity Data for this compound
| Assay Type | Receptor | Parameter | Value | Reference |
| Competitive Binding Assay | ERα | RBA (%) | Data Not Available | - |
| ERβ | RBA (%) | Data Not Available | - | |
| ERα | IC50 (nM) | Data Not Available | - | |
| ERβ | IC50 (nM) | Data Not Available | - | |
| ERα | Ki (nM) | Data Not Available | - | |
| ERβ | Ki (nM) | Data Not Available | - | |
| Reporter Gene Assay | ERα | EC50 (nM) | Data Not Available | - |
| ERβ | EC50 (nM) | Data Not Available | - | |
| Cell Proliferation Assay (E-Screen) | ERα | EC50 (nM) | Data Not Available | - |
| Yeast Estrogen Screen (YES) | - | EC50 (nM) | Data Not Available | - |
Note: The table is populated with "Data Not Available" to reflect the current state of published research. This will be updated as new data becomes available.
Experimental Protocols for Assessing Phytoestrogenic Activity
To facilitate future research on this compound, this section provides detailed, generalized methodologies for key in vitro assays commonly used to characterize the estrogenic activity of phytoestrogens.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to ERα or ERβ.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. epa.gov [epa.gov]
- 5. Microcarrier-based fluorescent yeast estrogen screen assay for fast determination of endocrine disrupting compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the estrogen-responsive pS2 gene in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Isovestitol in Plants: A Technical Guide for Researchers
Abstract
Isovestitol, a significant isoflavonoid phytoalexin, plays a crucial role in plant defense mechanisms, particularly in leguminous species. Its biosynthesis is a specialized branch of the complex isoflavonoid pathway, originating from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. It details the enzymatic cascade from primary metabolites to the final this compound molecule, summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding. While the enzymatic steps are well-elucidated, a notable gap exists in the public domain regarding specific enzyme kinetic parameters for the terminal enzymes of the pathway.
Introduction
Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, where they function as signaling molecules in plant-microbe interactions and as phytoalexins in plant defense.[1][2] this compound, an isoflavan, is a key phytoalexin accumulated by various legumes, such as Lotus japonicus and Medicago sativa, in response to pathogen attack or abiotic stress.[3][4] Understanding the biosynthesis of this compound is critical for developing strategies to enhance disease resistance in crops and for exploring its potential pharmacological applications. This guide delineates the intricate biosynthetic route to this compound, building upon the foundational phenylpropanoid and flavonoid pathways.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which converts L-phenylalanine to 4-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway.
Phenylpropanoid and Flavonoid Precursor Pathways
The initial steps are common to the synthesis of all flavonoids and are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.
This activated intermediate is the entry point into the flavonoid pathway.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. In legumes, a parallel pathway involving chalcone reductase (CHR) leads to the formation of 6'-deoxychalcone, a precursor for 5-deoxyisoflavonoids.[5]
-
Isoflavone Synthase (IFS): A key branch point enzyme, IFS is a cytochrome P450 monooxygenase that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, producing 2-hydroxyisoflavanones.[2][6] For the synthesis of this compound, the substrate is liquiritigenin, which is converted to 2,7,4'-trihydroxyisoflavanone.
-
2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavone.[7] In the case of this compound biosynthesis, this would lead to the formation of daidzein from 2,7,4'-trihydroxyisoflavanone.
The this compound-Specific Branch
The conversion of the isoflavone intermediate, daidzein, to this compound involves a series of reduction and hydroxylation steps catalyzed by specific enzymes. The pathway from the precursor liquiritigenin is outlined below.
-
2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) and 2-hydroxyisoflavanone dehydratase (HID): 2,7,4'-trihydroxyisoflavanone is first methylated at the 4'-position by HI4'OMT and then dehydrated by HID to produce the isoflavone formononetin .[7]
-
Isoflavone 2'-Hydroxylase (I2'H): This cytochrome P450 enzyme (CYP81E family) introduces a hydroxyl group at the 2' position of the B-ring of formononetin to produce 2',7-dihydroxy-4'-methoxyisoflavone .[8][9]
-
Isoflavone Reductase (IFR): This enzyme catalyzes the NADPH-dependent reduction of the double bond in the heterocyclic C-ring of 2',7-dihydroxy-4'-methoxyisoflavone to yield the isoflavanone, vestitone .[10][11]
-
Vestitone Reductase (VR): Vestitone is then reduced by vestitone reductase, another NADPH-dependent enzyme, to form 7,2'-dihydroxy-4'-methoxyisoflavanol .[10][12]
-
7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase (DMID): The final step is the dehydration of 7,2'-dihydroxy-4'-methoxyisoflavanol, which results in the formation of the isoflavan, This compound . While this enzyme has been purified, its corresponding gene sequence has not been widely reported.[13]
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering efforts. However, comprehensive quantitative data, particularly enzyme kinetic parameters, are not extensively available in the public literature. The following tables summarize the available data on metabolite concentrations.
Table 1: this compound and Precursor Accumulation in Elicited Plant Tissues
| Plant Species | Elicitor | Tissue | Metabolite | Concentration | Reference |
| Lotus japonicus | Chitosan | Leaves | Vestitol | Significant increase | [3][14] |
| Lotus japonicus | Powdery Mildew | Leaves | Vestitol | ~10-fold increase | [15] |
| Medicago truncatula | Yeast Elicitor | Cell Culture | Formononetin | Transient peak at 12-18h | [1][8] |
| Medicago truncatula | Yeast Elicitor | Cell Culture | Medicarpin* | Sustained increase up to 48h | [1][8] |
Note: Medicarpin is a pterocarpan phytoalexin derived from the same pathway.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | Reference |
| Vestitone Reductase | Medicago sativa (Alfalfa) | (3R)-Vestitone | 45 | Not Reported | [12] |
| 7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase | Medicago sativa (Alfalfa) | 7,2'-dihydroxy-4'-methoxyisoflavanol | 5 | Not Reported | [12] |
A significant knowledge gap exists for the kinetic parameters of Isoflavone 2'-Hydroxylase and Isoflavone Reductase in the context of this compound biosynthesis.
Experimental Protocols
This section outlines general methodologies for key experiments used to study the this compound biosynthetic pathway.
Quantification of this compound and Precursors by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of isoflavonoids.
Protocol Overview:
-
Sample Preparation:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites with a suitable solvent, typically 80% methanol, by vortexing or sonication.
-
Centrifuge the extract to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[16]
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used, with monitoring at wavelengths around 280 nm for isoflavans. Mass spectrometry (LC-MS) can be coupled for more sensitive and specific detection and identification.[1][17]
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the plant extracts by comparing the peak area to the standard curve.
-
Enzyme Assays
Characterizing the activity of the biosynthetic enzymes is crucial. This typically involves heterologous expression of the enzyme, followed by an in vitro activity assay.
Protocol for a Generic Reductase (e.g., IFR, VR):
-
Protein Expression and Purification:
-
The cDNA encoding the target reductase is cloned into an expression vector (e.g., pET vector with a His-tag).
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG.
-
Cells are harvested, lysed, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).[18]
-
-
Enzyme Activity Assay:
-
The standard assay mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the substrate (e.g., 2',7-dihydroxy-4'-methoxyisoflavone for IFR or vestitone for VR), and the cofactor NADPH.
-
The reaction is initiated by adding the purified enzyme.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) to extract the product.
-
The product is then analyzed and quantified by HPLC or LC-MS.
-
Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocity.[19]
-
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is used to study the transcriptional regulation of the this compound biosynthetic genes in response to various stimuli.
Protocol Overview:
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a commercial kit or a standard protocol.
-
The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[20]
-
-
qRT-PCR:
-
Gene-specific primers are designed for the target biosynthetic genes (e.g., I2'H, IFR, VR) and a reference gene (e.g., actin or ubiquitin).
-
The qRT-PCR reaction is performed using a SYBR Green-based master mix.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.[21]
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level and is induced by various biotic and abiotic stresses.
-
Elicitor Induction: Pathogen-derived molecules (elicitors) such as chitosan and yeast cell wall extracts have been shown to induce the expression of this compound biosynthetic genes and the accumulation of this compound.[3][14]
-
Transcriptional Control: The expression of isoflavonoid biosynthetic genes is often coordinately regulated by a network of transcription factors, including MYB, bHLH, and WD40 proteins.[4]
-
Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," in the isoflavonoid pathway. These complexes are thought to be anchored to the endoplasmic reticulum and facilitate the efficient channeling of intermediates between sequential enzymes, preventing the diffusion of unstable intermediates and competition from other pathways.[9]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a well-defined branch of isoflavonoid metabolism in leguminous plants. The key enzymatic steps have been elucidated, providing a solid foundation for further research. However, a significant gap remains in the availability of detailed quantitative data, particularly the kinetic parameters of the terminal enzymes. Future research should focus on:
-
Enzyme Characterization: Detailed kinetic analysis of recombinantly expressed and purified I2'H, IFR, VR, and the elusive DMID to provide a complete quantitative understanding of the pathway.
-
Regulatory Networks: Elucidation of the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes in response to different stimuli.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer enhanced disease resistance in crop plants by overexpressing key biosynthetic genes or regulatory factors.
-
Structural Biology: Determining the crystal structures of the pathway enzymes will provide insights into their catalytic mechanisms and substrate specificities, aiding in protein engineering efforts.[22]
This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis and serves as a valuable resource for researchers aiming to further unravel the complexities of this important plant defense pathway.
References
- 1. Metabolomics Reveals Novel Pathways and Differential Mechanistic and Elicitor-Specific Responses in Phenylpropanoid and Isoflavonoid Biosynthesis in Medicago truncatula Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 3. Biologia plantarum: Chitosan is involved in elicitation of vestitol production in Lotus japonicus [bp.ueb.cas.cz]
- 4. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Medicago sativa and Medicago truncatula Show Contrasting Root Metabolic Responses to Drought [frontiersin.org]
- 8. Metabolomics reveals novel pathways and differential mechanistic and elicitor-specific responses in phenylpropanoid and isoflavonoid biosynthesis in Medicago truncatula cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.abo.fi [research.abo.fi]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhea - reaction knowledgebase [rhea-db.org]
- 13. benchchem.com [benchchem.com]
- 14. idus.us.es [idus.us.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protein Expression and Purification [protocols.io]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 20. Biosynthesis of Phenolic Compounds of Medicago truncatula After Inoculation with Selected PGPR Strains [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Antioxidant Capacity of Isovestitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isovestitol, a naturally occurring isoflavan found in various plants, belongs to the flavonoid family, a class of compounds renowned for their potential health benefits, including antioxidant activity.[1] The evaluation of the in vitro antioxidant capacity of this compound is a critical first step in elucidating its potential as a therapeutic agent against oxidative stress-related diseases. This technical guide provides a comprehensive overview of the standard methodologies and experimental protocols used to assess the antioxidant potential of phytochemicals like this compound. While specific quantitative data on the antioxidant capacity of this compound is not extensively available in the public domain, this document outlines the established assays that would be employed for such an investigation.
Core Principles of In Vitro Antioxidant Capacity Assays
In vitro antioxidant assays are based on two primary mechanisms of action:
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant provides an electron to reduce a radical, a metal ion, or a carbonyl group. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[2]
Key In Vitro Antioxidant Assays
A battery of tests is typically employed to gain a comprehensive understanding of a compound's antioxidant profile. The most common and well-established assays are detailed below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[3][4] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[3] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[3]
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[5] The solution should be freshly prepared and kept in the dark to avoid degradation.[4]
-
Preparation of Test Compound: A stock solution of this compound is prepared, and serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1 mL) is mixed with varying concentrations of the test compound (e.g., 3 mL).[5] A control is prepared with the solvent and DPPH solution without the test compound.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3][5]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[6][8]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][9]
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction Mixture: A small volume of the test compound at various concentrations (e.g., 50 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[9]
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[9]
-
Measurement: The absorbance is measured at 734 nm.[7]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[10][11] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.[10]
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12]
-
Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[13]
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10][13]
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[10] The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).
Data Presentation
To facilitate comparison and analysis, the quantitative data obtained from these assays should be summarized in a structured table.
| Assay | Parameter | This compound | Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH Scavenging | IC50 (µg/mL) | To be determined | Reference value |
| ABTS Scavenging | TEAC (µmol TE/g) | To be determined | Reference value |
| FRAP | µmol Fe²⁺/g | To be determined | Reference value |
Visualization of Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
The in vitro antioxidant capacity of this compound can be systematically evaluated using a combination of established assays such as DPPH, ABTS, and FRAP. Each assay provides insights into different aspects of its antioxidant potential. A thorough investigation using these methods will provide the necessary preliminary data for further preclinical and clinical studies to explore the therapeutic applications of this compound in managing conditions associated with oxidative stress. It is crucial to include appropriate positive controls and to report the data in standardized units to allow for meaningful comparisons across studies.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmp.ir [jmp.ir]
- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Isovestitol: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a naturally occurring isoflavonoid, has garnered scientific interest for its potential therapeutic applications. As a member of the flavonoid family, it is structurally related to compounds known for a variety of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential, drawing upon data from related compounds where direct information is limited. The guide covers its prospective roles in anti-inflammatory, antioxidant, antimicrobial, and anticancer therapies, detailing plausible mechanisms of action and relevant experimental data. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension by researchers and drug development professionals.
Introduction
This compound is a flavonoid compound found in various plants, including those of the Sophora genus.[1] Flavonoids are a large class of polyphenolic secondary metabolites in plants, recognized for their diverse and beneficial pharmacological properties. While research directly focused on this compound is still emerging, studies on structurally similar isoflavonoids, such as vestitol and neovestitol, provide a strong basis for predicting its therapeutic potential. This document synthesizes the available information to present a technical overview of this compound's promise in drug discovery and development. The primary areas of focus include its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities.
Potential Therapeutic Applications and Mechanisms of Action
Based on current research, this compound is suggested to possess antioxidant, anti-inflammatory, and antidiabetic properties.[1] The proposed mechanism of action involves the modulation of key enzymes and signaling pathways, including the regulation of oxidative stress and inflammatory responses within cells.[1] These properties indicate potential applications in managing chronic diseases such as diabetes, cardiovascular conditions, and in cancer prevention.[1]
Anti-inflammatory Activity
Isoflavonoids closely related to this compound, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The anti-inflammatory actions of these compounds are believed to be mediated through the inhibition of key inflammatory pathways.
Mechanism of Action: The anti-inflammatory effects of related isoflavonoids are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad suppression of the inflammatory response.
Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Natural compounds, including flavonoids, are known to modulate apoptosis signaling pathways, which is a key mechanism in their antitumor activities.[3] While direct evidence for this compound is pending, related compounds have shown promise in this area.
Mechanism of Action: A plausible mechanism for the anticancer activity of this compound involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[4] Flavonoids have been shown to interact with various components of the MAPK cascade, including ERK, JNK, and p38, thereby influencing cancer cell fate.[4]
Signaling Pathway: MAPK Modulation
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Quantitative Data
Direct quantitative data for this compound's biological activities are not extensively reported in the public domain. However, data from structurally related isoflavonoids, neovestitol and vestitol, provide valuable insights into the potential potency of this compound.
Table 1: Antimicrobial Activity of Neovestitol and Vestitol (MIC in µg/mL) [5]
| Microorganism | Neovestitol (MIC) | Vestitol (MIC) |
| Streptococcus mutans | <6.25 - 25 | 25 - 50 |
| Streptococcus sobrinus | 25 - 50 | 50 - 100 |
| Staphylococcus aureus | 25 - 50 | 25 - 50 |
| Actinomyces naeslundii | <6.25 | 25 - 50 |
Table 2: Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | IC50 Value | Reference |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [6] |
| Orientin | NF-κB Inhibition | 12 µg/mL | [6] |
| Isovitexin | NF-κB Inhibition | 18 µg/mL | [6] |
| Isovitexin | iNOS Inhibition | 48 µg/mL | [6] |
Experimental Protocols
Antioxidant Activity Assessment (DPPH Assay)
The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Workflow: DPPH Radical Scavenging Assay
Caption: Standard workflow for assessing antioxidant activity using the DPPH assay.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength corresponding to the formazan dye (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.
Workflow: Broth Microdilution for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a specific cell density.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no this compound) and negative (no bacteria) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. While direct experimental evidence for this compound is still limited, the substantial body of research on structurally related isoflavonoids provides a strong rationale for its further investigation. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB and MAPK, offer clear avenues for future research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this natural compound and to establish a solid foundation for its potential translation into clinical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of apoptosis by natural products for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the In Vivo Metabolism of Isovestitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vivo metabolism and pharmacokinetic data for isovestitol are not publicly available. This guide provides a comprehensive framework based on the well-established principles of flavonoid and isoflavonoid metabolism to direct future in vivo studies of this compound. The presented pathways, protocols, and data tables are illustrative and based on the metabolic fate of structurally similar compounds.
Introduction
This compound, a pterocarpan isoflavonoid, has garnered interest for its potential biological activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of this compound as a potential therapeutic agent. The metabolic fate of a compound significantly influences its bioavailability, efficacy, and potential toxicity. Flavonoids, as a class, undergo extensive metabolism in vivo, primarily through Phase I and Phase II enzymatic reactions in the liver and intestines, as well as biotransformation by the gut microbiota.[1][2][3] This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for its in vivo investigation.
Predicted Metabolic Pathways of this compound
Based on the metabolism of other isoflavonoids, this compound is expected to undergo both Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][4][5] Additionally, gut microbial metabolism can lead to unique metabolites.[3][6]
Caption: Predicted metabolic pathways of this compound in vivo.
Experimental Protocols for In Vivo Metabolism Studies
A systematic investigation of this compound's in vivo metabolism is crucial. The following protocols are based on standard practices for studying the metabolism of novel compounds.
Animal Model Selection
Significant interspecies differences in isoflavone metabolism have been reported.[7][8] For instance, rats and monkeys are known to produce equol, a gut microbiota metabolite of daidzein, in larger quantities than pigs or humans.[7][8] Therefore, the choice of animal model is critical for the relevance of the data to human metabolism.
-
Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. However, their metabolic profile may differ significantly from humans.[9]
-
Pigs: The gastrointestinal tract and metabolic profile of pigs are considered to be more similar to humans for some isoflavones, making them a potentially more predictive model.[7]
-
Non-Human Primates (Monkeys): While metabolically closer to humans in many aspects, ethical considerations and cost limit their use.
Recommendation: Initial studies may be conducted in rats to understand basic metabolic pathways. For more human-relevant data, studies in pigs are recommended.
Dosing and Administration
-
Route of Administration: Oral gavage is the most common and relevant route for studying the metabolism of dietary compounds like this compound.
-
Dose Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Level: A minimum of two dose levels (a low and a high dose) should be investigated to assess dose-dependent pharmacokinetics.
Sample Collection
-
Blood: Serial blood samples should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion and identify metabolites.
Sample Preparation
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract the parent drug and its metabolites. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
Urine: Dilution with a suitable buffer is often sufficient. Enzymatic hydrolysis (using β-glucuronidase and sulfatase) can be performed to cleave conjugated metabolites back to their aglycone forms for easier identification and quantification.
-
Feces: Homogenization in a suitable solvent followed by extraction is necessary to recover the compound and its metabolites.
Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[10][11][12][13]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Method Development: A robust chromatographic method needs to be developed to separate this compound from its potential metabolites.
-
Metabolite Identification: Putative metabolites can be identified by comparing their mass spectra and fragmentation patterns with that of the parent compound.
-
Quantification: A validated bioanalytical method using a stable isotope-labeled internal standard is required for the accurate quantification of this compound and its major metabolites in biological matrices.
References
- 1. vup.sk [vup.sk]
- 2. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Metabolic phenotype of isoflavones differ among female rats, pigs, monkeys, and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic studies of four soy isoflavones in rats by HPLC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
Isovestitol's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a member of the isoflavonoid class of natural compounds, is emerging as a molecule of interest for its potential therapeutic properties, particularly in the context of inflammation and cancer. While direct research on this compound's specific effects on cellular signaling is still developing, evidence from closely related compounds, vestitol and neovestitol, provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of how isoflavonoids like this compound modulate key cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of the quantitative effects, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to support further research and drug development efforts.
Introduction to this compound and Cellular Signaling
This compound is a naturally occurring isoflavonoid found in various plants.[1] Isoflavonoids, as a class, are well-documented for their diverse biological activities, which are largely attributed to their ability to modulate intracellular signaling pathways that govern cellular processes such as inflammation, proliferation, and survival.[2] Understanding the intricate interactions between this compound and these signaling networks is crucial for elucidating its therapeutic potential. The primary signaling cascades implicated in the action of isoflavonoids include NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in chronic inflammatory diseases and cancer.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Evidence strongly suggests that isoflavonoids, including the closely related vestitol, are potent inhibitors of the NF-κB pathway.[3]
Quantitative Effects on NF-κB Signaling by Related Isoflavonoids
While specific quantitative data for this compound is not yet widely available, studies on vestitol and neovestitol offer valuable insights into the potential efficacy of this compound.
| Compound | Concentration/Dose | Effect | Reference |
| (3S)-Vestitol | 0.55 µM | Lowered nitric oxide (NO) release by 60% in LPS-stimulated peritoneal macrophages. | [3] |
| (3S)-Vestitol | 0.55 µM | Diminished levels of IL-1β, IL-1α, G-CSF, and GM-CSF in LPS-stimulated peritoneal macrophages. | [3] |
| (3S)-Vestitol | 0.55 µM | Increased expression of Socs3 and Dab2 genes, which are inhibitors of cytokine signaling and the NF-κB pathway. | [3] |
| Neovestitol | 10 mg/kg | Inhibited neutrophil migration in an in vivo model of inflammation. | [4][5] |
| Neovestitol | Not specified | Reduced expression of ICAM-1 in the mesenteric microcirculation during LPS-induced acute peritonitis. | [5] |
| Neovestitol | Not specified | Reduced levels of IL-6 in a collagen-induced arthritis model. | [5] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of NF-κB.
Objective: To determine the effect of this compound on NF-κB activation in response to a stimulus (e.g., lipopolysaccharide - LPS).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Following transfection, treat the cells with varying concentrations of this compound for a predetermined time.
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a specific lysis buffer.
-
Measure the firefly luciferase activity (driven by NF-κB) and Renilla luciferase activity (constitutive) using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
-
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound is predicted to inhibit the NF-κB signaling pathway.
Attenuation of the MAPK Signaling Cascade
The MAPK cascade, comprising key kinases like ERK, JNK, and p38, is another critical pathway in cellular responses to external stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Quantitative Effects on MAPK Signaling by Related Isoflavonoids
Data on the direct effects of this compound on the MAPK pathway are limited. However, studies on related compounds provide valuable clues.
| Compound | Concentration/Dose | Effect | Reference |
| Neovestitol | Not specified | Inhibition of MAPK signaling pathways confirmed by Western blot. | |
| Isoliquiritigenin | ≥10 µM | Dampened PMA-stimulated signaling of JNK and p38 MAPK. |
Experimental Protocol: Western Blot Analysis for MAPK Activation
This technique is used to detect and quantify the phosphorylation (activation) of MAPK proteins.
Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Treat cells with different concentrations of this compound for a specified duration, followed by stimulation with a known MAPK activator (e.g., growth factors, stress-inducing agents).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as with antibodies for the total forms of these proteins (for normalization).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathway Diagram: MAPK Inhibition by this compound
Caption: this compound may inhibit the MAPK/ERK signaling pathway.
Potential Interaction with the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many human cancers. Isoflavones, as a class of compounds, have been shown to modulate this pathway, suggesting that this compound may also exert its effects through this mechanism.
While direct quantitative data for this compound's effect on the PI3K/Akt pathway is currently lacking, the known actions of other isoflavones on this pathway suggest a potential for this compound to inhibit the phosphorylation and activation of Akt. Further research is necessary to confirm and quantify this effect.
Experimental Workflow: Investigating PI3K/Akt Pathway Modulation
Caption: Workflow for studying this compound's effect on PI3K/Akt signaling.
Conclusion and Future Directions
The available evidence, primarily from studies on the structurally similar isoflavonoids vestitol and neovestitol, strongly indicates that this compound possesses the potential to modulate key cellular signaling pathways, including NF-κB and MAPK. These interactions likely underpin its observed anti-inflammatory and potential anti-cancer properties. However, to fully realize the therapeutic promise of this compound, further direct investigations are imperative.
Future research should focus on:
-
Direct Quantification: Determining the specific IC50 values and dose-dependent effects of this compound on the activation of NF-κB, MAPK, and PI3K/Akt pathway components in various cell lines.
-
Broader Pathway Analysis: Exploring the impact of this compound on other relevant signaling cascades.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models of inflammation and cancer to assess the therapeutic efficacy and safety of this compound.
This technical guide provides a foundational framework for researchers and drug development professionals to advance the study of this compound's effects on cellular signaling, with the ultimate goal of translating this knowledge into novel therapeutic strategies.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isogarcinol Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Isovestitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol is a naturally occurring isoflavonoid, a class of phytoestrogens known for a variety of biological activities, including potential antioxidant and anti-inflammatory properties.[1] Isoflavones have garnered significant interest in drug discovery for their potential anticancer effects, which are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis.[2] Preliminary cytotoxicity screening is a critical first step in evaluating the potential of a compound like this compound as a therapeutic agent. This involves assessing its toxic effects on various cancer cell lines to determine its efficacy and selectivity. This guide outlines the standard procedures and data presentation for such a screening.
Quantitative Data on Structurally Similar Isoflavones
While specific data for this compound is unavailable, the following tables summarize the cytotoxic effects of other isoflavones on different cancer cell lines, providing a comparative context.
Table 1: Cytotoxicity of Select Isoflavones on HeLa Cancer Cells
| Isoflavone | Concentration (µM) | % Cell Death (Mean ± SD) |
| Genistein | 20 | 1.56 ± 0.69 |
| 50 | 11.47 ± 0.70 | |
| Biochanin-A | 20 | 1.39 ± 0.58 |
| 50 | 7.70 ± 0.62 | |
| Neobavaisoflavone | 20 | 2.35 ± 0.57 |
| 50 | 11.42 ± 0.83 | |
| Data from a study on HeLa cells incubated for 48 hours, with cell death measured by MTT assay.[3][4] |
Table 2: Cytotoxicity of Soy Isoflavones on DLD-1 Human Adenocarcinoma Cells
| Treatment | IC50 (µg/L) |
| Soy Isoflavones | 24.82 |
| Data from a 24-hour incubation, with cytotoxicity determined by MTT assay.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in a preliminary cytotoxicity screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines would be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colorectal cancer, and PC-3 for prostate cancer). A non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) would be included to assess selectivity.
-
Culture Medium: Cells would be cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cultures would be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for specified time points, typically 24, 48, and 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Staining: After treatment, cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cytotoxicity screening.
Apoptosis Signaling Pathway
Caption: A potential apoptosis signaling pathway for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combination of TRAIL and Isoflavones Enhances Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isovestitol: A Technical Guide to its Discovery, Research, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isovestitol, a naturally occurring isoflavan, has been a subject of phytochemical interest since its discovery as a phytoalexin. This technical guide provides a comprehensive overview of this compound's discovery, historical research, and its known and potential biological activities. The document details experimental protocols for its isolation and characterization, presents available quantitative data, and visualizes key signaling pathways potentially modulated by this isoflavonoid. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential activities by including data on structurally related isoflavonoids.
Discovery and Historical Research
This compound (7,4'-dihydroxy-2'-methoxyisoflavan) was first reported in the late 1970s by the extensive work of Dr. John L. Ingham on phytoalexins from the plant family Leguminosae. Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. Ingham's pioneering research identified this compound as a stress metabolite in various species of the genus Trifolium (clover).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[1] |
| Molecular Weight | 272.29 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | PubChem[1] |
| CAS Number | 63631-42-5 | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 95 - 97 °C | PubChem[1] |
Biological Activity and Potential Therapeutic Relevance
While specific quantitative data on the biological activity of this compound is scarce in the literature, its structural similarity to other well-studied isoflavonoids, such as vestitol and neovestitol, suggests potential phytoestrogenic and anti-inflammatory properties.
Phytoestrogenic Activity
Isoflavonoids are known phytoestrogens, plant-derived compounds that can bind to estrogen receptors (ERs), primarily ERβ, and exert weak estrogenic or antiestrogenic effects. This activity is attributed to their structural similarity to estradiol. The potential for this compound to act as a selective estrogen receptor modulator (SERM) warrants further investigation for applications in hormone-dependent conditions.
Signaling Pathway: Estrogen Receptor Modulation
Isoflavonoids can influence both genomic and non-genomic estrogen signaling pathways.
References
Unveiling Isovestitol: A Technical Guide to Its Spectroscopic Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of isovestitol, a naturally occurring isoflavan with potential therapeutic applications. This document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental methodologies, and the key signaling pathways associated with its biological activity.
Spectroscopic Data for this compound Identification
The structural elucidation of this compound (C₁₆H₁₆O₄, Molar Mass: 272.29 g/mol ) relies on the careful analysis of its spectroscopic data. While a complete, publicly available set of assigned ¹H and ¹³C NMR data for this compound is not readily accessible, this guide compiles the available mass spectrometry data and provides data for the closely related isomers, vestitol and neovestitol, for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Table 1: Mass Spectrometry Data for this compound [1]
| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS | - | 272 [M]⁺ | 150, 137 |
| LC-MS | ESI-QIT | 273.3 [M+H]⁺ | 255.3, 137.1, 123.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Although specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in public databases, data for its isomers, vestitol and neovestitol, can serve as a valuable reference for structural comparison and tentative assignment.
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for Vestitol and Neovestitol
| Position | Vestitol (¹³C δ) | Vestitol (¹H δ, J in Hz) | Neovestitol (¹³C δ) | Neovestitol (¹H δ, J in Hz) |
| 2 | 68.9 | 4.25 (dd, 10.5, 3.0), 3.95 (t, 10.5) | 71.8 | 4.30 (dd, 10.5, 2.0), 3.98 (t, 10.5) |
| 3 | 32.5 | 3.55 (m) | 40.1 | 3.20 (m) |
| 4 | 31.8 | 2.95 (dd, 15.5, 11.0), 2.85 (dd, 15.5, 5.0) | 29.1 | 2.90 (dd, 15.5, 4.5), 2.80 (dd, 15.5, 11.5) |
| 4a | 119.8 | - | 116.5 | - |
| 5 | 130.5 | 6.90 (d, 8.0) | 130.2 | 6.85 (d, 8.5) |
| 6 | 108.5 | 6.35 (dd, 8.0, 2.5) | 108.1 | 6.40 (dd, 8.5, 2.5) |
| 7 | 158.1 | - | 158.5 | - |
| 8 | 103.8 | 6.30 (d, 2.5) | 103.5 | 6.35 (d, 2.5) |
| 8a | 156.2 | - | 156.8 | - |
| 1' | 114.9 | - | 114.5 | - |
| 2' | 157.9 | - | 157.8 | - |
| 3' | 103.2 | 6.50 (d, 2.5) | 103.1 | 6.45 (d, 2.5) |
| 4' | 159.2 | - | 159.1 | - |
| 5' | 106.9 | 6.45 (dd, 8.5, 2.5) | 106.8 | 6.40 (dd, 8.5, 2.5) |
| 6' | 131.2 | 7.10 (d, 8.5) | 131.5 | 7.05 (d, 8.5) |
| 7-OCH₃ | - | - | 55.6 | 3.75 (s) |
| 2'-OCH₃ | 55.8 | 3.80 (s) | - | - |
Note: Data for vestitol and neovestitol are sourced from scientific literature and should be used for comparative purposes only.
Experimental Protocols
Isolation of this compound
This compound has been reported to be found in plants such as Trifolium and Lablab purpureus.[1] A general procedure for the isolation of isoflavonoids from plant material is as follows:
NMR Sample Preparation and Analysis
A standard protocol for NMR analysis of isolated isoflavonoids is outlined below:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
NMR Experiments: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
-
Structure Elucidation: Analyze the chemical shifts, coupling constants, and correlation signals to assign the structure of the molecule.
Signaling Pathways
Isoflavonoids are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar compounds like vestitol provide valuable insights.
Anti-inflammatory Activity
Research on vestitol suggests that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Antioxidant Activity
The antioxidant properties of flavonoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
This technical guide serves as a foundational resource for researchers engaged in the study of this compound. The provided spectroscopic data, though partly based on isomers, offers a strong starting point for identification. The outlined experimental protocols furnish a practical framework for isolation and analysis. Furthermore, the exploration of potential signaling pathways provides a roadmap for future investigations into the pharmacological mechanisms of this promising natural compound. As research progresses, a more complete spectroscopic and biological profile of this compound will undoubtedly emerge, paving the way for its potential development as a therapeutic agent.
References
Isovestitol: A Technical Whitepaper on its Potential as an Antimicrobial Agent
Disclaimer: Direct research on the antimicrobial properties of isovestitol is limited in publicly available scientific literature. This technical guide leverages data from closely related isoflavonoids, namely vestitol and neovestitol, to extrapolate the potential antimicrobial activities of this compound. The structural similarities between these compounds suggest they may exhibit comparable biological activities.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Isoflavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including antimicrobial effects. This compound, an isoflavonoid, and its structural relatives such as vestitol and neovestitol, represent promising candidates for the development of new antimicrobial drugs. This whitepaper provides a comprehensive overview of the potential of this compound as an antimicrobial agent, based on the available data for its closely related analogues.
Antimicrobial Activity of Structurally Related Compounds
Studies on vestitol and neovestitol, isoflavonoids isolated from Brazilian red propolis, have demonstrated their potential as antimicrobial agents against a range of pathogenic bacteria.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial activity of neovestitol and vestitol against several bacterial strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Neovestitol and Vestitol [1]
| Microorganism | Neovestitol MIC (µg/mL) | Vestitol MIC (µg/mL) |
| Streptococcus mutans | <6.25 - 25-50 | 25-50 - 50-100 |
| Streptococcus sobrinus | <6.25 - 25-50 | 25-50 - 50-100 |
| Staphylococcus aureus | <6.25 - 25-50 | 25-50 - 50-100 |
| Actinomyces naeslundii | <6.25 - 25-50 | 25-50 - 50-100 |
Table 2: Minimum Bactericidal Concentration (MBC) of Neovestitol and Vestitol [1]
| Microorganism | Neovestitol MBC (µg/mL) | Vestitol MBC (µg/mL) |
| Streptococcus mutans | 25-50 - 50-100 | 25-50 - 50-100 |
| Streptococcus sobrinus | 25-50 - 50-100 | 25-50 - 50-100 |
| Staphylococcus aureus | 25-50 - 50-100 | 25-50 - 50-100 |
| Actinomyces naeslundii | 25-50 - 50-100 | 25-50 - 50-100 |
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound, based on standard antimicrobial susceptibility testing protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
A standardized bacterial inoculum, adjusted to a 0.5 McFarland turbidity standard, is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following MIC assay.
Protocol:
-
Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto agar plates.
-
The plates are incubated for 24-48 hours.
-
The number of surviving bacteria (colony-forming units) is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which this compound may exert its antimicrobial effects have not been elucidated. However, based on studies of other flavonoids, several potential mechanisms can be proposed. Flavonoids are known to target multiple cellular processes in microorganisms.
Potential Antimicrobial Mechanisms of Isoflavonoids
Caption: Potential antimicrobial mechanisms of isoflavonoids like this compound.
These mechanisms include:
-
Disruption of the cell membrane: Flavonoids can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, and ultimately leakage of essential intracellular components.
-
Inhibition of essential enzymes: They can inhibit the activity of crucial bacterial enzymes, such as DNA gyrase and ATP synthase, which are vital for DNA replication and energy production, respectively.
-
Inhibition of nucleic acid synthesis: Some flavonoids have been shown to interfere with the synthesis of DNA and RNA.
-
Inhibition of efflux pumps: Bacterial efflux pumps are a significant mechanism of antibiotic resistance. Some flavonoids can inhibit these pumps, thereby restoring the efficacy of existing antibiotics.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is currently lacking, the data from structurally similar isoflavonoids, vestitol and neovestitol, suggest its potential as a valuable antimicrobial agent. Further research is imperative to isolate and test this compound against a broad spectrum of pathogenic microorganisms. Future studies should focus on:
-
Determining the MIC and MBC of pure this compound against clinically relevant bacterial and fungal strains.
-
Elucidating the specific molecular mechanisms of action.
-
Investigating its efficacy in in vivo models of infection.
-
Exploring potential synergistic effects with existing antimicrobial drugs.
The exploration of this compound and other related isoflavonoids holds promise for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
The Role of Isovestitol in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovestitol, a pterocarpan phytoalexin, plays a significant role in the sophisticated defense mechanisms of various plant species. As a member of the isoflavonoid family, this compound is synthesized in response to pathogen attack and abiotic stress, contributing to the plant's innate immunity. This technical guide provides an in-depth analysis of the biosynthesis of this compound, its mode of action against pathogens, and the intricate signaling pathways that regulate its production. Quantitative data on the efficacy of related pterocarpans, detailed experimental protocols for its study, and visualizations of the associated molecular pathways are presented to serve as a comprehensive resource for researchers in plant science and drug development.
Introduction to this compound and Plant Defense
Plants, being sessile organisms, have evolved a robust and multi-layered defense system to protect themselves from a myriad of pathogens, including fungi, bacteria, and viruses. This defense system comprises both pre-existing physical and chemical barriers and inducible defense mechanisms that are activated upon pathogen recognition. A key component of this inducible defense is the production of low molecular weight antimicrobial compounds known as phytoalexins.
This compound is a pterocarpan phytoalexin, a class of isoflavonoids predominantly found in leguminous plants such as those from the Trifolium (clover) and Lablab genera[1]. Like other phytoalexins, this compound is not present in healthy plant tissues in significant amounts but is rapidly synthesized and accumulated at the site of infection or stress. Its primary role is to inhibit the growth and development of invading pathogens, thereby limiting the spread of disease[2]. The induction of this compound biosynthesis is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which triggers a cascade of signaling events leading to the activation of defense-related genes and enzymes[2][3].
This guide will delve into the technical details of this compound's function in plant defense, providing a valuable resource for researchers investigating plant-pathogen interactions and those interested in the potential applications of phytoalexins in agriculture and medicine.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavonoid backbone.
Key Enzymes in the this compound Biosynthesis Pathway:
-
PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid, the first committed step of the phenylpropanoid pathway.
-
C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.
-
4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its CoA ester.
-
CHS (Chalcone synthase): A key enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
CHI (Chalcone isomerase): Catalyzes the stereospecific isomerization of chalcones into their corresponding flavanones.
-
IFS (Isoflavone synthase): A cytochrome P450 enzyme that catalyzes the key rearrangement of the flavanone B-ring to form isoflavones.
-
I2'H (Isoflavone 2'-hydroxylase): Introduces a hydroxyl group at the 2' position of the isoflavone.
-
IFR (Isoflavone reductase): Reduces the double bond in the C-ring of the isoflavone.
-
PTS (Pterocarpan synthase): Catalyzes the final cyclization step to form the pterocarpan skeleton[4].
The expression of genes encoding these enzymes is tightly regulated and is often induced by elicitors, pathogen infection, or other stress signals[5][6].
Mode of Action and Antifungal Activity
The primary role of this compound in plant defense is its antimicrobial activity, particularly against fungal pathogens. Pterocarpans like this compound are thought to exert their antifungal effects through multiple mechanisms, including the disruption of cell membrane integrity, inhibition of spore germination, and interference with fungal cellular processes[2][7][8].
| Pathogen | Compound | EC50 / MIC (µg/mL) | Reference |
| Botrytis cinerea | Glyceollins | MIC: 25 - 750 | [9] |
| Phytophthora capsici | Glyceollins | MIC: 25 - 750 | [9] |
| Phytophthora sojae | Glyceollin | Growth inhibition observed | [10][11] |
| Sclerotinia sclerotiorum | Glyceollins | MIC: 25 - 750 | [9] |
| Fusarium oxysporum | Glyceollins | MIC: 25 - 750 | [9] |
Table 1: Antifungal Activity of the Pterocarpan Phytoalexin Glyceollin against Various Plant Pathogens. MIC (Minimum Inhibitory Concentration) values indicate the concentration range at which fungal growth is inhibited.
Signaling Pathways Regulating this compound Production
The induction of this compound biosynthesis is a tightly regulated process initiated by the plant's perception of pathogen-derived elicitors. This recognition triggers a complex signaling cascade that ultimately leads to the activation of genes involved in the isoflavonoid pathway. Key components of this signaling network include Mitogen-Activated Protein Kinase (MAPK) cascades and WRKY transcription factors.
Upon elicitor perception at the cell surface, a phosphorylation cascade involving a series of MAP kinases (MAPKKK, MAPKK, and MAPK) is activated[12][13][14]. The activated MAPK then translocates to the nucleus where it phosphorylates and activates specific WRKY transcription factors[15][16]. These activated WRKY proteins bind to W-box elements in the promoter regions of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway, thereby initiating their transcription[16][17]. Studies on other phytoalexins have shown that specific MAPK and WRKY proteins are involved in regulating their biosynthesis, suggesting a similar mechanism for this compound[15].
Induction of Defense-Related Enzymes and Genes
The accumulation of this compound is often accompanied by the induction of a broader defense response, including the activation of various pathogenesis-related (PR) proteins and enzymes. While direct quantitative data for this compound is limited, studies on related pterocarpans and other elicitors demonstrate a significant increase in the activity of key defense enzymes.
| Enzyme | Fold Induction (approx.) | Elicitor/Phytoalexin | Plant System | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | 2-5 fold | Fungal elicitor | Chickpea cell culture | [1] |
| Chitinase (CHT) | 1.5-3 fold | Fungal elicitor | Chickpea | [18] |
| β-1,3-Glucanase (GLU) | 2-4 fold | Fungal elicitor | Chickpea | [18] |
Table 2: Representative Data on the Induction of Defense-Related Enzyme Activity by Elicitors Leading to Pterocarpan Phytoalexin Production.
Similarly, the expression of genes encoding PR proteins, such as PR-1 and PR-2 (a β-1,3-glucanase), is often upregulated during the defense response that includes phytoalexin production. Quantitative RT-PCR analysis is a standard method to measure these changes in gene expression[19][20][21][22].
Experimental Protocols
Extraction and Quantification of this compound
A common method for the extraction and quantification of this compound from plant material involves the following steps:
Protocol: HPLC Quantification of this compound
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 30 minutes.
-
Clarification: Centrifuge the extract at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
-
Detection: Monitor the eluent at a wavelength of 280 nm. For more specific detection and identification, couple the HPLC system to a mass spectrometer (LC-MS).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.
Enzyme Activity Assays
Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.
-
Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.
-
Assay: Add the protein extract to the reaction mixture and incubate at 37°C. Measure the increase in absorbance at 290 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.
Protocol: Chitinase (CHT) and β-1,3-Glucanase (GLU) Activity Assays
These assays typically use chromogenic or fluorogenic substrates.
-
Protein Extraction: Extract proteins as described for the PAL assay.
-
Chitinase Assay: Use a substrate such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside. Incubate the protein extract with the substrate in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0). Stop the reaction with a high pH buffer (e.g., 0.2 M Na2CO3) and measure the fluorescence of the released 4-methylumbelliferone (excitation at 360 nm, emission at 450 nm)[9].
-
β-1,3-Glucanase Assay: Use a substrate like laminarin. Incubate the protein extract with laminarin in a suitable buffer. Measure the amount of reducing sugars released using a method such as the dinitrosalicylic acid (DNS) assay.
Gene Expression Analysis
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol like the TRIzol method.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix. Use gene-specific primers for the target defense genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
This compound is a vital component of the inducible defense system in many leguminous plants. Its biosynthesis is tightly regulated by a complex signaling network that is activated in response to pathogen attack. While the general mechanisms of its action and regulation are understood, further research is needed to elucidate the specific molecular interactions of this compound with its cellular targets in both the plant and the pathogen. The identification of specific this compound receptors in plants would be a significant breakthrough in understanding the initiation of its signaling cascade.
For drug development professionals, phytoalexins like this compound represent a rich source of novel antimicrobial compounds. Their targeted induction in crops through genetic engineering or the application of elicitors holds promise for sustainable agriculture. Furthermore, the elucidation of their biosynthetic and regulatory pathways can be leveraged for the biotechnological production of these valuable compounds. The in-depth technical information provided in this guide serves as a foundation for future research aimed at harnessing the full potential of this compound and other phytoalexins in plant health and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of phytoalexins and proteins related to pathogenesis in plants treated with extracts of cutaneous secretions of southern Amazonian Bufonidae amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Antifungal activity of glyceollins isolated from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 11. Response of soybean pathogens to glyceollin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | WRKY Transcription Factors: Molecular Regulation and Stress Responses in Plants [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. elearning.unite.it [elearning.unite.it]
- 22. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for Isovestitol Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the extraction and purification of isoflavonoids, with a specific focus on adapting these methods for the theoretical extraction of isovestitol. It is important to note that a comprehensive literature review indicates that this compound has not been identified as a constituent of Sophora japonica. The protocols outlined below are therefore based on established methods for isoflavonoid extraction from other botanical sources, such as species from the Trifolium (clover) and Dalbergia genera, where this compound and its isomers are known to occur. This document also includes methodologies for the quantitative analysis of this compound and an overview of its known biological signaling pathways.
Introduction: this compound and Its Potential Significance
This compound is an isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family. Isoflavonoids are of significant interest to the scientific and medical communities due to their potential therapeutic properties, including anti-inflammatory and estrogenic activities. While the user's query specified Sophora japonica as the source, our research indicates that this plant is not a known source of this compound. Key flavonoids and isoflavonoids isolated from Sophora japonica include rutin, quercetin, genistein, and sophoricoside.[1]
This protocol therefore provides a generalized framework for isoflavonoid extraction that can be adapted for any plant material suspected of containing this compound. The subsequent sections detail the necessary steps from sample preparation to purification and analysis, alongside a discussion of the compound's biological context.
Experimental Protocols
General Isoflavonoid Extraction from Plant Material
This protocol describes a general procedure for the extraction of isoflavonoids from leguminous plants.
2.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., leaves, stems, or roots)
-
n-Hexane (for defatting)
-
Ethanol (80-95%) or Methanol (80-95%)
-
Ethyl acetate
-
Deionized water
-
Rotary evaporator
-
Soxhlet apparatus (optional, for defatting and extraction)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Chromatography columns
-
Silica gel 60 (70-230 mesh)
-
Sephadex LH-20
2.1.2. Procedure
-
Plant Material Preparation:
-
Air-dry or freeze-dry the plant material to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
-
Defatting (for lipid-rich material):
-
For plant materials with high lipid content, such as seeds, a defatting step is recommended.
-
Extract the powdered plant material with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.
-
Air-dry the defatted plant material to remove any residual solvent.
-
-
Extraction:
-
Maceration: Suspend the powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). Agitate the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 95% ethanol in a Soxhlet apparatus for 8-12 hours.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in 80% methanol at a 1:15 (w/v) ratio. Sonicate in an ultrasonic bath at 40-50°C for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water and partition successively with solvents of increasing polarity, such as ethyl acetate.
-
The isoflavonoids will typically partition into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude ethyl acetate fraction.
2.2.1. Procedure
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 slurried in chloroform.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system. Visualize spots under UV light (254 nm).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the combined fractions to column chromatography on Sephadex LH-20.
-
Use methanol as the eluent.
-
Collect fractions and monitor by TLC to isolate pure this compound.
-
Quantitative Analysis of this compound by HPLC
This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
2.3.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start at 20% A, increasing to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2.3.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the purified extract, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound extraction and purification, as specific data from Sophora japonica is unavailable. These values are based on typical yields for isoflavonoids from other leguminous plants.
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Duration | Crude Yield (% w/w) | This compound Content in Crude Extract (mg/g) |
| Maceration | 80% Ethanol | 1:10 | Room Temp | 48 h | 12.5 | 1.2 |
| Soxhlet Extraction | 95% Ethanol | 1:15 | Boiling Point | 12 h | 15.2 | 1.8 |
| Ultrasound-Assisted | 80% Methanol | 1:15 | 50 | 1 h | 14.8 | 2.5 |
Table 2: Purification of this compound from Crude Extract
| Purification Step | Stationary Phase | Mobile Phase | Recovery Rate (%) | Purity (%) |
| Silica Gel Chromatography | Silica Gel 60 | Chloroform:Methanol Gradient | 75 | 85 |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 80 | >98 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from a plant source.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways of this compound
This compound and related isoflavonoids are known to exert their biological effects through various signaling pathways. The primary mechanisms of action are anti-inflammatory and estrogenic.
4.2.1. Anti-Inflammatory Signaling Pathway
Isoflavonoids like vestitol have been shown to modulate inflammatory responses.[2] A key pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process.
Caption: Anti-inflammatory action of this compound via NF-κB inhibition.
4.2.2. Estrogenic Signaling Pathway
Phytoestrogens like this compound can bind to estrogen receptors (ERα and ERβ) and modulate gene expression. This can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the presence of endogenous estrogens.
Caption: Estrogenic signaling pathway of this compound.
Conclusion
While this compound is not a known constituent of Sophora japonica, the protocols provided herein offer a robust framework for its extraction and analysis from other plant sources. The generalized methods for isoflavonoid extraction, purification, and HPLC quantification can be adapted by researchers for their specific needs. The elucidation of this compound's anti-inflammatory and estrogenic signaling pathways underscores its potential as a lead compound for drug development. Further research is warranted to explore the full therapeutic potential of this and other related isoflavonoids.
References
Application Note: Quantification of Isovestitol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovestitol is a pterocarpan, a class of isoflavonoids, found in various plants such as those from the Fabaceae family.[1] It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection to separate and quantify this compound from complex plant extracts. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A mobile phase gradient consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of this compound from other phytochemicals. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance (four-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Volumetric flasks, pipettes, and general laboratory glassware.
-
-
Chemicals and Reagents:
-
This compound analytical standard (>98% purity).
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
Formic acid (analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in methanol (or acetonitrile).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light. The stability of this compound in solution should be considered, as related compounds can be unstable at pH levels below 3 or above 7.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
Plant Sample Preparation (Ultrasound-Assisted Extraction)
Extraction is a critical step to ensure the recovery of the target analyte.[3] Ultrasound-assisted extraction is an efficient method for extracting secondary metabolites from plant material.[3]
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants can be combined.
-
Final Preparation: Evaporate the solvent from the supernatant under reduced pressure if concentration is needed. Reconstitute the dried extract in a known volume of methanol.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]
HPLC Chromatographic Conditions
The following conditions are a robust starting point for the analysis. Optimization may be required depending on the specific plant matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or λmax of this compound determined by DAD) |
Data Presentation and Method Validation
Method validation ensures the reliability of the results.[7] Key validation parameters are summarized below. The values presented are typical ranges observed for similar analyses of flavonoids in plant extracts.[5][8][9]
| Validation Parameter | Description | Typical Specification/Value |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by a calibration curve. | R² > 0.998 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.03 – 0.5 µg/mL |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.10 – 1.5 µg/mL |
| Precision (RSD%) | The closeness of agreement among a series of measurements. Assessed as Intra-day and Inter-day precision. | < 2% |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spike-and-recovery experiments. | 98 – 102% |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, pH, temperature. |
Quantification of this compound
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the filtered plant extract solution.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:
y = mx + c
Where:
-
y = Peak area of this compound in the sample
-
m = Slope of the calibration curve
-
x = Concentration of this compound in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original plant material (mg/g) is calculated considering the initial weight of the plant material and the final volume of the extract.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC system components.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Synthesis and Purification of Isovestitol: A Guide for Researchers
Abstract
Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on established synthetic routes for structurally related isoflavonoids and common purification techniques for isolating isoflavones from natural sources.
Introduction
This compound (7,4'-dihydroxy-2'-methoxyisoflavan) is a phytoestrogen found in various plants, including those of the Trifolium and Lablab genera. Its biological activities are a subject of ongoing research, with potential applications in the management of chronic diseases. The availability of pure this compound is crucial for in-depth biological studies and preclinical development. This guide presents a comprehensive overview of a plausible chemical synthesis strategy and a detailed protocol for its purification from natural sources.
Chemical Synthesis of this compound
The total synthesis of this compound can be approached through a multi-step process involving the construction of a deoxybenzoin intermediate followed by cyclization to form the isoflavan core. The following protocol is a representative method adapted from the synthesis of structurally similar isoflavonoids.[2][3]
Synthetic Scheme Overview
A plausible synthetic route to this compound begins with commercially available precursors to construct a substituted deoxybenzoin, which is then cyclized and reduced to yield the final isoflavan structure.
Caption: A simplified workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Deoxybenzoin Intermediate
-
Reaction Setup: To a solution of a suitably protected resorcinol derivative (1.0 eq) in a dry, inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C under an inert atmosphere.
-
Acylation: Slowly add a solution of a 2-methoxy-4-benzyloxyphenylacetyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the deoxybenzoin intermediate.
Step 2: Cyclization to Isoflavanone
-
Reaction Setup: Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and methanesulfonyl chloride at 0 °C.
-
Cyclization: Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the formation of the isoflavanone by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude isoflavanone by recrystallization or column chromatography.
Step 3: Reduction to this compound
-
Reduction: The isoflavanone intermediate is reduced to the corresponding isoflavan (this compound). This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Deprotection: If protecting groups were used for the hydroxyl functions, they are removed at this stage. For example, a benzyl protecting group can be cleaved during the catalytic hydrogenation step.
-
Purification: The final product, this compound, is purified by column chromatography.
Quantitative Data for Synthesis
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Deoxybenzoin Formation | Protected Resorcinol, Substituted Phenylacetyl Chloride, AlCl₃ | 75-85 | >95 (after chromatography) |
| 2 | Isoflavanone Cyclization | Deoxybenzoin, DMF, MsCl, BF₃·OEt₂ | 60-70 | >98 (after chromatography) |
| 3 | Reduction to this compound | Isoflavanone, Pd/C, H₂ | 80-90 | >99 (after HPLC) |
Purification of this compound from Natural Sources
This compound can be isolated from various plant sources, with Trifolium pratense (red clover) being a common one. The following protocol outlines a general procedure for its extraction and purification.
Purification Workflow
Caption: A general workflow for the purification of this compound from plant material.
Experimental Protocol: Purification
Step 1: Extraction
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves and stems of Trifolium pratense).
-
Extraction Solvent: Prepare an 80% ethanol solution containing 350 mM Tris buffer at pH 7.2. The Tris buffer acts as a β-glucosidase inhibitor, preventing the degradation of isoflavone glucosides.[4]
-
Extraction Process: Macerate the powdered plant material in the extraction solvent at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
Step 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.
-
Collect fractions and monitor by TLC, visualizing with UV light or an appropriate staining agent.
-
Pool the fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Optional):
-
For obtaining high-purity this compound (>99%), a final purification step using preparative HPLC with a C18 column is recommended.
-
A typical mobile phase would be a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Quantitative Data for Purification
| Step | Method | Solvent System | Recovery Rate (%) | Purity (%) |
| 1 | Extraction | 80% Ethanol with 350 mM Tris | >90 (of total isoflavones) | - |
| 2a | Silica Gel Chromatography | Chloroform-Methanol Gradient | 70-80 (from crude extract) | 85-95 |
| 2b | Sephadex LH-20 | Methanol | >90 (from silica gel fractions) | >98 |
| 2c | Preparative HPLC | Water/Methanol Gradient | >95 (from Sephadex fractions) | >99.5 |
Signaling Pathways Modulated by Isoflavones
Isoflavones, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, the general mechanisms of isoflavone action provide a valuable framework. Isoflavones have been shown to interact with pathways such as Akt, NF-κB, MAPK, and PPAR signaling.[5][6][7]
Caption: Putative signaling pathways modulated by this compound.
The diagram above illustrates how this compound, as a representative isoflavone, may influence cellular processes. It can potentially inhibit growth factor receptor signaling, thereby affecting downstream pathways like PI3K/Akt and MAPK.[5] Isoflavones are also known to activate G-protein coupled estrogen receptors (GPER) and peroxisome proliferator-activated receptors (PPARs), leading to the modulation of gene transcription related to cell survival, proliferation, metabolism, and inflammation.[7][8]
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis and purification of this compound. The detailed methodologies and structured data tables are intended to facilitate the work of researchers in obtaining high-purity this compound for biological and pharmacological studies. The included diagram of putative signaling pathways offers a starting point for investigating the molecular mechanisms underlying the bioactivities of this promising natural compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of isoflavone malonylglucosides from Trifolium pratense L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soy Isoflavones Accelerate Glial Cell Migration via GPER-Mediated Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Designing Cell-Based Assays to Uncover the Bioactivity of Isovestitol
Application Note
Introduction
Isovestitol, a member of the isoflavonoid family, presents a promising scaffold for drug discovery due to the known biological activities of structurally related compounds. Isoflavonoids, such as vestitol and neovestitol, have demonstrated a range of effects including anti-inflammatory, antioxidant, anticancer, and phytoestrogenic properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a series of cell-based assays to systematically evaluate the bioactivity of this compound. The following protocols are designed to investigate the potential cytotoxic, anti-inflammatory, antioxidant, and estrogenic activities of this compound, and to elucidate the underlying molecular mechanisms.
Core Investigational Areas
This guide focuses on four primary areas of investigation for this compound's bioactivity:
-
Cytotoxicity and Cell Viability: To determine the optimal concentration range for subsequent assays and to identify potential anticancer properties.
-
Anti-inflammatory Activity: To assess the ability of this compound to modulate key inflammatory pathways.
-
Antioxidant Activity: To evaluate the capacity of this compound to mitigate oxidative stress.
-
Estrogenic Activity: To determine if this compound can modulate estrogen receptor signaling.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (CC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][4][5]
Materials:
-
Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, RAW 264.7 for macrophages)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation:
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 100 | |
| This compound 1 | ||
| This compound 10 | ||
| This compound 25 | ||
| This compound 50 | ||
| This compound 100 | ||
| Positive Control |
Anti-inflammatory Activity Assays
These assays will investigate the potential of this compound to suppress inflammatory responses in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
Data Presentation:
| Treatment | NO Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |
| Control | 0 | |
| LPS (1 µg/mL) | N/A | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + Positive Control (e.g., L-NAME) |
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions for commercially available kits.
Data Presentation:
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + Positive Control (e.g., Dexamethasone) |
Protocol (Western Blot):
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK. Use appropriate secondary antibodies and a chemiluminescence detection system.
Data Presentation:
Summarize the relative band intensities (normalized to a loading control like β-actin) in a table to show the effect of this compound on the phosphorylation of key signaling proteins.
Antioxidant Activity Assays
These assays will determine the ability of this compound to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
This is a cell-free chemical assay to measure the radical scavenging ability of this compound.
Protocol:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the plate in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Data Presentation:
| Concentration (µM) | % DPPH Scavenging (Mean ± SD) | IC50 (µM) |
| This compound 1 | ||
| This compound 10 | ||
| This compound 50 | ||
| This compound 100 | ||
| Ascorbic Acid |
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat them with a pro-oxidant (e.g., H2O2) with or without pre-treatment with this compound.
-
Cell Lysis: After treatment, lyse the cells to prepare cell extracts.
-
Enzyme Activity Assays: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase (CAT) in the cell lysates.[7][8][9]
Data Presentation:
| Treatment | SOD Activity (U/mg protein) (Mean ± SD) | CAT Activity (U/mg protein) (Mean ± SD) |
| Control | ||
| H2O2 | ||
| H2O2 + this compound (1 µM) | ||
| H2O2 + this compound (10 µM) | ||
| H2O2 + Positive Control (e.g., N-acetylcysteine) |
Estrogenic Activity Assay (Estrogen Receptor Reporter Assay)
This assay will determine if this compound can act as an agonist or antagonist of the estrogen receptor (ER).[10][11][12]
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
ER-negative cell line (e.g., MDA-MB-231) as a negative control
-
Reporter plasmid containing an Estrogen Response Element (ERE) driving a luciferase gene
-
Transfection reagent
-
17β-estradiol (E2) as a positive control agonist
-
Tamoxifen as a positive control antagonist
Protocol:
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase for normalization).
-
Treatment (Agonist Mode): Treat the transfected cells with various concentrations of this compound for 24 hours.
-
Treatment (Antagonist Mode): Co-treat the cells with a fixed concentration of E2 and varying concentrations of this compound.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Data Presentation:
| Treatment | Relative Luciferase Activity (Fold Change) (Mean ± SD) |
| Agonist Mode | |
| Vehicle Control | 1 |
| E2 (10 nM) | |
| This compound (1 µM) | |
| This compound (10 µM) | |
| Antagonist Mode | |
| E2 (10 nM) | |
| E2 + Tamoxifen (1 µM) | |
| E2 + this compound (1 µM) | |
| E2 + this compound (10 µM) |
Mandatory Visualizations
Caption: Experimental workflow for this compound bioactivity testing.
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
Caption: Proposed mechanism of estrogenic/anti-estrogenic action of this compound.
References
- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Measurement of antioxidant enzyme activities [bio-protocol.org]
- 8. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Studies of Isovestitol
Introduction
Isovestitol, an isoflavonoid compound, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for establishing an in vivo experimental model to investigate the biological effects of this compound, with a primary focus on its anti-inflammatory activity. The protocols outlined below are based on established methodologies for similar isoflavonoids, such as vestitol and neovestitol, and can be adapted for the specific research questions related to this compound.
I. Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from in vivo studies on this compound, based on findings from closely related compounds. These tables are intended to serve as a guide for data collection and comparison.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Treatment Group | Dose (mg/kg) | Nitric Oxide (NO) Production (% inhibition) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Vehicle Control | - | 0 | Baseline | Baseline |
| This compound | 1 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | 3 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | 10 | Significant reduction | Significant reduction | Significant reduction |
| Positive Control (e.g., Dexamethasone) | Varies | Significant reduction | Significant reduction | Significant reduction |
Table 2: Effect of this compound on Leukocyte Migration and Adhesion in an Acute Inflammation Model
| Treatment Group | Dose (mg/kg) | Neutrophil Migration (cells x 10^6/mL) | Leukocyte Rolling (cells/min) | Leukocyte Adhesion (cells/100 µm) | ICAM-1 Expression (% of control) |
| Vehicle Control | - | Baseline | Baseline | Baseline | 100% |
| This compound | 1 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | 3 | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction | Expected dose-dependent reduction |
| This compound | 10 | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| Positive Control (e.g., Indomethacin) | Varies | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
II. Experimental Protocols
Protocol 1: Acute Peritonitis Model for Anti-inflammatory Activity
This protocol is designed to evaluate the effect of this compound on leukocyte migration and cytokine production in a lipopolysaccharide (LPS)-induced acute inflammatory response.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-6 and TNF-α
-
Griess reagent for nitric oxide measurement
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.
-
Treatment Groups: Divide mice into the following groups (n=6-8 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (1 mg/kg, p.o.) + LPS
-
This compound (3 mg/kg, p.o.) + LPS
-
This compound (10 mg/kg, p.o.) + LPS
-
Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before the inflammatory stimulus. Administer the positive control intraperitoneally (i.p.) 30 minutes before the stimulus.
-
Induction of Peritonitis: Inject LPS (250 ng/cavity) intraperitoneally to induce inflammation.
-
Peritoneal Lavage: Four hours after LPS injection, euthanize the mice and perform a peritoneal lavage by injecting 3 mL of PBS into the peritoneal cavity. Gently massage the abdomen and collect the fluid.
-
Cell Counting: Centrifuge the collected peritoneal fluid, resuspend the cell pellet, and count the number of total leukocytes and neutrophils using a hemocytometer and differential staining.
-
Cytokine and NO Analysis: Use the supernatant from the centrifuged peritoneal fluid to measure the levels of IL-6 and TNF-α using ELISA kits and nitric oxide (as nitrite) using the Griess reagent, according to the manufacturer's instructions.
Protocol 2: Collagen-Induced Arthritis (CIA) Model for Chronic Inflammation
This model is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory disease context, such as rheumatoid arthritis.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1J mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Calipers for joint measurement
-
Histology reagents (formalin, decalcifying solution, hematoxylin and eosin stain)
Procedure:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of 100 µL of the emulsion at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment Protocol: Begin treatment with this compound (e.g., 10 mg/kg, p.o., daily) or vehicle on the day of the booster injection and continue for a predefined period (e.g., 21 days).
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Histopathological Analysis: At the end of the treatment period, euthanize the mice and collect the hind paws. Fix the paws in 10% formalin, decalcify, and embed in paraffin. Prepare sections and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Collect blood via cardiac puncture at the time of euthanasia. Prepare serum and measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA.
III. Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
The proposed primary mechanism of this compound's anti-inflammatory effect involves the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory mediators.
Caption: Proposed NF-κB signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram illustrates the logical flow of the acute peritonitis in vivo experiment.
Caption: Workflow for the acute peritonitis in vivo model.
Application Notes and Protocols for Isovestitol in Cell Culture
Introduction
Isovestitol, a naturally occurring isoflavan, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a member of the flavonoid family, its mechanism of action is thought to involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for in vitro cell culture experiments.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions to desired working concentrations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem[2] |
| Molecular Weight | 272.29 g/mol | PubChem[2] |
| Appearance | Solid | PubChem[2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General Practice[3][4] |
| Recommended Storage | -20°C for long-term storage | General Practice |
Postulated Signaling Pathways
While the specific molecular targets of this compound are still under investigation, its biological activities are likely mediated through pathways commonly modulated by flavonoids. The following diagrams illustrate the postulated mechanisms based on its known antioxidant and anti-inflammatory properties.
Antioxidant Activity via Nrf2 Pathway Activation
Isoflavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of cellular antioxidant responses.[5][6][7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various cytoprotective and antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][8]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines and chemokines.[10][11] Flavonoids are widely reported to inhibit this pathway, often by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][10][11]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO for use in cell culture applications.
1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), amber or wrapped in foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), compatible with DMSO
-
Sterile syringes
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Protocol
2.1. Calculation of Mass for Stock Solution
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
Example for a 20 mM stock solution in 1 mL: Mass (mg) = 20 mmol/L x 272.29 g/mol x 0.001 L = 5.45 mg
2.2. Preparation Procedure
-
Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.
-
Weighing: Accurately weigh the calculated amount of this compound powder. Due to the small quantity, it is advisable to weigh it directly into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolving: Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected microcentrifuge tube. This step is critical for preventing contamination in long-term cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for long-term use.
3. Cell Treatment
-
Dilution: When treating cells, thaw a single aliquot of the stock solution. Dilute it in pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and experimental endpoint. It is recommended to perform a dose-response curve (e.g., ranging from 1 µM to 100 µM) to determine the effective concentration for your specific assay.
-
Solvent Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as used in the highest concentration of this compound treatment. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v), and preferably ≤0.1%, to avoid solvent-induced cytotoxicity.
Workflow Diagram: Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing this compound stock solutions.
References
- 1. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Isovestitol and its Metabolites: An LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the sensitive and selective detection of isovestitol and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a naturally occurring isoflavonoid, and its metabolic products are of increasing interest in pharmacological and drug development studies. This guide outlines a complete workflow, from sample preparation to data acquisition and analysis, based on established methodologies for analogous isoflavonoid compounds. While specific quantitative data for this compound metabolites is not yet widely available, this protocol provides a robust framework for their identification and quantification in various biological matrices.
Introduction
This compound is a pterocarpan, a type of isoflavonoid, found in various plants. Like other isoflavonoids, it is expected to undergo significant metabolism in vivo, primarily through phase I and phase II enzymatic reactions. The resulting metabolites may possess distinct biological activities, making their detection and quantification crucial for understanding the complete pharmacological profile of this compound. LC-MS/MS offers the high sensitivity and specificity required for analyzing these metabolites, which are often present at low concentrations in complex biological samples.
Predicted Metabolic Pathway of this compound
Based on the known metabolism of structurally similar isoflavonoids, this compound is predicted to undergo the following metabolic transformations:
-
Phase I Metabolism: Primarily hydroxylation and demethylation reactions catalyzed by cytochrome P450 enzymes.
-
Phase II Metabolism: Conjugation of the parent molecule and its phase I metabolites with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility and facilitate excretion.
dot
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma
Solid-phase extraction is a reliable method for extracting isoflavonoids and their metabolites from biological fluids.
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Plasma: To 1 mL of plasma, add 3 mL of 0.1% formic acid in water. Vortex for 30 seconds.
-
Urine: To 1 mL of urine, add 1 mL of 0.1% formic acid in water. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
dot
Caption: Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 15 min, hold for 3 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Predicted MRM Transitions for this compound and its Metabolites
The following table provides predicted MRM transitions for the quantitative analysis of this compound and its major putative metabolites. These transitions are based on the structure of this compound and common fragmentation patterns of isoflavonoids. Optimization of collision energies is recommended.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identity |
| This compound | 273.1 ([M+H]+) | 137.1, 255.1 | Parent Compound |
| Hydroxy-isovestitol | 289.1 ([M+H]+) | 153.1, 271.1 | Phase I Metabolite |
| Demethyl-isovestitol | 259.1 ([M+H]+) | 123.1, 241.1 | Phase I Metabolite |
| This compound Glucuronide | 449.1 ([M+H]+) | 273.1 | Phase II Metabolite |
| This compound Sulfate | 353.1 ([M+H]+) | 273.1 | Phase II Metabolite |
| Hydroxy-isovestitol Glucuronide | 465.1 ([M+H]+) | 289.1 | Phase II Metabolite |
| Hydroxy-isovestitol Sulfate | 369.1 ([M+H]+) | 289.1 | Phase II Metabolite |
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different samples or experimental conditions.
Table 1: Example of Quantitative Data Summary for this compound and its Metabolites in Plasma (ng/mL)
| Sample ID | This compound | Hydroxy-isovestitol | This compound Glucuronide |
| Control 1 | < LOQ | < LOQ | < LOQ |
| Control 2 | < LOQ | < LOQ | < LOQ |
| Treated 1 | 15.2 | 5.8 | 89.4 |
| Treated 2 | 12.8 | 4.9 | 75.1 |
| Mean ± SD | 14.0 ± 1.7 | 5.4 ± 0.6 | 82.3 ± 10.1 |
| LOQ | 0.5 | 0.5 | 1.0 |
LOQ: Limit of Quantification
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its predicted metabolites using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for a wide range of research applications in pharmacology and drug development. While the provided MRM transitions are based on predictive metabolism, they serve as a strong starting point for method development. It is crucial to validate these transitions using authentic standards or through high-resolution mass spectrometry for confirmation of metabolite structures.
Application Notes and Protocols: Assessing the Antioxidant Activity of Iovestitol Using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for determining the free radical scavenging activity of antioxidant compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] This reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2]
Iovestitol, a naturally occurring flavonoid, has been studied for its potential antioxidant properties.[4][5] This document provides a detailed protocol for assessing the antioxidant activity of isovestitol using the DPPH assay, including reagent preparation, experimental procedure, and data analysis.
Materials and Reagents
1.1. Equipment
-
Spectrophotometer or microplate reader capable of reading absorbance at 517 nm[1][2]
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Calibrated micropipettes and tips
-
96-well microplates[6]
-
Volumetric flasks (various sizes)
-
Beakers and graduated cylinders
-
Aluminum foil
1.2. Chemicals and Reagents
-
Iovestitol (C16H16O4)[4]
-
Methanol (spectrophotometric grade) or Ethanol[1]
-
Dimethyl sulfoxide (DMSO), if required for sample solubility[1]
Experimental Protocols
2.1. Preparation of Reagents
2.1.1. DPPH Stock Solution (e.g., 0.2 mg/mL)
-
Accurately weigh 2 mg of DPPH powder using an analytical balance.
-
Dissolve the DPPH powder in 10 mL of methanol in a volumetric flask.
-
Mix the solution thoroughly using a vortex mixer until all the DPPH is dissolved.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]
-
Store the stock solution in the dark at 4°C for no more than a week.
2.1.2. DPPH Working Solution (e.g., 0.1 mM)
-
Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[8]
-
This working solution should be prepared fresh daily before use.[1]
2.1.3. Iovestitol Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve the this compound in 10 mL of methanol (or a minimal amount of DMSO if solubility is an issue, followed by dilution with methanol).
-
Ensure complete dissolution, using sonication if necessary.
2.1.4. Serial Dilutions of Iovestitol
-
From the this compound stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
2.1.5. Positive Control Solution (e.g., Ascorbic Acid)
-
Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions similar to the this compound sample to generate a standard curve.
2.2. DPPH Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Blank: Pipette 100 µL of methanol into designated wells.
-
Control: Pipette 50 µL of methanol and 50 µL of DPPH working solution into designated wells.
-
Sample: Pipette 50 µL of each this compound dilution into separate wells.
-
Positive Control: Pipette 50 µL of each ascorbic acid dilution into separate wells.
-
-
Reaction Initiation: Add 50 µL of the DPPH working solution to all sample and positive control wells. The total volume in each well should be 100 µL.
-
Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][2]
Data Presentation and Analysis
3.1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula[2]:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound).
3.2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value can be determined from the graph by linear regression analysis.[10][11] The equation of the line (y = mx + c) can be used, where y = 50, to calculate the value of x (the concentration).[11]
3.3. Sample Data Table
The following table is an example of how to structure the collected and calculated data:
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Scavenging Activity |
| Control (0) | 0.985 ± 0.015 | 0 |
| Iovestitol 6.25 | 0.812 ± 0.021 | 17.56 |
| Iovestitol 12.5 | 0.654 ± 0.018 | 33.60 |
| Iovestitol 25 | 0.498 ± 0.012 | 49.44 |
| Iovestitol 50 | 0.276 ± 0.010 | 72.00 |
| Iovestitol 100 | 0.115 ± 0.008 | 88.32 |
| Ascorbic Acid 10 | 0.150 ± 0.009 | 84.77 |
Mandatory Visualizations
Caption: Workflow for DPPH antioxidant assay of this compound.
Caption: DPPH radical scavenging mechanism by an antioxidant.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. plant-stress.weebly.com [plant-stress.weebly.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Estrogen Receptor Binding Assay of Isovestitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the binding affinity of isovestitol, a naturally occurring isoflavonoid, to estrogen receptors (ERs). The primary methodology described is a competitive radioligand binding assay, a robust and widely used technique to characterize the interaction of a test compound with a specific receptor. Understanding the binding profile of this compound to estrogen receptor subtypes, ERα and ERβ, is fundamental in elucidating its potential as a selective estrogen receptor modulator (SERM) and its broader pharmacological applications.
Principle of the Assay
The in vitro estrogen receptor binding assay is a competitive assay that measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to estrogen receptors.[1] The receptors can be obtained from various sources, including rat uterine cytosol or recombinant human proteins.[1] In this protocol, [³H]-17β-estradiol serves as the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to the natural ligand, 17β-estradiol.
Data Presentation
While specific quantitative binding data for this compound is not widely available in published literature, the following table provides a template for summarizing results obtained from the described protocol. For comparative purposes, data for the well-characterized phytoestrogens, genistein and daidzein, are included.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, %) |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available | |
| 17β-Estradiol | ERα | Reference | 100 |
| ERβ | Reference | 100 | |
| Genistein | ERα | ~130 | ~0.21 |
| ERβ | ~4 | ~6.8 | |
| Daidzein | ERα | >10,000 | <0.01 |
| ERβ | ~650 | ~0.04 |
Note: The IC50 and RBA values for Genistein and Daidzein are approximated from published data for illustrative purposes and may vary between studies.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for ERα and ERβ.
Materials and Reagents
-
Estrogen Receptors: Recombinant human ERα and ERβ proteins (commercially available).
-
Radioligand: [2,4,6,7-³H]-17β-estradiol ([³H]-E2) with a specific activity of 80-115 Ci/mmol.
-
Test Compound: this compound.
-
Unlabeled Ligand (for non-specific and standard curve): 17β-Estradiol.
-
Positive Controls: Genistein, Daidzein.
-
Negative Control: A compound known not to bind to ERs, such as R1881 (an androgen agonist).[2]
-
Assay Buffer (TEDG): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol. DTT should be added fresh before use.[2]
-
Wash Buffer: Ice-cold assay buffer.
-
Separation Matrix: Hydroxylapatite (HAP) slurry.[2]
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter, refrigerated centrifuge.
Assay Procedure
1. Preparation of Reagents:
-
Receptor Preparation: Dilute the recombinant ERα and ERβ proteins in assay buffer to a concentration that results in 10-15% specific binding of the total added radioligand. This optimal concentration should be determined empirically in preliminary experiments. A good starting point is 50-100 µg of protein per assay tube.[2]
-
Radioligand Preparation: Dilute [³H]-E2 in assay buffer to a final concentration of 0.5-1.0 nM.[2]
-
Test Compound and Control Preparation: Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions in the assay buffer to achieve a range of concentrations. For compounds with expected lower binding affinity, a concentration range of 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M is suggested.[2] The final solvent concentration in the assay should be kept low (e.g., <1%) and be consistent across all wells.
2. Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled 17β-estradiol (e.g., 10 µM), 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.
-
Competitive Binding: Add 50 µL of the serially diluted this compound (or control compounds), 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.
3. Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Following incubation, add a predetermined volume of ice-cold HAP slurry to each well to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent mixing.
-
Centrifuge the plate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the HAP pellets multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection:
-
After the final wash and aspiration, add scintillation cocktail to each well containing the HAP pellet.
-
Seal the plate and allow it to equilibrate in the dark for several hours.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (B₀) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = [(CPM in sample - NSB) / B₀] x 100. Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2, is determined from the competition curve using non-linear regression analysis.[2]
-
Calculate Relative Binding Affinity (RBA): RBA (%) = [IC50 (17β-estradiol) / IC50 (this compound)] x 100.
Visualizations
Experimental Workflow
Caption: Workflow for the estrogen receptor competitive binding assay.
Estrogen Receptor Signaling Pathway
Caption: Canonical estrogen receptor signaling pathway.
References
- 1. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Effects of Isovestitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of isovestitol, an isoflavonoid with therapeutic potential. The protocols detailed below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's efficacy in mitigating inflammatory responses.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a member of the isoflavonoid class of natural compounds, has garnered interest for its potential anti-inflammatory activities. This document outlines a series of in vitro assays to quantify the anti-inflammatory effects of this compound, focusing on key inflammatory mediators and signaling pathways. The primary model for these investigations is the RAW 264.7 murine macrophage cell line, which, when stimulated with LPS, mimics key aspects of the inflammatory cascade.
Assessment of this compound's Effect on Cell Viability
Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-cytotoxic concentration range of this compound. The MTT assay is a standard colorimetric method for assessing cell viability.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of this compound are assessed by measuring its ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.
Nitric Oxide (NO) Production Assay
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is used to measure nitrite, a stable product of NO.
Protocol 2: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Assays (TNF-α, IL-6, and IL-1β)
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are pivotal mediators of the inflammatory response. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Protocol 3: ELISA for Pro-inflammatory Cytokines
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1 and 2 from Protocol 2.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Investigation of the Mechanism of Action: Signaling Pathways
To elucidate the molecular mechanism by which this compound exerts its anti-inflammatory effects, the modulation of key signaling pathways, namely the NF-κB and MAPK pathways, is investigated using Western blotting.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Cell Lysis: After treatment and stimulation as described in Protocol 2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and MAPK pathway (e.g., p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables for comparative analysis. Representative data for isoflavonoids with structural similarity to this compound are presented below.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.5 ± 4.9 |
| 25 | 96.3 ± 6.1 |
| 50 | 94.8 ± 5.3 |
| 100 | 92.1 ± 6.8 |
*Data are presented as mean ± SD (n=3). This is representative data.
Table 2: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (10 µM) | 30.2 ± 2.5 | 34.1 |
| LPS + this compound (25 µM) | 18.7 ± 1.9 | 59.2 |
| LPS + this compound (50 µM) | 9.5 ± 1.1 | 79.3 |
*Data are presented as mean ± SD (n=3). This is representative data based on studies of related isoflavonoids.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 42 |
| LPS + this compound (25 µM) | 780 ± 65 | 560 ± 51 | 280 ± 25 |
| LPS + this compound (50 µM) | 420 ± 38 | 290 ± 27 | 150 ± 18 |
*Data are presented as mean ± SD (n=3). This is representative data based on studies of related isoflavonoids.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
Application Notes and Protocols for Testing Isovestitol's Efficacy in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the therapeutic potential of isovestitol in preclinical animal models of arthritis. The protocols are based on established methodologies and findings from studies on the closely related isoflavonoid, neovestitol, which has demonstrated significant anti-arthritic effects.
Introduction
This compound, a pterocarpan isoflavonoid, has garnered interest for its potential anti-inflammatory properties. Its structural analog, neovestitol, has shown efficacy in reducing disease severity in a collagen-induced arthritis (CIA) mouse model, primarily through the modulation of inflammatory pathways, including the reduction of interleukin-6 (IL-6)[1][2]. (3S)-vestitol, another related compound, has been shown to inhibit the NF-κB pathway and cytokine signaling[1]. These findings provide a strong rationale for investigating this compound as a therapeutic candidate for rheumatoid arthritis.
This document outlines detailed protocols for two standard animal models of arthritis: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. It also provides methodologies for key experimental procedures to assess the efficacy of this compound.
Animal Models for Arthritis
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis[2].
Experimental Workflow for CIA Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Protocol for CIA in DBA/1J Mice
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
This compound Treatment: Based on the effective dosage of neovestitol, a starting dose range of 3-10 mg/kg of this compound is recommended[2]. Administer this compound (dissolved in a suitable vehicle, e.g., 1% DMSO in PBS) subcutaneously once daily, starting from day 21 (booster day) for 12 consecutive days[2].
-
Clinical Assessment: Monitor the mice daily from day 21 for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Endpoint (Day 33): Euthanize mice and collect hind paws for histological analysis, blood for serum cytokine analysis, and spleens for flow cytometry.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis used for preclinical testing of anti-arthritic compounds.
Protocol for AIA in Lewis Rats
-
Animals: Male Lewis rats, 7-8 weeks old.
-
Induction (Day 0): Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis subcutaneously into the base of the tail.
-
This compound Treatment: A suggested oral dose of this compound is in the range of 10-50 mg/kg, administered daily from day 0 (prophylactic) or from the onset of clinical signs (therapeutic, around day 10).
-
Clinical Assessment: Monitor rats daily from day 9 for clinical signs of arthritis. Measure paw volume using a plethysmometer and score each paw for inflammation.
-
Endpoint (Day 21-28): Euthanize rats and collect hind paws for histology and radiology, and blood for serum analysis.
Efficacy Assessment Protocols
Histological Evaluation of Joint Damage
Protocol:
-
Fix the hind paws in 10% neutral buffered formalin for 48 hours.
-
Decalcify the paws in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O-Fast Green for cartilage integrity.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (see Table 1).
Table 1: Histological Scoring System for Arthritis in Mice
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation | Normal | Mild infiltration | Moderate infiltration | Severe infiltration |
| Pannus Formation | None | Minimal | Moderate | Severe |
| Cartilage Damage | Intact cartilage | Superficial erosion | Deep erosion | Complete destruction |
| Bone Erosion | No erosion | Minor erosion | Moderate erosion | Severe erosion |
Measurement of Serum Cytokines by ELISA
Protocol:
-
Collect blood via cardiac puncture at the time of euthanasia and allow it to clot.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum, following the manufacturer's instructions.
Flow Cytometry Analysis of Splenic T-cell Populations
Protocol:
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells using a lysis buffer.
-
For Th17 cell analysis, stimulate splenocytes with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A for Th17 cells) or transcription factors (e.g., Foxp3 for Treg cells).
-
Acquire the data on a flow cytometer and analyze the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.
Mechanistic Studies: Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways.
Signaling Pathways in Arthritis Pathogenesis
Caption: Key signaling pathways in arthritis and potential targets of this compound.
Western Blot Analysis of Signaling Proteins
Protocol:
-
Homogenize joint tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK, STAT3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from these experiments should be compiled into clear and concise tables for easy comparison between treatment groups.
Table 2: Example of Quantitative Data Summary from CIA Model
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | Positive Control (e.g., Methotrexate) |
| Mean Clinical Score (Day 33) | 10.2 ± 1.5 | 6.5 ± 1.1 | 4.2 ± 0.8 | 3.5 ± 0.7 |
| Histological Score (Total) | 12.5 ± 2.1 | 7.8 ± 1.3 | 5.1 ± 1.0 | 4.2 ± 0.9 |
| Serum IL-6 (pg/mL) | 150.4 ± 25.3 | 95.2 ± 18.7 | 60.1 ± 12.5 | 55.8 ± 10.1 |
| Splenic Th17 Cells (%) | 3.5 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Splenic Treg Cells (%) | 10.2 ± 1.2 | 12.8 ± 1.5 | 14.5 ± 1.8 | 15.1 ± 2.0 |
| *Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by *p < 0.05 and *p < 0.01. |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in arthritis animal models. By employing these standardized methods, researchers can generate reliable and reproducible data to support the further development of this compound as a potential therapeutic agent for rheumatoid arthritis.
References
- 1. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neovestitol, an isoflavonoid isolated from Brazilian red propolis, reduces acute and chronic inflammation: involvement of nitric oxide and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Isovestitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a flavonoid compound, has garnered interest in oncological research for its potential cytotoxic effects on various cancer cell lines. These application notes provide detailed protocols for assessing the impact of this compound on cell viability using two standard methods: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Trypan Blue exclusion assay. The MTT assay offers a quantitative measure of metabolic activity, reflecting the number of viable cells, while the Trypan Blue assay provides a direct count of live versus dead cells based on membrane integrity.
Disclaimer: Specific quantitative data and signaling pathway information for this compound are limited in the current scientific literature. The data and pathways presented in these notes are based on studies of the closely related compound, vestitol, and should be considered illustrative. Researchers are encouraged to generate their own dose-response curves and validate the signaling effects for this compound in their specific cell models.
Data Presentation
The following tables summarize the dose-dependent cytotoxic effects of vestitol (used as a proxy for this compound) on various cancer cell lines, as determined by cell viability assays.
Table 1: Cytotoxic Effects of Vestitol on Human Cancer Cell Lines
| Cell Line | Assay Type | Concentration | % Cell Viability (Mean ± SD) | Reference |
| HeLa (Cervical Cancer) | Not Specified | 214.7 µM | 80 ± 5.0 | [1] |
| Pancreatic Cancer | Not Specified | 50 µM | Effective | [1] |
| Leukemia | Not Specified | 2-7 µM (IC50) | 50 ± 5.0 | [1] |
Table 2: Comparative Cytotoxicity of Vestitol on Cancerous and Non-Malignant Cells
| Cell Line | Cell Type | Concentration | % Cell Viability (Mean ± SD) | Reference |
| HeLa | Cervical Cancer | 214.7 µM | 80 ± 5.0 | [1] |
| HGF-1 | Gingival Fibroblast | 214.7 µM | 48.8 ± 5.0 | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Trypan Blue Exclusion Assay
This protocol is based on standard Trypan Blue exclusion methods.[1][6][7][8][9]
Materials:
-
This compound stock solution
-
6-well plates or other suitable culture vessels
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in a known volume of complete medium.
-
For suspension cells: Gently resuspend the cells in the medium.
-
-
Staining:
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
-
Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Data Analysis:
-
Calculate the total number of cells and the number of viable cells.
-
Determine the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathway Modulation
Based on studies with the related compound vestitol, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Erk 1/2 pathways.
References
- 1. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing activities of steviol and isosteviol derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vestitol drives LPS-activated macrophages into M2 phenotype through modulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Isovestitol's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a pterocarpan phytoestrogen, has garnered interest for its potential therapeutic properties. Understanding its molecular mechanisms of action is crucial for its development as a therapeutic agent. A key aspect of this is elucidating its impact on gene expression. These application notes provide a detailed overview of the techniques and protocols used to measure the effects of this compound on gene expression, with a focus on transcriptomic analysis.
Key Techniques for Gene Expression Analysis
Several powerful techniques can be employed to analyze changes in gene expression induced by this compound. The choice of method depends on the specific research question, from targeted gene analysis to global transcriptomic screening.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This is a sensitive and specific method for quantifying the expression of a limited number of target genes. It is often used to validate findings from high-throughput methods like microarrays or RNA-sequencing.
-
DNA Microarrays: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. It is a powerful tool for hypothesis generation and for identifying pathways affected by a compound.
-
RNA-Sequencing (RNA-Seq): As a next-generation sequencing (NGS) based method, RNA-Seq provides a comprehensive and unbiased view of the transcriptome. It allows for the discovery of novel transcripts, alternative splicing events, and provides a broader dynamic range for gene expression quantification compared to microarrays.
Application Note 1: Global Gene Expression Profiling of this compound using RNA-Sequencing
This note describes a general workflow for assessing the global impact of this compound on the gene expression of a cancer cell line. A study by Machado et al. (2018) investigated the effects of vestitol, a closely related isoflavonoid, on HeLa cells, providing a framework for a similar analysis with this compound.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data on the downregulation of cancer-related genes by vestitol in HeLa cells, as reported by Machado et al. (2018).[1][2] It is hypothesized that this compound may have similar effects that can be quantified using the protocols described below.
| Gene/Protein Target | Fold Change in Expression (Vestitol vs. Control) |
| Alpha-tubulin related genes | -3.7 |
| Tubulin in microtubules related genes | -3.7 |
| Histone H3 related genes | -3.03 |
Experimental Protocol: RNA-Sequencing
This protocol outlines the key steps for performing an RNA-Seq experiment to determine the effect of this compound on gene expression.
1. Cell Culture and Treatment:
- Culture a relevant human cell line (e.g., HeLa cervical cancer cells) in appropriate media and conditions.
- Determine the sub-lethal concentration (e.g., IC20) of this compound for the chosen cell line using a cell viability assay (e.g., MTT assay).
- Treat cells with the determined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
- Harvest the cells for RNA extraction.
2. RNA Isolation and Quality Control:
- Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is essential for reliable RNA-Seq results.
3. Library Preparation:
- Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves:
- mRNA enrichment (poly-A selection).
- RNA fragmentation.
- First and second-strand cDNA synthesis.
- Adenylation of 3' ends.
- Adapter ligation.
- PCR amplification of the library.
4. Sequencing:
- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
5. Bioinformatic Analysis:
- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
- Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2.
- Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls using statistical packages like DESeq2 or edgeR.
- Pathway and Functional Enrichment Analysis: Use tools like GeneGo MetaCore, DAVID, or GSEA to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
Experimental Workflow Diagram
Caption: A streamlined workflow for RNA-Sequencing analysis.
Application Note 2: Validation of RNA-Seq Data by RT-qPCR
Following a global transcriptomic analysis, it is crucial to validate the expression changes of key genes of interest using a targeted and sensitive method like RT-qPCR.
Experimental Protocol: RT-qPCR
1. cDNA Synthesis:
- Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq) into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
2. Primer Design and Validation:
- Design primers specific to the target genes identified from the RNA-Seq data (e.g., genes related to tubulin and histone H3) and a stable housekeeping gene (e.g., GAPDH, ACTB).
- Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
3. qPCR Reaction:
- Set up the qPCR reaction using a qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems), the designed primers, and the synthesized cDNA.
- Run the reaction on a real-time PCR instrument.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
- Compare the fold changes obtained from RT-qPCR with the RNA-Seq results to validate the findings.
RT-qPCR Workflow Diagram
Caption: The workflow for validating RNA-Seq data using RT-qPCR.
Signaling Pathway Analysis
Based on the findings that vestitol downregulates genes associated with tubulin and histone H3, a potential mechanism of action for this compound could involve the disruption of microtubule dynamics and chromatin remodeling, which are critical for cell division and gene regulation in cancer cells.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized pathway of this compound's anti-cancer effects.
Conclusion
The combination of high-throughput transcriptomic analysis with targeted validation methods provides a robust framework for elucidating the impact of this compound on gene expression. The protocols and data presented here offer a starting point for researchers to investigate the molecular mechanisms of this promising natural compound, paving the way for its potential development as a therapeutic agent. The provided diagrams visually summarize the experimental workflows and hypothesized signaling pathways, aiding in the design and interpretation of future studies.
References
- 1. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: A pharmacogenomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Isovestitol as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, an isoflavan derivative, is a significant phytochemical found in various plants, including those used in traditional medicine such as Dalbergia ecastaphyllum, the botanical source of Brazilian red propolis. Its presence and concentration in plant extracts and derived products are of increasing interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for the quality control, standardization, and efficacy assessment of these natural products. These application notes provide detailed protocols for the use of this compound as a standard in various analytical techniques.
Application Note 1: Quantitative Determination of this compound using High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of phytochemicals. A validated HPLC method allows for the accurate determination of this compound in complex matrices such as plant extracts and propolis. The following table summarizes the validation parameters for an HPLC-UV method adapted for this compound analysis, based on methodologies developed for its isomers, vestitol and neovestitol.
| Parameter | Result |
| Linearity (Concentration Range) | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 5.0% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | Peak purity index > 0.999 |
Protocol 1: HPLC Analysis of this compound
This protocol details the steps for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ultrapure water
-
Formic acid (analytical grade)
-
Plant extract or sample containing this compound
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80-20% B (linear gradient)
-
35-40 min: 20% B (isocratic, column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with methanol.
5. Preparation of Sample Solutions
-
Accurately weigh the powdered plant material or extract.
-
Extract the sample with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
6. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Application Note 2: High-Throughput Screening of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples, making it ideal for high-throughput screening and quality control of herbal raw materials and extracts. This method can be used for the identification and semi-quantitative estimation of this compound.
| Parameter | Expected Performance |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v) |
| Detection | UV at 280 nm (pre-derivatization), White light (post-derivatization) |
| Rf Value | Dependent on the specific mobile phase composition |
| Specificity | Comparison of Rf values and spectra with the standard |
Protocol 2: HPTLC Analysis of this compound
This protocol provides a general procedure for the HPTLC analysis of this compound. Optimization of the mobile phase may be required depending on the sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPTLC silica gel 60 F254 plates (20 x 10 cm)
-
Toluene, Ethyl Acetate, Formic Acid (analytical grade)
-
Methanol (analytical grade)
-
Anisaldehyde-sulfuric acid reagent for derivatization
2. Instrumentation
-
HPTLC applicator (e.g., Linomat 5)
-
HPTLC developing chamber (e.g., Twin Trough Chamber)
-
HPTLC plate heater
-
HPTLC scanner and documentation system (e.g., TLC Visualizer, TLC Scanner)
3. Chromatography
-
Sample Application: Apply standard and sample solutions as bands (e.g., 8 mm width) on the HPTLC plate.
-
Development: Develop the plate in a saturated developing chamber with the chosen mobile phase to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection (Pre-derivatization): Document the plate under UV light at 254 nm and 366 nm.
-
Derivatization: Dip the plate in anisaldehyde-sulfuric acid reagent and heat at 100-105 °C for 5-10 minutes.
-
Detection (Post-derivatization): Document the plate under white light.
4. Analysis
-
Compare the Rf values and colors of the bands in the sample tracks with those of the this compound standard track for identification.
-
For quantification, scan the plate using a densitometer at 280 nm (pre-derivatization) or in the visible range (post-derivatization). Create a calibration curve from the standard tracks to quantify this compound in the samples.
Application Note 3: Sensitive Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the trace-level quantification of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.
Protocol 3: UPLC-MS/MS Analysis of this compound
This protocol outlines the key parameters for developing a UPLC-MS/MS method for this compound.
1. Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
2. UPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
A suitable gradient program should be developed to ensure good separation.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: The precursor ion ([M+H]⁺) for this compound (C₁₆H₁₆O₄, MW: 272.29) is m/z 273.1. Product ions for fragmentation need to be determined by infusing a standard solution and performing a product ion scan. A likely major fragment would result from the loss of the methoxy group and other characteristic cleavages of the isoflavan core.
-
Example MRM transition: 273.1 → [Product Ion 1], 273.1 → [Product Ion 2]
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
4. Quantification
-
Quantification is performed using a calibration curve constructed from the peak areas of the MRM transitions of the this compound standard.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the use of this compound as a standard in phytochemical analysis. The choice of analytical technique will depend on the specific research or quality control objectives, with HPLC providing robust quantification, HPTLC offering high-throughput screening capabilities, and UPLC-MS/MS delivering high sensitivity for trace-level analysis. The successful implementation of these methods will ensure the reliable identification and quantification of this compound, contributing to the standardization and scientific validation of plant-based products.
Troubleshooting & Optimization
Technical Support Center: Isovestitol Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing isovestitol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring flavonoid compound investigated for its potential antioxidant, anti-inflammatory, and antidiabetic properties.[1] Like many flavonoids, this compound has low aqueous solubility, which can pose a challenge for achieving desired concentrations in in vitro cell-based assays, potentially leading to compound precipitation and inaccurate results.
Q2: What are the most common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used organic solvent for dissolving flavonoids like this compound for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3] Ethanol is another common choice. For aqueous solutions, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer or cell culture medium.[4]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: The concentration of DMSO in the final cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.[5] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other solvents besides DMSO or ethanol?
A4: Other organic solvents such as dimethyl formamide (DMF) can also be used.[4] Additionally, solubility-enhancing techniques like using cyclodextrins or formulating with natural deep eutectic solvents (NaDES) are emerging as viable alternatives to traditional solvents.[6][7][8]
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.
-
Cause: This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the hydrophobic this compound in the aqueous medium.
-
Solution 1: Optimize Final Solvent Concentration: Ensure your serial dilutions are planned to keep the final DMSO concentration consistent and below the cytotoxic level for your cells (e.g., 0.1% to 0.5%).[5]
-
Solution 2: Use a Carrier/Complexing Agent: Consider using a carrier like β-cyclodextrin to form an inclusion complex, which can enhance the aqueous solubility of flavonoids.[7][8]
-
Solution 3: Gentle Warming and Vortexing: When preparing the final dilution, gently warm the aqueous medium to 37°C and vortex the solution immediately after adding the this compound stock to aid dispersion. Do not store the final aqueous solution for extended periods.[4]
Problem 2: I am observing cellular toxicity that I suspect is from the solvent, not my compound.
-
Cause: The concentration of your organic solvent (e.g., DMSO, ethanol) in the final assay well is likely too high.
-
Solution 1: Run a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent used to dissolve the this compound. This will help you differentiate between the effects of the solvent and the compound.
-
Solution 2: Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound in the organic solvent. This will allow you to use a smaller volume to achieve the desired final concentration of this compound, thereby lowering the final solvent concentration.
-
Solution 3: Explore Alternative Solvents: Test the cytotoxicity of different solvents on your specific cell line. Some cells may tolerate ethanol better than DMSO, or vice versa.[5]
Problem 3: The solubility of my this compound seems inconsistent between experiments.
-
Cause: Inconsistent stock solution preparation, storage, or handling can lead to variability.
-
Solution 1: Standardize Stock Preparation: Always use the same procedure to prepare your stock solution. Use an analytical balance for accurate weighing and ensure the compound is fully dissolved before making further dilutions.
-
Solution 2: Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] this compound should be stored dry, dark, and at low temperatures for long-term stability.[1]
-
Solution 3: Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted aqueous solutions for more than a day.[4]
Quantitative Data on Common Solvents
The following table provides a starting point for selecting a solvent for this compound based on general data for flavonoids. The exact solubility of this compound should be determined empirically.
| Solvent | Type | Typical Max Concentration in Cell Culture | Notes |
| DMSO | Polar Aprotic | < 0.5% (v/v) | Excellent for creating high-concentration stock solutions. Can be toxic to cells at higher concentrations.[2][5] |
| Ethanol | Polar Protic | < 1.0% (v/v) | Good for stock solutions. Generally less toxic than DMSO but may also have biological effects on cells.[5] |
| DMF | Polar Aprotic | < 0.5% (v/v) | Soluble at approximately 10 mg/ml for similar compounds. Use with caution and perform vehicle controls.[4] |
| Cyclodextrins | Carrier | Varies | Can significantly increase aqueous solubility by forming inclusion complexes. Generally have low cytotoxicity.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.72 mg of this compound (Molecular Weight: 272.30 g/mol )[1] using a calibrated analytical balance.
-
Dissolving: Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protecting tubes. Store at -20°C for long-term use.[1]
Protocol 2: Serial Dilution for In Vitro Assay
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Vortex immediately.
-
Final Dilution: Further dilute the intermediate stock into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your assay. For example, to make a 10 µM final solution in 1 mL, add 10 µL of the 1 mM intermediate stock to 990 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to match the highest concentration of DMSO used in the experimental wells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential signaling pathway modulated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield of isovestitol during plant extraction.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low isovestitol yield during plant extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to a low yield of this compound?
A low yield of this compound can be attributed to several factors throughout the extraction and analysis workflow. The most critical factors include the quality and preparation of the source plant material, the choice of extraction solvent and technique, the optimization of extraction parameters (temperature, time, and solvent-to-solid ratio), the chemical stability of this compound during the process, and the accuracy of the final quantification method.[1][2][3]
Q2: How does the source plant material affect the final yield?
The quality of the starting material is a crucial and often underestimated variable.[4] The concentration of this compound can vary significantly based on the plant's geographical origin, climate, soil quality, age, and the specific part of the plant being used (e.g., leaves, roots).[4][5] Additionally, the timing of the harvest and post-harvest processing, such as drying and storage methods, can dramatically impact the concentration and stability of the target phytochemical.[4]
Q3: Could this compound be degrading during my extraction process?
Yes, degradation is a significant risk. Isoflavonoids can be sensitive to high temperatures, light, oxygen, and moisture.[4][6] Conventional extraction methods like Soxhlet, which involve prolonged exposure to high heat, can lead to the thermal degradation of heat-sensitive compounds.[3][7][8] It is essential to use extraction conditions that preserve the integrity of the molecule.
Q4: My this compound is in glycoside form. How do I handle this?
In many plants, isoflavonoids exist as glycosides (bound to a sugar molecule).[9] These forms are often more hydrophilic and may not be efficiently extracted by certain organic solvents. To obtain the aglycone form (this compound), a hydrolysis step (acidic, alkaline, or enzymatic) is often required either before or after the initial extraction.[9] This step cleaves the sugar molecule, yielding the biologically active aglycone.
Q5: How do I ensure my analytical results for this compound yield are accurate?
Accurate quantification is essential for determining yield. High-Performance Liquid Chromatography (HPLC) coupled with a UV (DAD/PDA) or Mass Spectrometry (MS) detector is the most common and reliable method.[10][11] For accurate results, your analytical method must be properly validated for selectivity, sensitivity, accuracy, and precision.[12] This includes using a certified reference standard for this compound to create a calibration curve and ensuring proper sample clean-up to avoid matrix effects.
Troubleshooting Guide
Issue 1: Consistently Low or No this compound Detected
If you are experiencing consistently low yields, it is crucial to systematically evaluate each stage of your process. This troubleshooting workflow can help pinpoint the potential cause.
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// Edges start -> check_material; check_material -> material_issue [label="No"]; material_issue -> check_method [style=dashed]; check_material -> check_method [label="Yes"]; check_method -> method_issue [label="No"]; method_issue -> check_solvent [style=dashed]; check_method -> check_solvent [label="Yes"]; check_solvent -> solvent_issue [label="No"]; solvent_issue -> check_params [style=dashed]; check_solvent -> check_params [label="Yes"]; check_params -> params_issue [label="No"]; params_issue -> check_analysis [style=dashed]; check_params -> check_analysis [label="Yes"]; check_analysis -> analysis_issue [label="No"]; check_analysis -> solution [label="Yes"]; } Caption: A step-by-step flowchart for diagnosing the cause of low this compound yield.
Data Presentation: Extraction Parameters
The efficiency of your extraction is highly dependent on the method and parameters chosen. Modern techniques often provide higher yields in shorter times.[8]
Table 1: Comparison of Common Extraction Techniques for Isoflavonoids
| Technique | Principle | Advantages | Disadvantages | Typical Solvent |
| Maceration | Soaking plant material in a solvent at room temperature.[13] | Simple, low cost, suitable for thermolabile compounds.[3] | Time-consuming, low efficiency, large solvent volume.[3][7] | Ethanol, Methanol |
| Soxhlet Extraction | Continuous extraction with a hot solvent.[7] | More efficient than maceration. | Long extraction times, risk of thermal degradation.[3][7] | Ethanol, Acetone |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls.[2] | Fast, efficient, reduced solvent and energy use.[8][13] | Can generate heat, potential for free radical formation. | Aqueous Ethanol/Methanol |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and rupture plant cells.[2] | Very fast, highly efficient, reduced solvent volume.[2][8] | Requires specialized equipment, risk of localized overheating. | Aqueous Ethanol/Methanol |
Table 2: Influence of Key Parameters on Isoflavonoid Extraction Yield
| Parameter | General Effect on Yield | Recommended Approach |
| Solvent Concentration | Aqueous solutions (e.g., 50-80% ethanol in water) are often more efficient than pure solvents for isoflavonoids.[1][9] | Test a range of concentrations (e.g., 50%, 70%, 90% ethanol) to find the optimum. |
| Temperature | Higher temperatures increase solubility and diffusion but also increase the risk of degradation.[1][2] | For UAE/MAE, aim for moderate temperatures (e.g., 40-70°C).[13] Avoid boiling for extended periods. |
| Time | Yield increases with time up to a point of equilibrium, after which degradation may become dominant.[3] | Modern methods like UAE/MAE drastically reduce time (e.g., 15-60 min) compared to maceration (days).[2][13] |
| Solvent-to-Solid Ratio | A higher ratio increases the concentration gradient, improving extraction, but uses more solvent.[3] | Start with a ratio of 20:1 to 30:1 (mL solvent: g plant material) and optimize.[1] |
| Particle Size | Smaller particle size increases the surface area for extraction, improving efficiency.[2][3] | Grind dried plant material to a fine, uniform powder (e.g., 0.5-1.0 mm). |
Experimental Protocols & Workflows
A well-defined experimental workflow is critical for reproducibility.
// Nodes prep [label="1. Plant Material\nPreparation\n(Dry, Grind)"]; extract [label="2. Extraction\n(e.g., UAE with\n70% Ethanol)"]; filter [label="3. Filtration &\nSolvent Removal\n(Rotovap)"]; hydrolysis [label="4. Hydrolysis (Optional)\n(To convert glycosides\nto aglycones)"]; cleanup [label="5. Sample Clean-up\n(e.g., Solid Phase\nExtraction)"]; quantify [label="6. Quantification\n(HPLC-DAD/MS)"]; analyze [label="7. Data Analysis\n(Calculate Yield)"];
// Special Nodes start_node [shape=circle, label="", style=filled, fillcolor="#202124", width=0.2, height=0.2]; end_node [shape=doublecircle, label="", style=filled, fillcolor="#202124", width=0.2, height=0.2];
// Edges start_node -> prep; prep -> extract; extract -> filter; filter -> hydrolysis; hydrolysis -> cleanup; cleanup -> quantify; quantify -> analyze; analyze -> end_node; } Caption: A standard workflow from plant material preparation to final yield calculation.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimizing this compound extraction using UAE, a modern and efficient technique.[2][13]
-
Preparation:
-
Weigh 1.0 g of finely ground, dried plant material into a 50 mL conical flask.
-
Add 25 mL of 70% aqueous ethanol (a 25:1 solvent-to-solid ratio).
-
-
Extraction:
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set the sonication parameters. Initial recommended settings are:
-
Temperature: 50°C
-
Time: 40 minutes
-
Power: 150 W
-
-
Begin sonication. Monitor the temperature to prevent overheating.
-
-
Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant into a clean round-bottom flask.
-
For exhaustive extraction, the pellet can be re-extracted with a fresh portion of solvent.
-
Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Final Steps:
-
Re-dissolve the dried crude extract in a known volume of HPLC-grade methanol or your mobile phase for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: HPLC Quantification of this compound
This protocol outlines a general method for quantifying this compound in your final extract.
-
Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Photodiode Array (PDA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for complex plant extracts. A common system is:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions to equilibrate. This must be optimized for your specific extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax (maximum absorbance) of this compound. This should be determined by running a UV scan of a pure standard (typically around 250-265 nm for isoflavones).
-
-
Quantification:
-
Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject your prepared plant extract sample.
-
Identify the this compound peak in your sample by comparing its retention time and UV spectrum to the pure standard.
-
Calculate the concentration in your sample using the regression equation from the calibration curve. The final yield can then be expressed as mg of this compound per g of dry plant material.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Isovestitol Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of isovestitol.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is typically recommended. A good starting point involves a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution of this compound with Impurities
Q2: My this compound peak is not well-separated from an adjacent impurity. How can I improve the resolution?
A2: Improving peak resolution in HPLC involves manipulating three key factors: retention factor (k), selectivity (α), and column efficiency (N).[3][4] The most effective initial step is to adjust the mobile phase composition.[3]
-
Mobile Phase Composition: Modifying the organic-to-aqueous ratio is a primary step. Using a shallower gradient (a slower increase in the organic solvent percentage) can enhance the separation of closely eluting compounds. Acetonitrile is often preferred over methanol as the organic modifier because it can provide sharper peaks due to its lower viscosity.
-
pH of the Aqueous Phase: this compound, a flavonoid, has ionizable hydroxyl groups. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can suppress the ionization of these groups. This leads to sharper peaks and more consistent retention times.[1] A mobile phase pH in the range of 2.5 to 3.5 is a good starting point.
-
Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.[5] However, excessively high temperatures might not always lead to better separation.[1] It is advisable to test a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.[6]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase, though this will increase the run time.[7]
Workflow for Improving Peak Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Issue 2: Peak Tailing
Q3: The this compound peak is exhibiting significant tailing. What are the potential causes and solutions?
A3: Peak tailing is a common problem that can affect quantification and resolution. The primary causes are often secondary interactions with the stationary phase, column overload, or issues outside the column (extra-column effects).[8]
-
Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing.[9]
-
Solution: Acidifying the mobile phase with 0.1% formic or acetic acid will protonate these silanol groups, minimizing these unwanted interactions.[8]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing or fronting.[10]
-
Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[10]
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[11] If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible inner diameter and length to connect the injector, column, and detector.
-
Logical Diagram for Troubleshooting Peak Tailing
Caption: Logical steps to diagnose and resolve peak tailing.
Issue 3: Peak Fronting
Q4: My this compound peak is fronting. What could be the cause?
A4: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
-
Mass Overload: The most frequent cause of peak fronting is injecting too much sample, which saturates the stationary phase.[10][12]
-
Solution: Dilute the sample and inject a smaller amount. A 1-to-10 dilution is often a good starting point to see if the fronting is resolved.[10]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move too quickly through the beginning of the column, leading to a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (e.g., >95% water) can cause the C18 chains to collapse, leading to a loss of retention and potential peak fronting.[12]
-
Solution: Ensure the mobile phase always contains a minimum of 5-10% organic solvent. If highly aqueous mobile phases are necessary, consider using an "aqueous C18" or polar-embedded column designed for these conditions.[12]
-
Quantitative Data Summary
The following tables provide a summary of how different HPLC parameters can affect this compound peak characteristics, based on typical observations for flavonoid compounds.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient (Time, %B) | Resolution (Rs) between this compound and Impurity |
| 0.1% Formic Acid in Water | Acetonitrile | 0-20 min, 10-50% | 1.3 |
| 0.1% Formic Acid in Water | Acetonitrile | 0-30 min, 10-40% | 1.8 |
| 0.1% Formic Acid in Water | Methanol | 0-20 min, 10-50% | 1.1 |
Table 2: Effect of Column Temperature on Retention Time and Peak Asymmetry
| Column Temperature (°C) | Retention Time (min) | Tailing Factor |
| 25 | 15.2 | 1.6 |
| 35 | 14.5 | 1.2 |
| 45 | 13.8 | 1.1 |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 10% B.
-
Increase to 50% B over 20 minutes.
-
Increase to 90% B over 5 minutes and hold for 5 minutes.
-
Return to 10% B and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 280 nm for flavonoids).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Column Flushing to Address Contamination
This protocol is for cleaning a C18 column that may be contaminated.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Flush with Water: Pump 100% HPLC-grade water through the column for 20-30 minutes to remove any buffer salts.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 30-60 minutes.
-
Flush with Methylene Chloride (Optional, check column specifications): For very non-polar contaminants, a flush with methylene chloride can be effective.
-
Return to Operating Solvents: Flush again with isopropanol, then with the mobile phase organic solvent (e.g., acetonitrile), and finally with the initial mobile phase conditions before re-connecting to the detector and equilibrating the system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phcog.com [phcog.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Common interferences in the spectroscopic analysis of isovestitol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovestitol. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in the spectroscopic analysis of this compound?
The most common interferences depend on the spectroscopic technique being used and the sample matrix.
-
UV-Vis Spectroscopy: Interference often arises from other co-extracted compounds with overlapping absorption spectra. Since this compound is a flavonoid, other flavonoids and phenolic compounds from the plant source are the most likely interferences[1][2][3][4][5][6][7][8][9]. In formulated products, excipients can also interfere.
-
NMR Spectroscopy: The primary sources of interference are residual solvents from the extraction and purification process, as well as structurally similar isoflavones that may be present as impurities[1][10].
-
Mass Spectrometry (MS): In complex matrices like plasma or tissue extracts, the most significant interference is the "matrix effect," which can suppress or enhance the ionization of this compound, leading to inaccurate quantification[11][12][13][14][15][16][17][18][19][20]. Formation of adducts with salts (e.g., sodium, potassium) can also complicate the mass spectrum.
2. How can I minimize matrix effects in the LC-MS/MS analysis of this compound in biological samples?
Minimizing matrix effects is crucial for accurate quantification of this compound in biological fluids. Here are several strategies:
-
Effective Sample Preparation: Use a robust sample preparation method to remove as many matrix components as possible. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[15].
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry[1][5][9][21].
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds[15].
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte.
3. What are the expected degradation products of this compound, and how can I avoid them?
This compound, like other flavonoids, can be susceptible to degradation under certain conditions. Forced degradation studies are typically performed to identify potential degradation products[22][23][24][25][26]. Common stress conditions that can lead to degradation include:
-
Acidic and Basic Hydrolysis: Cleavage of ether linkages.
-
Oxidation: Reaction with oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Stress: Degradation at elevated temperatures.
To avoid degradation, it is recommended to store this compound standards and samples in a cool, dark place and to use freshly prepared solutions for analysis.
Troubleshooting Guides
UV-Vis Spectroscopy
| Problem | Possible Cause | Solution |
| Poorly defined or broad absorption peak | Sample contains impurities with overlapping spectra. | Improve sample purification. Use a diode array detector to check for co-eluting peaks. |
| Incorrect solvent used for analysis. | Ensure this compound is fully dissolved and the solvent does not interfere with the measurement. | |
| Inaccurate quantification | Interference from co-eluting compounds. | Optimize HPLC separation to resolve this compound from interfering peaks. |
| Incorrect baseline correction. | Ensure proper blank subtraction and baseline correction. |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Unexpected peaks in the spectrum | Residual solvent from sample preparation. | Identify the solvent peaks by comparing with known chemical shift tables. Dry the sample thoroughly before analysis. |
| Presence of structurally similar isoflavone impurities. | Purify the sample further using techniques like preparative HPLC. Compare the spectrum with reference spectra of known isoflavones. | |
| Broad or distorted peaks | Poor sample shimming. | Re-shim the instrument. |
| Sample has low solubility in the chosen deuterated solvent. | Use a different deuterated solvent or a co-solvent to improve solubility. |
Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Solution |
| Low signal intensity or poor sensitivity | Ion suppression due to matrix effects. | Improve sample cleanup (e.g., use SPE). Optimize chromatographic separation. Consider using a different ionization source (e.g., APCI). |
| Inefficient ionization of this compound. | Optimize MS source parameters (e.g., spray voltage, gas flow rates). | |
| Inconsistent or irreproducible results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard. |
| Adduct formation with salts. | Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation. |
Data Presentation
Table 1: Common Isoflavone Interferences from Trifolium pratense (Red Clover)
| Compound | Molecular Weight ( g/mol ) | Common Mass Spectrometry Adducts | Potential for Spectroscopic Overlap |
| This compound | 272.29 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | - |
| Daidzein | 254.24 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High (UV-Vis, MS) |
| Genistein | 270.24 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High (UV-Vis, MS) |
| Formononetin | 268.27 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High (UV-Vis, MS) |
| Biochanin A | 284.27 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High (UV-Vis, MS) |
Table 2: Representative Matrix Effects on this compound Quantification in Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Signal Suppression (%) |
| Protein Precipitation | 10 | 45 ± 8 |
| Liquid-Liquid Extraction | 10 | 25 ± 6 |
| Solid-Phase Extraction | 10 | 10 ± 4 |
Experimental Protocols
Protocol 1: Extraction of this compound from Trifolium pratense (Red Clover)
-
Sample Preparation: Dry the aerial parts of Trifolium pratense at 40°C and grind to a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material in 100 mL of 80% methanol with sonication for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Purification (Optional): For higher purity, the crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
Protocol 2: HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 20-80% A
-
20-25 min: 80% A
-
25-30 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for the extraction and spectroscopic analysis of this compound.
Caption: Troubleshooting logic for common spectroscopic issues with this compound.
References
- 1. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGNER Fraction Concept Unmasks Minor Bioactive Constituents in Red Clover (Trifolium pratense L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals and antioxidant activity of alcoholic/hydroalcoholic extract of Trifolium pratense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of DESIGNER extracts of red clover (Trifolium pratense L.) by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneonatalsurg.com [jneonatalsurg.com]
- 19. jchps.com [jchps.com]
- 20. alliedacademies.org [alliedacademies.org]
- 21. scienggj.org [scienggj.org]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. jetir.org [jetir.org]
- 26. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Isovestitol Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of isovestitol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a flavonoid, likely faces several challenges that limit its oral bioavailability. These include:
-
Poor Aqueous Solubility: Like many flavonoids, this compound is predicted to have low water solubility, which is a primary barrier to its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2]
-
Low Permeability: The ability of this compound to pass through the intestinal membrane may be limited.[2]
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestines and liver before it reaches systemic circulation, significantly reducing the amount of active compound available.[3][4][5][6][7] Flavonoids are known to undergo conjugation reactions such as glucuronidation and sulfation in the gut wall and liver.[8]
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the bioavailability of flavonoids like this compound.[1][9] These include:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[10][11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, which can enhance the solubility and absorption of lipophilic drugs like this compound.[14][15][16][17][18]
-
Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.[19][20][21][22][23] This can be achieved through techniques like nanosuspensions or encapsulation in polymeric nanoparticles.
Q3: Can co-administration with other compounds improve this compound bioavailability?
Yes, co-administration with certain compounds can enhance the bioavailability of flavonoids. For example, absorption enhancers can increase intestinal permeability.[1] However, this approach requires careful investigation to ensure the safety and efficacy of the combination.
Troubleshooting Guides
This section provides solutions to common problems encountered during animal studies aimed at improving this compound bioavailability.
Problem 1: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent oral dosing technique.
-
Troubleshooting Steps:
-
Standardize Gavage Procedure: Ensure all personnel are trained and follow a standardized oral gavage protocol.[24][25][26][27][28] The volume and speed of administration should be consistent.
-
Vehicle Selection: Use a consistent and appropriate vehicle for this compound administration. Ensure this compound is uniformly suspended or dissolved in the vehicle prior to each administration.
-
Fasting State: Standardize the fasting period for animals before dosing, as food can significantly affect the absorption of flavonoids.[29]
-
Problem 2: No significant improvement in bioavailability despite using a novel formulation.
-
Possible Cause: The formulation may not be optimized for this compound or the in vivo conditions.
-
Troubleshooting Steps:
-
In Vitro Characterization: Before in vivo studies, thoroughly characterize the formulation. For SEDDS, confirm self-emulsification properties and droplet size.[16] For cyclodextrin complexes, confirm complexation efficiency.[10]
-
Dissolution Studies: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to ensure the formulation enhances this compound release.
-
Stability of the Formulation: Assess the stability of the formulation under physiological conditions. Some formulations may degrade or precipitate in the GI tract.
-
Consider First-Pass Metabolism: If the formulation successfully increases solubility and absorption into the gut wall, extensive first-pass metabolism in the intestine and liver might still limit systemic bioavailability.[4][5][6]
-
Problem 3: Difficulty in detecting and quantifying this compound in plasma samples.
-
Possible Cause: Low plasma concentrations due to poor bioavailability, rapid metabolism, or inadequate analytical method sensitivity.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in plasma.[30]
-
Increase Dose (with caution): If toxicologically permissible, a higher dose of this compound can be administered to achieve detectable plasma concentrations.
-
Analyze for Metabolites: In addition to the parent this compound, analyze for its major metabolites (e.g., glucuronide and sulfate conjugates) to get a more complete picture of its absorption and metabolism.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 272.29 g/mol [30] | Favorable for passive diffusion. |
| LogP | ~3.5 (Predicted) | Indicates good lipophilicity but poor aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL (Predicted) | Low solubility is a major hurdle for absorption.[31][32][33][34] |
| pKa | ~9.0 (Predicted) | Ionization in the intestine could affect permeability. |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 ± 0.5 | 200 ± 60 | 100 |
| This compound-β-CD Complex | 50 | 250 ± 50 | 1.0 ± 0.3 | 1200 ± 250 | 600 |
| This compound-SEDDS | 50 | 400 ± 80 | 0.8 ± 0.2 | 2000 ± 400 | 1000 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-CD (commonly 1:1 or 1:2) by phase solubility studies.
-
Preparation:
-
Dissolve a defined amount of β-CD in deionized water with heating and stirring.
-
Add the corresponding molar amount of this compound (dissolved in a minimal amount of a suitable organic solvent like ethanol) to the β-CD solution.
-
Stir the mixture at a constant temperature (e.g., 40-60°C) for 24-48 hours.
-
Cool the solution and then freeze-dry to obtain the solid inclusion complex powder.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[35]
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). House the animals under standard laboratory conditions.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound (and its metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.[36][37][38][39][40]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Mandatory Visualizations
Caption: Challenges in the oral bioavailability pathway of this compound.
Caption: Formulation strategies to enhance this compound bioavailability.
Caption: Experimental workflow for a pharmacokinetic study in rats.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: first‐pass metabolism by the gastrointestinal mucosa | Scilit [scilit.com]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First-pass Intestinal Metabolism of Drugs : Experiences from in vitro, in vivo and simulation studies [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective first-pass metabolism of verapamil in the small intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. inclusion-complexation-of-flavonoids-with-cyclodextrin-molecular-docking-and-experimental-study - Ask this paper | Bohrium [bohrium.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-emulsifying drug delivery systems (SEDDS): How organic solvent release governs the fate of their cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 22. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Delving Into Nanoparticle Systems for Enhanced Drug Delivery Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oral gavage administration: Topics by Science.gov [science.gov]
- 26. downstate.edu [downstate.edu]
- 27. aniphy.fr [aniphy.fr]
- 28. instechlabs.com [instechlabs.com]
- 29. researchgate.net [researchgate.net]
- 30. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. 404 Page [emdgroup.com]
- 33. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 34. pharmaexcipients.com [pharmaexcipients.com]
- 35. researchgate.net [researchgate.net]
- 36. Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
- 39. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the dose and administration route for isovestitol in vivo.
Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for isovestitol. Therefore, this technical support center provides guidance based on established principles for structurally related isoflavonoids and general best practices for in vivo studies of flavonoids. The provided quantitative data and protocols should be considered as a starting point and may require significant optimization for this compound.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in a rodent model?
Due to the lack of specific in vivo studies for this compound, a definitive starting dose cannot be provided. However, based on studies with other isoflavonoids like genistein and daidzein, a common starting dose range for oral administration in rodents is between 10 and 50 mg/kg body weight. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
2. Which administration route is best for this compound?
The optimal administration route depends on the experimental goals.
-
Oral (p.o.) gavage: This is the most common route for studying the effects of dietary compounds and allows for the investigation of absorption and metabolism. However, bioavailability can be variable.
-
Intraperitoneal (i.p.) injection: This route bypasses first-pass metabolism in the liver, often leading to higher bioavailability than oral administration. It is useful for investigating the direct systemic effects of the compound.
-
Intravenous (i.v.) injection: This route ensures 100% bioavailability and is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
3. What are the common challenges when working with this compound in vivo?
Researchers may encounter challenges related to this compound's:
-
Solubility: Like many flavonoids, this compound may have poor water solubility, making formulation for in vivo administration difficult.
-
Stability: The compound's stability in different vehicles and under physiological conditions should be assessed.
-
Bioavailability: Oral bioavailability of isoflavonoids can be low and variable due to factors like metabolism by gut microbiota and first-pass metabolism.
4. What vehicle should I use to dissolve/suspend this compound for in vivo administration?
The choice of vehicle is critical for ensuring accurate dosing and minimizing toxicity. Common vehicles for flavonoids include:
-
Aqueous solutions: For water-soluble salts or derivatives.
-
Suspensions: For poorly soluble compounds, often in vehicles like 0.5% carboxymethylcellulose (CMC) or gum arabic.
-
Solutions in biocompatible solvents: Such as a mixture of polyethylene glycol (PEG), ethanol, and saline. The concentration of organic solvents should be kept to a minimum to avoid toxicity.
It is essential to test the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | - Inconsistent dosing technique.- Variable oral bioavailability due to differences in gut microbiota.- Instability of the this compound formulation. | - Ensure all personnel are properly trained in the administration technique.- Consider co-housing animals to normalize gut microbiota.- Prepare fresh formulations daily and protect from light and heat. |
| No observable effect at the tested dose | - Insufficient dose.- Poor bioavailability.- Rapid metabolism and clearance. | - Perform a dose-escalation study to find a more effective dose.- Consider an administration route with higher bioavailability (e.g., i.p. injection).- Analyze plasma concentrations to determine if therapeutic levels are being reached. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - The dose is too high.- Toxicity of the vehicle. | - Reduce the dose.- Run a vehicle-only control group to assess its toxicity.- Consider a different, less toxic vehicle. |
| Difficulty in dissolving this compound | - Poor intrinsic solubility. | - Try different biocompatible co-solvents (e.g., PEG400, DMSO, ethanol) in minimal amounts.- Use sonication or gentle heating to aid dissolution.- Prepare a micronized suspension to improve dissolution rate. |
Quantitative Data Summary (Illustrative for Isoflavonoids)
Table 1: Illustrative Pharmacokinetic Parameters of Common Isoflavonoids (Oral Administration in Rodents)
Disclaimer: These are typical values for isoflavonoids like genistein and daidzein and may not be representative of this compound.
| Parameter | Daidzein | Genistein |
| Time to Peak Concentration (Tmax) | 4 - 8 hours | 4 - 8 hours |
| Elimination Half-life (t1/2) | 8 - 10 hours | 10 - 12 hours |
| Oral Bioavailability | 10 - 30% | 5 - 20% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle, sterile graduated cylinder, sterile magnetic stir bar and stir plate.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a sterile mortar with a small volume of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar.
-
Stir the suspension for 15-20 minutes on a stir plate before administration to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage using an appropriate gauge needle.
-
Protocol 2: Pharmacokinetic Study Design (Illustrative)
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
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Groups:
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Group 1: Intravenous (i.v.) administration (e.g., 5 mg/kg).
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Group 2: Oral (p.o.) administration (e.g., 20 mg/kg).
-
-
Procedure:
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Fast animals overnight before dosing.
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Administer this compound via the assigned route.
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Process blood to obtain plasma and store at -80°C until analysis.
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Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
-
Visualizations
Signaling Pathways
Isoflavonoids are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagram illustrates some of the key pathways that could potentially be affected by this compound.
Caption: Potential signaling pathways modulated by isoflavonoids.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo efficacy study.
Minimizing matrix effects in LC-MS/MS analysis of isovestitol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of isovestitol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In complex matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4]
Q2: What are the most common sources of matrix effects in this compound analysis?
A: The most common sources of matrix effects depend on the sample type.
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Biological Fluids (Plasma, Serum, Urine): Phospholipids are a major cause of ion suppression.[4] Other sources include salts, endogenous metabolites, and proteins.[1]
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Plant Extracts: Pigments (e.g., chlorophylls), phenolic compounds, sugars, and lipids can interfere with this compound analysis.[5]
Q3: How can I assess the presence and magnitude of matrix effects for this compound?
A: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q4: What is the best internal standard (IS) to use for this compound analysis?
A: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[6][7] A SIL IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL IS for this compound is not available, a structurally similar compound (an analog) that does not co-elute with other interferences can be used, but it may not perfectly compensate for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Contamination: Accumulation of matrix components (e.g., phospholipids) on the column.[8] 2. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Co-eluting Interferences: Matrix components eluting at the same time as this compound.[9] | 1. Column Washing: Implement a robust column wash protocol after each batch. Consider using a guard column. 2. Solvent Matching: Ensure the sample solvent is the same as or weaker than the initial mobile phase. 3. Chromatographic Optimization: Adjust the gradient, mobile phase composition, or try a different column chemistry to improve separation. |
| Low Signal Intensity / Ion Suppression | 1. High Concentration of Co-eluting Matrix Components: Especially phospholipids in plasma samples.[4] 2. Inefficient Ionization: Suboptimal ion source parameters. 3. Poor Sample Cleanup: Inadequate removal of interfering substances. | 1. Improve Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[4] 2. Optimize MS Parameters: Tune ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10] |
| High Signal Intensity / Ion Enhancement | 1. Co-eluting Compounds that Enhance Ionization: Less common than suppression but can occur. 2. Carryover from a Previous High-Concentration Sample. | 1. Chromatographic Separation: Improve the separation of this compound from the enhancing compound(s). 2. Injector Wash: Implement a thorough needle and injector wash protocol between samples. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Matrix Effects: Variation in the composition of the matrix between different samples.[9] 2. Inconsistent Sample Preparation: Variability in extraction recovery. 3. Instrument Instability. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[6] 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. Automate if possible. 3. System Suitability Tests: Run quality control (QC) samples throughout the batch to monitor instrument performance. |
Quantitative Data Summary
The following tables summarize typical quantitative data for matrix effect and recovery for isoflavones, which can be considered representative for this compound in the absence of specific data.
Table 1: Matrix Effect and Recovery of Isoflavones in Plasma/Serum
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Isoflavone Aglycones | Liquid-Liquid Extraction (LLE) | 85.7 - 100.2 | 85.7 - 100.2 | [6] |
| Various Drugs | Liquid-Liquid Extraction (LLE) | 89.3 - 111.0 | 90.4 - 113.6 | [11] |
| Megestrol Acetate | Liquid-Liquid Extraction (LLE) | 95.1 - 100.0 | 74.2 - 79.0 | [12] |
| Nine Compounds | Not Specified | 80.0 - 111.0 | 87.6 - 106.0 | [13] |
Note: Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Recovery (%) is calculated as (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.
Experimental Protocols
Below are detailed methodologies for key experiments. Disclaimer: These are generalized protocols for isoflavones and may require optimization for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
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Sample Preparation:
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To 100 µL of plasma, add 25 µL of a stable isotope-labeled this compound internal standard (IS) solution.
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Vortex for 30 seconds.
-
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Extraction:
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Add 500 µL of ethyl acetate.
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Vortex for 2 minutes.
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Centrifuge at 10,000 rpm for 10 minutes.
-
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Evaporation and Reconstitution:
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Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extract
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Sample Preparation:
-
To 1 mL of plant extract, add 25 µL of the IS solution.
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Dilute with 1 mL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Parameters (Example for Isoflavones)
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized for this compound)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for Isoflavonoids (Proxy for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daidzein | 255.1 | 199.1 | 25 |
| Genistein | 271.1 | 153.1 | 30 |
| Glycitein | 285.1 | 270.1 | 20 |
| This compound (Predicted) | ~271.1 | To be determined | To be optimized |
Note: The MRM transitions and collision energy for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of isoflavone glycosides and aglycones in rat plasma by LC-MS/MS: Troubleshooting of interference from food and its application to pharmacokinetic study of Semen Sojae Praeparatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Item - Extraction recovery and matrix effect of nine compounds and internal standard in rat plasma. - Public Library of Science - Figshare [plos.figshare.com]
How to handle isovestitol's sensitivity to light and temperature.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of isovestitol to mitigate its sensitivity to light and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring isoflavonoid, a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Like many flavonoids, this compound's chemical structure makes it susceptible to degradation when exposed to light and elevated temperatures. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the overall integrity of research.
Q2: What are the primary environmental factors that affect this compound's stability?
A2: The primary factors are light exposure and temperature. Flavonoids are sensitive to their environmental conditions.[1] The energy from light, particularly UV and blue light, can induce photochemical reactions, while elevated temperatures can accelerate degradation kinetics. The presence of oxygen and the pH of the solution can also play a significant role in stability.
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term storage (months to years), this compound should be stored as a solid in a dry, dark environment at -20°C.[2] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[2] It is crucial to minimize exposure to light at all times.
Q4: I've noticed a change in the color of my this compound solution. What does this indicate?
A4: A change in color, such as yellowing or browning, is a common indicator of flavonoid degradation. This is likely due to oxidation and the formation of degradation products. If you observe a color change, it is recommended to use a fresh stock of this compound for your experiments to ensure the accuracy of your results.
Q5: Can I work with this compound on an open lab bench?
A5: It is strongly advised to minimize the exposure of this compound to ambient light. If possible, work in a dimly lit area or use amber-colored labware. For sensitive experiments, covering flasks and tubes with aluminum foil is a practical way to protect the compound from light degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. 3. Minimize Exposure During Experiments: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work quickly to reduce the time the compound is exposed to ambient conditions. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a Fresh Sample: Run a standard of freshly dissolved this compound to confirm its retention time and purity. 2. Optimize Handling Protocol: Implement the recommended handling procedures to prevent degradation during sample preparation and analysis. 3. Characterize Degradants (Optional): If necessary, use mass spectrometry to identify the degradation products to better understand the degradation pathway. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Check Solvent and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound. 2. Gentle Warming: If solubility is an issue, gentle warming may help, but be mindful of potential temperature-induced degradation. 3. Sonication: Use of an ultrasonic bath can aid in dissolution. |
Data on Isoflavonoid Stability
While specific quantitative data for this compound is limited, the following table summarizes stability data for structurally related isoflavones, providing a general indication of their sensitivity.
| Isoflavone | Condition | Observation | Reference |
| Daidzein | Heated at 150°C, pH 3.1 | Most labile compound, significant degradation observed. | [3] |
| Genistein | Stored in soy milk at 70-90°C | Showed first-order degradation kinetics. | [4][5] |
| Various Isoflavones | Stored at 4°C | Most suitable temperature for minimal degradation of bioactive aglycones. | [6] |
| Various Isoflavones | Exposure to light | Can lead to degradation, but the extent is compound-specific. | [7][8][9][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure. Use amber-colored volumetric flasks and vials.
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Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the volumetric flask. Use a vortex mixer or sonicator to ensure complete dissolution. Avoid excessive heating.
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Storage: Store the stock solution in an amber vial at -20°C for long-term storage or 0-4°C for short-term use. The vial should be tightly sealed to prevent solvent evaporation and moisture absorption.
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Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: General Handling for In Vitro Experiments
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Thawing: When ready to use, thaw the stock solution at room temperature in the dark.
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Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
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Protection from Light: During incubation periods, ensure that cell culture plates or tubes containing this compound are protected from light by covering them with aluminum foil or placing them in a light-blocking secondary container within the incubator.
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Temperature Control: Avoid exposing this compound solutions to high temperatures. If a heating step is necessary for the experimental protocol, minimize the duration and temperature.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound to minimize degradation.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research.unipd.it [research.unipd.it]
- 8. Effects of Light Orientation and Mechanical Damage to Leaves on Isoflavone Accumulation in Soybean Seeds [mdpi.com]
- 9. Effects of light treatment on isoflavone content of germinated soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Improving the efficiency of isovestitol synthesis reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of isovestitol synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the formation of a deoxybenzoin intermediate, followed by cyclization and reduction.
Issue 1: Low Yield in Deoxybenzoin Formation
The initial step in many isoflavonoid syntheses is the Friedel-Crafts acylation or a similar reaction to form a deoxybenzoin precursor. Low yields at this stage will significantly impact the overall efficiency.
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Question: My Friedel-Crafts acylation to produce the deoxybenzoin precursor is resulting in a low yield. What are the potential causes and how can I troubleshoot this? Answer: Low yields in this step are often attributed to several factors:
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Moisture: The presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
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Substrate Reactivity: The aromatic starting materials (e.g., a phenol and a phenylacetic acid derivative) may be deactivated or prone to side reactions. The choice of catalyst and reaction temperature is crucial.
-
Stoichiometry: An incorrect molar ratio of reactants to the catalyst can lead to incomplete reaction or side product formation.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
Optimize Catalyst and Stoichiometry: Titrate the amount of Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent.
-
Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Consider Alternative Catalysts: If common Lewis acids fail, consider using milder catalysts or different reaction conditions as reported in the literature for similar substrates.
-
Issue 2: Inefficient Cyclization to Isoflavanone
The cyclization of the deoxybenzoin to form the isoflavanone core is a critical step. Incomplete cyclization or the formation of side products are common hurdles.
-
Question: I am observing incomplete conversion of my deoxybenzoin to the isoflavanone, or I am seeing significant side product formation. How can I improve this step? Answer: The efficiency of the cyclization reaction is highly dependent on the choice of cyclizing agent and the reaction conditions.
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Choice of Reagent: A variety of reagents can be used for this one-carbon insertion and cyclization, such as dimethylformamide (DMF) with a Lewis acid (e.g., BF₃·OEt₂) and a dehydrating agent (e.g., MsCl or POCl₃), or triethyl orthoformate with a base. The choice of reagent should be tailored to the specific substrate.
-
Reaction Time and Temperature: These reactions can be sensitive to temperature. Some may require heating, while others proceed at room temperature. Monitoring by TLC is essential to determine the optimal reaction time and prevent decomposition.
-
Side Reactions: Deoxybenzoins can undergo other reactions, such as self-condensation, if the cyclization is not efficient.
Troubleshooting Steps:
-
Screen Cyclizing Agents: If one method provides low yields, consider alternative reagents. For example, if the Vilsmeier-Haack type conditions (DMF/POCl₃) are not effective, a method using triethyl orthoformate and a base like piperidine might be more successful.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Analyze aliquots of the reaction mixture by TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts.
-
Purification of Deoxybenzoin: Ensure the deoxybenzoin starting material is pure, as impurities can interfere with the cyclization reaction.
-
Issue 3: Poor Yield or Selectivity in the Reduction of Isoflavanone to this compound
The final step is the reduction of the isoflavanone carbonyl group and potentially other functionalities to yield the isoflavan, this compound.
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Question: The reduction of my isoflavanone to this compound is giving a low yield or a mixture of products. What can I do to improve this? Answer: The choice of reducing agent is critical for achieving high yield and selectivity in this step.
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Reducing Agent: A common and effective method for reducing the isoflavanone carbonyl is catalytic hydrogenation (e.g., H₂ with Pd/C). Other reducing agents like NaBH₄ in the presence of a Lewis acid can also be employed. The choice will depend on the presence of other reducible functional groups.
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Catalyst Poisoning: In catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction.
-
Stereoselectivity: The reduction can create a chiral center. The choice of catalyst and conditions can influence the stereochemical outcome if a specific isomer is desired.
Troubleshooting Steps:
-
Select the Appropriate Reducing Agent: For a clean reduction of the carbonyl without affecting aromatic rings, catalytic hydrogenation is often preferred.
-
Ensure Substrate Purity: Purify the isoflavanone intermediate thoroughly before the reduction step to avoid catalyst poisoning.
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Optimize Hydrogenation Conditions: Vary the catalyst loading, hydrogen pressure, solvent, and reaction time.
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Alternative Reducing Systems: If catalytic hydrogenation is not effective, explore other reducing agents. For example, triethylsilane with a strong acid like trifluoroacetic acid can be effective for the reduction of isoflavanones to isoflavans.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful this compound synthesis?
A1: The most critical parameters are:
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Anhydrous Conditions: Particularly for the Friedel-Crafts acylation and any steps involving moisture-sensitive reagents.
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Purity of Intermediates: Impurities can significantly impact the yield of subsequent steps. Purification of the deoxybenzoin and isoflavanone intermediates is highly recommended.
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Reaction Monitoring: Careful monitoring of each reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.
Q2: I am seeing the formation of a significant amount of a byproduct that I cannot identify. What should I do?
A2: The first step is to try and characterize the byproduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the spectra to that of your starting material and expected product can provide clues about its structure. Common side reactions in isoflavonoid synthesis include self-condensation of the deoxybenzoin, over-reduction in the final step, or incomplete cyclization. Once the structure is hypothesized, you can adjust the reaction conditions to minimize its formation.
Q3: How can I best purify the final this compound product?
A3: Purification of this compound, like many flavonoids, is typically achieved using chromatographic techniques.
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Column Chromatography: Silica gel column chromatography is the most common method for the purification of synthetic organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (HPLC) can be used. A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
Data Presentation
Table 1: Typical Reaction Conditions for Deoxybenzoin Synthesis via Friedel-Crafts Acylation
| Parameter | Condition | Rationale |
| Phenol Derivative | Resorcinol | A common starting material for the A-ring of isoflavonoids. |
| Phenylacetic Acid Derivative | 2-Methoxy-4-hydroxyphenylacetic acid | Provides the B-ring and the C2-C3 bridge of the isoflavan core. |
| Catalyst | BF₃·OEt₂ | A common Lewis acid for this transformation. |
| Solvent | Anhydrous Dioxane or Ether | Aprotic solvents that do not react with the Lewis acid. |
| Temperature | 0°C to Reflux | Reaction is often started cold and then heated to drive it to completion. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Typical Yield | 60 - 85% | Highly dependent on substrate and precise conditions. |
Table 2: Comparison of Cyclization Methods for Isoflavanone Synthesis
| Method | Reagents | Temperature | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack type | DMF, POCl₃ or MsCl, BF₃·OEt₂ | 0°C to RT | 70 - 90% | Generally high yielding and reliable. | Reagents can be harsh. |
| Orthoformate Method | Triethyl orthoformate, Piperidine | Reflux | 60 - 80% | Milder conditions. | May require longer reaction times. |
Table 3: Conditions for the Reduction of Isoflavanone to this compound
| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol or Ethyl Acetate | Room Temperature | 85 - 95% | Requires a hydrogen atmosphere and careful handling of the catalyst. |
| Silane Reduction | Triethylsilane, TFA | Dichloromethane | 0°C to RT | 80 - 90% | Avoids the use of hydrogen gas and metal catalysts. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyphenyl-(2-methoxy-4-hydroxyphenyl)ethanone (Deoxybenzoin Precursor)
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To a stirred solution of resorcinol (1.0 eq) and 2-methoxy-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dioxane, add boron trifluoride etherate (BF₃·OEt₂) (3.0 eq) dropwise at 0°C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the desired deoxybenzoin.
Protocol 2: Synthesis of 7-Hydroxy-2'-methoxy-4'-hydroxyisoflavanone
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Dissolve the deoxybenzoin precursor (1.0 eq) in anhydrous DMF.
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Add methanesulfonyl chloride (MsCl) (1.5 eq) and boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) at 0°C under an inert atmosphere.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Quench the reaction by adding ice-water.
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the isoflavanone.
Protocol 3: Synthesis of this compound (7,4'-Dihydroxy-2'-methoxyisoflavan)
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Dissolve the isoflavanone (1.0 eq) in ethanol in a flask suitable for hydrogenation.
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Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
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Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Technical Support Center: Overcoming Challenges in Scaling Up Isovestitol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the scaling up of isovestitol production. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is divided into two main areas of this compound production: extraction from natural sources and chemical synthesis.
Extraction from Natural Sources (e.g., Trifolium pratense)
Q1: We are experiencing low yields of this compound from our red clover (Trifolium pratense) extraction. What are the likely causes and how can we optimize our process?
A1: Low yields during the extraction of isoflavones, including this compound, from red clover are a common challenge. The primary culprits are often enzymatic degradation and suboptimal extraction parameters.
-
Enzymatic Degradation: Red clover contains native β-glucosidases that can rapidly degrade isoflavone glucosides into their less stable aglycones during extraction.[1] This can significantly reduce the overall yield of the desired compounds.
-
Solution: Incorporate a β-glucosidase inhibitor into your extraction solvent. Tris buffer has been shown to be an effective inhibitor. An optimized concentration of 350 mM Tris in 80% ethanol at pH 7.2 can increase the yield of malonate-conjugated isoflavones by 13 to 24 times compared to extraction without an inhibitor.[1]
-
-
Suboptimal Extraction Conditions: The choice of solvent, temperature, and extraction time heavily influences the yield.
-
Solution: A systematic optimization of these parameters is crucial. Studies on polyphenol extraction from red clover suggest that an 80% ethanol solution at 80°C for 60 minutes provides a high yield of total polyphenols.[2] However, for isoflavones specifically, high temperatures can lead to degradation.[3] It is recommended to perform a design of experiments (DoE) to find the optimal balance for this compound.
-
Q2: We observe significant batch-to-batch variability in the this compound concentration of our extracts. How can we improve consistency?
A2: Batch-to-batch variability often stems from the starting plant material and inconsistencies in the extraction process.
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Plant Material: The concentration of isoflavones in red clover can vary depending on the cultivar, growing conditions, and harvest time.[4]
-
Solution: Standardize your plant material as much as possible. Use the same cultivar and harvest at the same growth stage. A thorough chemical analysis of each batch of raw material is recommended to establish a baseline.
-
-
Extraction Process Control: Minor variations in extraction parameters can lead to significant differences in yield.
-
Solution: Implement strict process controls. Ensure precise measurements of solvent concentration, temperature, and extraction time. Automated extraction systems can help improve reproducibility.
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Q3: Our purification process for this compound from the crude extract is inefficient, with poor separation from other isoflavones. What strategies can we employ to improve this?
A3: The purification of this compound is challenging due to the presence of other structurally similar isoflavones in the extract.[5]
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Chromatographic Techniques: Standard chromatographic methods may not provide sufficient resolution.
-
Solution: High-speed counter-current chromatography (HSCCC) is a powerful technique for separating compounds with similar polarities from complex mixtures like plant extracts.[5] The use of multiple solvent systems in a two-step operation can effectively separate a wide range of isoflavones. For example, a chloroform-methanol-water (4:3:2, v/v) system can be used for less polar isoflavones, followed by a system with butanol for more polar ones.[5]
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Chemical Synthesis of this compound
Q1: The overall yield of our multi-step this compound synthesis is very low. At which stages are losses most likely to occur and how can we mitigate them?
A1: In a multi-step synthesis of isoflavonoids, low yields can result from incomplete reactions and the formation of side products at several key stages.[6][7]
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Deoxybenzoin Formation: The initial formation of the deoxybenzoin intermediate is a critical step. Incomplete reaction here will propagate through the synthesis, significantly lowering the final yield.
-
Solution: Ensure optimal reaction conditions for the acylation or other coupling reactions used to form the deoxybenzoin. This may involve optimizing the catalyst, solvent, and temperature. Anhydrous conditions are often crucial to prevent quenching of reagents.
-
-
Cyclization to Isoflavanone: The ring-closing step to form the isoflavanone core can be inefficient and prone to side reactions.
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Solution: The choice of cyclizing agent and reaction conditions is critical. Harsher conditions (e.g., strong bases, high temperatures) can lead to the formation of more stable but undesired isoflavones or other byproducts like aurones.[6][7] Experiment with milder bases and carefully control the reaction temperature and time.
-
Q2: We are observing the formation of significant amounts of side products, such as flavanones and aurones, during the synthesis. How can we minimize these?
A2: The formation of isomeric side products is a common challenge in isoflavone synthesis.[6]
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Flavanone Formation: This can occur through a competing cyclization pathway.
-
Solution: The choice of base can influence the product distribution. Milder bases may favor the desired isoflavanone formation.
-
-
Aurone Formation: These isomers can form under harsh reaction conditions.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to isomerization.
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Q3: Scaling up our synthesis from milligram to gram scale has resulted in a significant drop in yield. What are the key considerations for a successful scale-up?
A3: Scaling up a chemical synthesis often presents challenges related to mass and heat transfer, as well as changes in reaction kinetics.
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Mixing and Heat Transfer: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" and uneven reaction rates, promoting side product formation.
-
Solution: Use appropriate stirring mechanisms and ensure efficient heat dissipation. For exothermic reactions, consider slower addition of reagents or external cooling.
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-
Solvent and Reagent Ratios: Simply multiplying all quantities may not be optimal.
-
Solution: Re-optimization of solvent volumes and reagent stoichiometry may be necessary at a larger scale. The ratio of substrate to solvent mass is a critical parameter to maintain for reproducible results.[8]
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Quantitative Data Presentation
The following tables summarize quantitative data on isoflavone extraction from Trifolium pratense. While specific data for this compound is limited, these values for related isoflavones provide a useful benchmark for process optimization.
Table 1: Effect of Extraction Method and Hydrolysis on Isoflavone Yield from Trifolium pratense
| Extraction Method | Hydrolysis | Daidzein Yield (µg/g) | Genistein Yield (µg/g) |
| Ultrasound-Assisted (UTE510) | Thermal | 393.23 ± 19.66 | 171.57 ± 8.58 |
| Ultrasound-Assisted (UTE530) | Thermal | 415.07 ± 20.75 | 150.57 ± 7.53 |
| Heat-Reflux (HNE5) | Alkaline | 432.30 ± 21.61 | 154.50 ± 7.72 |
Data adapted from a study on optimizing isoflavone extraction.[9]
Table 2: Influence of Cyclodextrins on Isoflavone Yield Enhancement
| Cyclodextrin (5% in 50% Ethanol) | Daidzein Yield Increase (fold) | Genistein Yield Increase (fold) |
| α-CD | 3.64 | 3.32 |
| β-CD | 2.31 | -1.17 (decrease) |
| γ-CD | 3.06 | 2.36 |
Data reflects the fold increase in yield compared to extraction without cyclodextrins.[10]
Experimental Protocols
Protocol 1: Optimized Extraction of Isoflavones from Trifolium pratense
This protocol is based on methods optimized for high isoflavone recovery, incorporating measures to prevent enzymatic degradation.[1][3]
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Material Preparation: Dry and grind red clover aerial parts to a fine powder (e.g., 40 mesh).
-
Extraction Solvent Preparation: Prepare an 86% (v/v) ethanol solution containing 350 mM Tris buffer, adjusted to pH 7.2.
-
Extraction:
-
Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:29 (g/mL).
-
Perform ultrasound-assisted extraction for 10 minutes, followed by a water bath at a controlled temperature (optimized between 40-60°C) for 2 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Hydrolysis (Optional, to obtain aglycones):
-
The concentrated extract can be subjected to acid or enzymatic hydrolysis to convert isoflavone glycosides to their aglycone forms.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as HSCCC to isolate this compound.
-
Protocol 2: General Procedure for Chemical Synthesis of this compound (Hypothetical)
This protocol is a hypothetical multi-step synthesis based on established methods for related isoflavanones.[6][7]
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Synthesis of Deoxybenzoin Intermediate:
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React a suitably protected resorcinol derivative with a substituted phenylacetic acid derivative under appropriate coupling conditions (e.g., using a condensing agent like trifluoroacetic anhydride).
-
Purify the resulting deoxybenzoin by column chromatography.
-
-
Formation of the Isoflavanone Core:
-
Cyclize the deoxybenzoin intermediate using a mild cyclizing agent (e.g., dimethylformamide and a mild acid catalyst).
-
Carefully control the reaction temperature and monitor by TLC to minimize side product formation.
-
Purify the isoflavanone product by recrystallization or column chromatography.
-
-
Reduction to this compound:
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Reduce the isoflavanone using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding isoflavan.
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Purify the final this compound product.
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Visualizations
Isoflavonoid Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for this compound Production
Caption: General workflow for this compound production and purification.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting logic for addressing low yields in synthesis.
References
- 1. Extraction of isoflavone malonylglucosides from Trifolium pratense L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract [mdpi.com]
Technical Support Center: Anti-Isovestitol Antibody Specificity Validation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the specificity of polyclonal or monoclonal antibodies intended for the detection of isovestitol, a naturally occurring flavonoid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody-based detection important?
A1: this compound is a flavonoid compound found in various plants.[1][2] It is studied for its potential antioxidant and anti-inflammatory properties.[1] Antibody-based detection methods, such as ELISA, are crucial for quantifying this compound in biological samples, enabling research into its pharmacokinetics, bioavailability, and physiological effects.
Q2: Why is it critical to validate the specificity of an anti-isovestitol antibody?
A2: this compound is a small molecule (hapten). Antibodies for haptens are generated by immunizing an animal with this compound conjugated to a larger carrier protein (e.g., BSA or KLH). Validation is essential to confirm that the antibody binds specifically to the this compound molecule itself and not just the carrier protein or structurally similar compounds. This ensures that the data generated is accurate, specific, and reproducible.[3]
Q3: What is the primary method for validating the specificity of an antibody against a small molecule like this compound?
A3: The gold-standard method is the Competitive Enzyme-Linked Immunosorbent Assay (Competitive ELISA) .[4][5] This assay measures the ability of free this compound (in your sample or standard) to compete with a fixed amount of a labeled or plate-bound this compound conjugate for binding to the antibody. A lower signal indicates a higher concentration of this compound, confirming the antibody's binding to the target molecule.
Q4: How do I test for cross-reactivity?
A4: Cross-reactivity is assessed using a competitive ELISA.[6] You test the antibody's ability to bind to a panel of molecules that are structurally similar to this compound. By comparing the half-maximal inhibitory concentration (IC50) of this compound to that of the related compounds, you can quantify the antibody's specificity.[7]
Experimental Workflows and Principles
The following diagrams illustrate the overall validation workflow and the principle behind the recommended competitive ELISA.
Caption: High-level workflow for validating an anti-isovestitol antibody.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to enhance the stability of isovestitol in solution.
Disclaimer: This document provides strategies to enhance the stability of isovestitol in solution based on established knowledge of isoflavonoids and phenolic compounds. As there is limited published stability data specific to this compound, the following recommendations are extrapolated from closely related molecules. Researchers are strongly advised to perform their own stability studies to validate these strategies for their specific experimental conditions.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This guide addresses frequently encountered problems during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the phenolic hydroxyl groups. This is accelerated by exposure to oxygen, light, and higher pH. | 1. Work in an inert atmosphere: Prepare and handle solutions under nitrogen or argon. 2. Protect from light: Use amber vials or wrap containers in aluminum foil. 3. Adjust pH: Maintain a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system. 4. Add antioxidants: Incorporate antioxidants such as ascorbic acid or BHT. 5. Store at low temperatures: Store solutions at 2-8°C or frozen at -20°C or -80°C. |
| Precipitation or cloudiness in the solution | 1. Low solubility: this compound may have limited solubility in aqueous solutions. 2. Degradation: Degradation products may be less soluble. 3. pH shift: Changes in pH can affect solubility. | 1. Use a co-solvent: Consider using a small percentage of a water-miscible organic solvent like ethanol or DMSO. 2. Employ cyclodextrins: Complexation with cyclodextrins can enhance aqueous solubility. 3. Control pH: Ensure the pH of the solution is maintained within the optimal range for both stability and solubility. |
| Loss of biological activity or inconsistent results | Chemical degradation of this compound. | 1. Implement all stabilization strategies: Combine pH control, antioxidant use, protection from light, and low-temperature storage. 2. Prepare fresh solutions: Use freshly prepared solutions for critical experiments. 3. Perform stability studies: Conduct a preliminary stability study under your specific experimental conditions to determine the viable lifetime of the solution. |
| Formation of unknown peaks in analytical chromatography | Degradation of this compound into various byproducts. | 1. Characterize degradation products: Use techniques like LC-MS to identify the degradation products. 2. Optimize storage and handling: Based on the identified degradation pathways (e.g., oxidation, hydrolysis), refine the stabilization strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, like other isoflavonoids and phenolic compounds, is oxidation of its hydroxyl groups. This process is often catalyzed by factors such as exposure to oxygen, light, elevated temperatures, and alkaline pH. Hydrolysis can also be a contributing factor to degradation, particularly at extreme pH values.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on studies of similar phenolic compounds, a slightly acidic to neutral pH range (typically pH 4-7) is generally recommended to minimize oxidation.[1] Alkaline conditions (pH > 7) can lead to the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.[2][3] For instance, the degradation of the isoflavones genistein and daidzein is accelerated in alkaline environments.[4] Researchers should determine the optimal pH for their specific application, considering both stability and the requirements of their experimental system.
Q3: Can I use antioxidants to stabilize my this compound solution? What are some recommended options?
A3: Yes, adding antioxidants is a highly effective strategy. Common choices include:
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Ascorbic acid (Vitamin C): A water-soluble antioxidant.
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Butylated hydroxytoluene (BHT): A synthetic antioxidant suitable for organic solvent-based solutions.[5]
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Equol: A metabolite of daidzein that has shown potent antioxidant activity.[6]
The selection and concentration of the antioxidant should be compatible with the solvent system and the intended downstream application.
Q4: How can I improve the aqueous solubility of this compound while maintaining its stability?
A4: Cyclodextrin complexation is a widely used method to enhance the aqueous solubility and stability of poorly soluble compounds like isoflavonoids.[7][8] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively encapsulating the molecule and shielding it from degradative environmental factors.[9] This not only improves solubility but can also protect against oxidation and photodegradation.
Q5: What is encapsulation and how can it help stabilize this compound?
A5: Encapsulation involves entrapping the active compound within a protective matrix. This can be achieved through techniques like spray drying or freeze drying, using carrier materials such as maltodextrin, gum acacia, or sodium alginate.[10][11][12] Encapsulation can significantly improve the stability of isoflavonoids by creating a physical barrier against oxygen, light, and moisture, thereby extending the shelf-life of the compound.[13]
Quantitative Data on Isoflavonoid Stability
Data presented here is for isoflavonoids structurally similar to this compound and should be used as a reference.
Table 1: Thermal Degradation of Genistein and Daidzein in Solution [4]
| Compound | pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| Genistein | 7 | 90 | 0.030 | 23.1 |
| 9 | 90 | 0.222 | 3.1 | |
| Daidzein | 7 | 90 | 0.025 | 27.7 |
| 9 | 90 | 0.125 | 5.5 |
Table 2: Encapsulation Efficiency of Soy Isoflavones with Different Carrier Materials [11][12]
| Carrier Material | Extract to Carrier Ratio | Encapsulation Efficiency (%) |
| Maltodextrin | 1:3 | ~77.6 |
| β-Cyclodextrin | 1:3 | ~35.0 |
| Sodium Alginate | 1:1.25 | ~65.0 |
| Gum Acacia | - | Variable, depends on concentration |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution and analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[16]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes a general method for preparing inclusion complexes to enhance the solubility and stability of this compound.[7]
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin or HP-β-cyclodextrin in purified water with stirring. Gentle heating may be applied to aid dissolution.
-
This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Solvent Removal/Isolation:
-
Freeze-Drying (Lyophilization): Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.
-
Spray Drying: Use a spray dryer to evaporate the solvent and obtain a powdered complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General degradation pathways for this compound in solution.
References
- 1. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of pH on the stability of plant phenolic compounds [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Encapsulation of isoflavone with milk, maltodextrin and gum acacia improves its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. rjptonline.org [rjptonline.org]
- 16. ijmr.net.in [ijmr.net.in]
Validation & Comparative
Isovestitol vs. Vestitol: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product pharmacology has identified numerous compounds with significant therapeutic potential. Among these, the isoflavonoids isovestitol and vestitol, commonly found in sources like Brazilian red propolis, have garnered attention for their anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Comparison of Bioactivity
The anti-inflammatory effects of this compound and vestitol have been evaluated across various in vitro and in vivo models. While direct comparative studies are limited, a synthesis of available data provides insights into their relative potency and mechanisms of action. The following table summarizes key quantitative findings from independent studies.
| Parameter | This compound ((3S)-Vestitol) | Vestitol | Cell/Animal Model | Reference |
| Nitric Oxide (NO) Inhibition | 60% reduction at 0.55 µM | 83% reduction at 0.55 µM | LPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol) | [1][3] |
| Pro-inflammatory Cytokine Inhibition | Reduced IL-1β, IL-1α, G-CSF, GM-CSF levels at 0.55 µM | Reduced GM-CSF, IL-6, TNF-α levels at various concentrations | LPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol) | [1][3] |
| Anti-inflammatory Cytokine Modulation | Decreased IL-10 at 0.55 µM | Increased IL-10 release | LPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol) | [1][3] |
| Neutrophil Migration Inhibition | Reduced neutrophil migration, rolling, and adhesion | Reduced LPS- or mBSA-induced neutrophil migration at 1, 3, or 10 mg/kg | In vivo mouse models | [2][4][5] |
| Chemokine Inhibition | Not explicitly quantified in provided abstracts | Reduced CXCL1/KC and CXCL2/MIP-2 release at 1, 3, or 10 mg/kg (in vivo) and 1, 3, or 10 µM (in vitro) | In vivo mouse models and macrophage supernatants | [2][5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell types and stimulus concentrations.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Both this compound and vestitol exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling.[6] Both this compound and vestitol have been shown to inhibit this pathway.[1][3] By doing so, they suppress the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
References
- 1. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vestitol drives LPS-activated macrophages into M2 phenotype through modulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Effects of Neovestitol and Isovestitol: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the antimicrobial properties of neovestitol and isovestitol. While neovestitol has been the subject of multiple studies elucidating its antibacterial and anti-biofilm activities, there is a notable absence of published data on the specific antimicrobial effects of this compound. This guide, therefore, presents a detailed analysis of the antimicrobial profile of neovestitol, supplemented with data on its isomer, vestitol, as a potential surrogate for comparative purposes, while highlighting the current knowledge gap regarding this compound.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of neovestitol and vestitol has been quantified against several bacterial strains of clinical significance, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Neovestitol consistently demonstrates potent antibacterial activity, often superior to that of vestitol.
A key study isolated neovestitol and vestitol from Brazilian red propolis and evaluated their effects on a panel of oral and skin-associated bacteria. The results indicated that neovestitol exhibits lower MIC and MBC values compared to vestitol against the tested strains, suggesting a stronger antimicrobial potential[1][2][3].
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Neovestitol | Streptococcus mutans | <6.25 - 25 | 25 - 50 | [1][2] |
| Streptococcus sobrinus | <6.25 - 25 | 25 - 50 | [1][2] | |
| Staphylococcus aureus | 25 - 50 | 50 - 100 | [1][2] | |
| Actinomyces naeslundii | 25 - 50 | 50 - 100 | [1][2] | |
| Vestitol | Streptococcus mutans | 25 - 50 | 25 - 50 | [1][2] |
| Streptococcus sobrinus | 25 - 50 | 25 - 50 | [1][2] | |
| Staphylococcus aureus | 50 - 100 | 50 - 100 | [1][2] | |
| Actinomyces naeslundii | 50 - 100 | 50 - 100 | [1][2] | |
| This compound | Not available | Not available | Not available |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Neovestitol and Vestitol. Data for this compound is currently unavailable in published literature.
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanisms of neovestitol have been partially elucidated, with a primary focus on its impact on the cariogenic bacterium Streptococcus mutans. Research indicates that a neovestitol-vestitol containing fraction from Brazilian red propolis can significantly reduce the accumulation of S. mutans biofilms[4][5]. This anti-biofilm activity is attributed to at least two distinct mechanisms:
-
Inhibition of Glucosyltransferases (Gtfs): Neovestitol has been shown to inhibit the activity of GtfB, GtfC, and GtfD enzymes in S. mutans. These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), which form the structural scaffold of the biofilm matrix. By inhibiting Gtfs, neovestitol effectively reduces EPS production, leading to a weaker and less adherent biofilm[4].
-
Gene Repression: Studies have suggested that neovestitol can repress the expression of specific genes in S. mutans that are associated with stress survival and fitness within the biofilm environment[4].
While direct bactericidal effects were not observed in vivo, the compound demonstrates clear antibacterial activity against planktonic (free-floating) bacteria[4].
The precise antimicrobial mechanism of vestitol has been less extensively studied. However, its structural similarity to neovestitol suggests it may share some common modes of action. Information regarding the antimicrobial mechanism of this compound is currently not available in the scientific literature.
Experimental Protocols
The following section details the standard methodologies employed in the cited studies to determine the antimicrobial properties of neovestitol and vestitol.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The MIC and MBC values are determined using the broth microdilution method, a standardized technique for assessing antimicrobial susceptibility.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds (neovestitol and vestitol) are serially diluted in a 96-well microtiter plate containing the growth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific bacterial strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Caption: Proposed antimicrobial mechanism of neovestitol against S. mutans.
Conclusion
The available scientific evidence strongly supports the antimicrobial and particularly the anti-biofilm properties of neovestitol. Its ability to inhibit key enzymes and gene expression in Streptococcus mutans makes it a promising candidate for further research in the development of novel oral care products and antimicrobial agents. Vestitol also demonstrates antimicrobial activity, though generally to a lesser extent than neovestitol.
Crucially, this comparative analysis is hampered by the lack of data on this compound. To provide a comprehensive understanding of the antimicrobial potential of this class of isoflavonoids, future research efforts should be directed towards investigating the antimicrobial effects and mechanisms of action of this compound. Such studies would enable a direct and robust comparison with neovestitol and vestitol, providing valuable insights for drug development professionals.
References
- 1. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Neovestitol-vestitol containing Brazilian red propolis on biofilm accumulation in vitro and dental caries development in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antioxidant capacity of isovestitol compared to quercetin and trolox.
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various compounds is crucial for the development of new therapeutic agents. This guide provides a comparative overview of the antioxidant capacity of two well-known antioxidant compounds, quercetin and Trolox, based on experimental data from in vitro assays.
While the initial aim was to include isovestitol in this comparison, a comprehensive literature search did not yield specific quantitative data on its antioxidant capacity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Therefore, this guide focuses on the robust data available for quercetin and the water-soluble vitamin E analog, Trolox, which is commonly used as a standard in antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for quercetin and Trolox from various studies using the DPPH and ABTS radical scavenging assays.
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH | 19.17 µg/mL | [1] |
| DPPH | 19.3 µM | [2] | |
| DPPH | 4.60 ± 0.3 µM | [3] | |
| ABTS | 48.0 ± 4.4 µM | [3] | |
| ABTS | 1.89 ± 0.33 µg/mL | [4] | |
| Trolox | DPPH | 3.765 ± 0.083 µg/mL | [5] |
| ABTS | 2.926 ± 0.029 µg/mL | [5] | |
| ABTS | 2.34 µg/mL | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, based on common practices reported in the literature.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Preparation of test samples: The antioxidant compounds (quercetin, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test sample. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Generation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of test samples: The antioxidant compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the test sample is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of the Estrogenic Activity of Genistein and Isovestitol
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for the estrogenic activity of genistein versus isovestitol. While genistein, a prominent isoflavone found in soy products, has been extensively studied for its estrogen-like effects, there is a notable absence of research on the estrogenic properties of this compound. This guide, therefore, provides a detailed comparison based on the wealth of information on genistein and highlights the current knowledge gap regarding this compound.
Introduction to Genistein and this compound
Genistein is a naturally occurring isoflavonoid that is structurally similar to the mammalian estrogen, 17β-estradiol. This structural similarity allows it to bind to estrogen receptors (ERs) and elicit both estrogenic and anti-estrogenic effects. It is one of the most well-researched phytoestrogens and is of significant interest to the scientific community for its potential roles in hormone-dependent conditions.
This compound, chemically known as 7,4'-dihydroxy-2'-methoxyisoflavan, is also a member of the isoflavonoid family. Despite its structural relation to other known phytoestrogens, scientific investigation into its biological activities, particularly its estrogenic potential, is currently lacking in publicly available research.
Quantitative Comparison of Estrogenic Activity
Due to the absence of data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the known estrogenic activity of genistein.
| Parameter | Genistein | This compound | Reference |
| Estrogen Receptor (ER) Binding Affinity | |||
| Relative Binding Affinity (RBA) for ERα (%) | 4-7 | Data Not Available | [1] |
| Relative Binding Affinity (RBA) for ERβ (%) | 36-87 | Data Not Available | [1] |
| MCF-7 Cell Proliferation | |||
| Proliferative Effect | Biphasic: Stimulatory at low concentrations (<10 µM), inhibitory at high concentrations (>10 µM) | Data Not Available | [2] |
| EC₅₀ for Proliferation | ~10-100 nM | Data Not Available | [2] |
| IC₅₀ for Inhibition | >20 µM | Data Not Available | [2] |
Signaling Pathways and Experimental Workflows
The estrogenic activity of compounds like genistein is primarily mediated through their interaction with estrogen receptors, which leads to the activation of downstream signaling pathways. A simplified diagram of this pathway is presented below.
A typical experimental workflow to assess the estrogenic activity of a compound involves a series of in vitro assays.
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E₂) for binding to ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]17β-estradiol
-
Test compound (Genistein)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ERα or ERβ and [³H]E₂ is incubated with varying concentrations of the test compound.
-
The reaction is incubated to reach equilibrium.
-
Bound and free [³H]E₂ are separated (e.g., by filtration).
-
The amount of bound [³H]E₂ is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of [³H]E₂ binding (IC₅₀) is determined.
-
The Relative Binding Affinity (RBA) is calculated relative to unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound (Genistein)
-
17β-estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, WST-1)
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with estrogen-depleted medium.
-
Cells are treated with a range of concentrations of the test compound or 17β-estradiol.
-
After a set incubation period (e.g., 6 days), the cell proliferation reagent is added.
-
The absorbance is measured, which is proportional to the number of viable cells.
-
The proliferative effect is calculated relative to the vehicle control.
Conclusion
Genistein is a well-characterized phytoestrogen with a clear ability to bind to estrogen receptors and modulate estrogen-dependent cellular processes. Its activity is complex, exhibiting a biphasic dose-response in cell proliferation assays. In stark contrast, the estrogenic activity of this compound remains uninvestigated. The absence of data for this compound prevents a direct comparison with genistein and highlights a significant knowledge gap in the field of phytoestrogen research. Further studies are required to elucidate the potential biological activities of this compound and to understand its place within the broader landscape of estrogen-modulating compounds.
References
Comparative Cytotoxicity of Isovestitol in MCF-7 and MDA-MB-231 Breast Cancer Cells: A Research Guide
Disclaimer: As of November 2025, publicly available experimental data specifically comparing the cytotoxicity of isovestitol in MCF-7 and MDA-MB-231 breast cancer cell lines is limited. The following guide is a professionally structured, hypothetical comparison to serve as a template for researchers and drug development professionals. The quantitative data presented herein is illustrative and not based on published experimental results for this compound.
This guide provides a comparative analysis of the hypothetical cytotoxic effects of this compound on two distinct breast cancer cell lines: MCF-7, an estrogen receptor-positive (ER+) cell line, and MDA-MB-231, a triple-negative breast cancer (TNBC) cell line. The objective is to present a framework for evaluating the differential sensitivity of these cell lines to a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data on the effects of this compound on MCF-7 and MDA-MB-231 cells.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 85.3 ± 5.2 | 52.1 ± 3.8 | 28.7 ± 2.1 |
| MDA-MB-231 | 68.9 ± 4.5 | 35.6 ± 2.9 | 19.4 ± 1.8 |
Table 2: Apoptotic Effects of this compound (48-hour treatment with 50 µM)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| MCF-7 | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 |
| MDA-MB-231 | 25.8 ± 2.3 | 12.3 ± 1.5 | 38.1 |
Table 3: Cell Cycle Distribution after this compound Treatment (48-hour treatment with 50 µM)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 65.1 ± 4.2 | 20.3 ± 2.1 | 14.6 ± 1.9 |
| MDA-MB-231 | 40.2 ± 3.5 | 25.8 ± 2.8 | 34.0 ± 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and this compound Treatment
MCF-7 and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight before treatment with various concentrations of this compound dissolved in DMSO. The final DMSO concentration in the culture medium was kept below 0.1%.
Cytotoxicity Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound and incubated for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.[4][5][6]
-
Cells were seeded in 6-well plates and treated with this compound for 48 hours.
-
Both floating and adherent cells were collected and washed twice with cold PBS.
-
The cells were resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
The cell cycle distribution was analyzed by flow cytometry using propidium iodide staining.[7][8][9]
-
Cells were treated with this compound for 48 hours, harvested, and washed with PBS.
-
The cells were fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
After fixation, the cells were washed with PBS and resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
The cells were incubated for 30 minutes in the dark at room temperature.
-
The DNA content was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was determined.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Hypothetical pathway of this compound in MCF-7 cells.
Caption: Hypothetical G2/M arrest pathway in MDA-MB-231 cells.
Caption: Workflow for comparing this compound cytotoxicity.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. 2.5. MTT assay [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 9. protocols.io [protocols.io]
The Osteogenic Potential of Daidzein: A Guide to its Effects on Osteoblast Differentiation
A comparative analysis of the differential effects of isovestitol and daidzein on osteoblast differentiation was initiated for this guide. However, a comprehensive literature search revealed a significant lack of publicly available scientific data on the specific effects of this compound on osteoblast activity and differentiation pathways. In contrast, daidzein, a well-known soy isoflavone, has been extensively studied for its positive influence on bone formation. Therefore, this guide provides a detailed overview of the experimental evidence supporting the role of daidzein in promoting osteoblast differentiation, while highlighting the current knowledge gap regarding this compound.
Introduction
Osteoblasts are the specialized cells responsible for the formation of new bone tissue, a process critical for skeletal development, maintenance, and repair. The differentiation of mesenchymal stem cells into mature, mineralizing osteoblasts is a complex process regulated by a network of signaling pathways and transcription factors. Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant interest as potential therapeutic agents for bone loss disorders like osteoporosis. Daidzein is one such phytoestrogen that has been shown to stimulate osteogenesis.[1][2] This guide synthesizes the available data on daidzein's effects on key markers of osteoblast differentiation and elucidates the molecular mechanisms underlying its activity.
Comparative Data on Osteogenic Markers
The pro-osteogenic effects of daidzein have been quantified through various in vitro assays that measure the progression of osteoblast differentiation. Key markers include alkaline phosphatase (ALP) activity, an early indicator of osteoblast maturation, and extracellular matrix mineralization, the hallmark of functional osteoblasts.
Table 1: Effect of Daidzein on Alkaline Phosphatase (ALP) Activity
| Cell Line | Daidzein Concentration | Treatment Duration | Fold Increase in ALP Activity (vs. Control) | Reference |
| MG-63 | 10⁻⁸ M | 72 hours | Significant Increase | [1] |
| MC3T3-E1 | 10 μM | Not Specified | Significant Increase | [3] |
| OCT1 | Not Specified | Not Specified | Significant Enhancement | [2] |
Table 2: Effect of Daidzein on Osteoblast Mineralization
| Cell Line | Daidzein Concentration | Treatment Duration | Observation | Reference |
| MC3T3-E1 | Not Specified | 21-28 days | Increased mineralized nodule formation and calcium deposition | [4] |
| Saos-2 | 1 µM | 14 days | Increased production of calcified extracellular matrix | [5] |
Table 3: Effect of Daidzein on Osteogenic Gene Expression
| Cell Line | Daidzein Concentration | Target Gene | Fold Increase in mRNA Expression (vs. Control) | Reference |
| OCT1 | Not Specified | Runx2 | Upregulated | [2] |
| OCT1 | Not Specified | Smad1 | Upregulated | [2] |
| OCT1 | Not Specified | BMP-2 | Significantly Upregulated | [2] |
| OCT1 | Not Specified | Osterix | Increased Protein Level | [2] |
| OCT1 | Not Specified | Collagen I | Stimulated | [2] |
Signaling Pathways in Daidzein-Induced Osteogenesis
Daidzein exerts its effects on osteoblasts by modulating several key signaling pathways. Studies have shown that its action is often mediated through estrogen receptors (ERs) and involves the activation of downstream kinase cascades and bone morphogenetic protein (BMP) signaling.[1][2]
Estrogen Receptor (ER)-Dependent Signaling
Daidzein, as a phytoestrogen, can bind to ERα and ERβ.[1] This interaction triggers downstream pathways, including the MEK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation and differentiation.[1] The activation of these pathways ultimately promotes the expression of genes associated with the osteoblast phenotype.
Caption: Daidzein activates ER-dependent MEK/ERK and PI3K/Akt pathways.
BMP-2/Smad Signaling Pathway
Daidzein has also been shown to stimulate the expression of Bone Morphogenetic Protein-2 (BMP-2).[2][6] BMP-2 is a potent growth factor that initiates a signaling cascade through Smad proteins. This leads to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to enhance the expression of critical osteogenic transcription factors like Runx2 and Osterix.[2][7]
Caption: Daidzein promotes the BMP-2/Smad pathway to induce Runx2/Osterix.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the effects of compounds like daidzein on osteoblast differentiation.
Caption: General experimental workflow for assessing osteoblast differentiation.
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Pre-osteoblastic cells (e.g., MC3T3-E1) are seeded in 96-well plates and cultured until they reach confluence.
-
Induction of Differentiation: The culture medium is replaced with an osteogenic differentiation medium (e.g., α-MEM containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of daidzein. A control group receives the differentiation medium without daidzein.
-
Cell Lysis: After a specified incubation period (e.g., 3-7 days), the cells are washed with phosphate-buffered saline (PBS) and lysed to release intracellular proteins.
-
Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP in the lysate hydrolyzes pNPP into p-nitrophenol, which is yellow.
-
Quantification: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is typically normalized to the total protein content of the cell lysate.[3][8]
Mineralization Assay (Alizarin Red S Staining)
-
Cell Culture and Treatment: Cells are cultured in a differentiation medium with or without daidzein for an extended period (e.g., 14-28 days) to allow for the formation of a mineralized matrix.[4]
-
Fixation: The cell layer is washed with PBS and fixed with a solution like 4% paraformaldehyde for 15-30 minutes.
-
Staining: The fixed cells are rinsed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature. This dye specifically binds to calcium deposits.
-
Washing: Excess stain is removed by washing thoroughly with deionized water.
-
Visualization and Quantification: The stained mineralized nodules appear as red or orange deposits and can be visualized and photographed using a microscope. For quantification, the stain can be eluted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured at approximately 562 nm.[4][8]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Cell Culture and Treatment: Cells are treated with daidzein in a differentiation medium for the desired time points (e.g., 3, 7, or 14 days).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with specific primers for osteogenic genes (e.g., Runx2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in daidzein-treated cells is compared to that in control cells.[2]
Conclusion and Future Directions
The available evidence strongly indicates that daidzein promotes osteoblast differentiation by enhancing ALP activity, matrix mineralization, and the expression of key osteogenic genes. Its mechanisms of action involve the activation of both estrogen receptor-dependent and BMP-2/Smad signaling pathways. These findings underscore the potential of daidzein as a nutraceutical or therapeutic agent for promoting bone health.
In stark contrast, there is a notable absence of research on the effects of this compound on bone metabolism. To establish a comparative understanding and explore the potential of other isoflavonoids, future studies should be directed toward investigating the impact of this compound on osteoblast proliferation, differentiation, and mineralization. Elucidating its mechanism of action and comparing its efficacy to well-characterized compounds like daidzein would be a valuable contribution to the field of bone biology and drug discovery.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The isoflavone genistein enhances osteoblastogenesis: signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular signaling in bone cells: regulation of cell differentiation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteogenic Potential and Bioactive Profiles of Piper sarmentosum Ethanolic Extract-Treated Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osthol, a coumarin isolated from common cnidium fruit, enhances the differentiation and maturation of osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytoveda.in [phytoveda.in]
- 8. Extract of Artemisia dracunculus L. Modulates Osteoblast Proliferation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Isovestitol and its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isovestitol and Isoflavonoid Bioavailability
This compound is a naturally occurring isoflavan, a type of isoflavonoid, recognized for its potential biological activities. In nature, isoflavonoids like this compound often exist as glycosides, where a sugar molecule is attached to the core structure. This glycosylation significantly impacts the molecule's physicochemical properties, including its solubility and, consequently, its bioavailability. Understanding the comparative bioavailability of the aglycone (non-sugar-bound) form versus its glycoside derivatives is crucial for the development of effective therapeutic agents and functional foods.
The bioavailability of isoflavonoids is a complex process governed by several factors including enzymatic hydrolysis in the gut, absorption by intestinal epithelial cells, and first-pass metabolism in the liver. Generally, isoflavone glycosides are not absorbed intact; they must first be hydrolyzed by intestinal β-glucosidases to their aglycone forms to be absorbed.[1] This enzymatic conversion is a critical rate-limiting step in their overall bioavailability.
This guide provides a comparative overview of the bioavailability of isoflavone aglycones and their glycoside counterparts, using daidzein and daidzin as representative compounds. We will delve into the pharmacokinetic parameters, the experimental methods used to obtain this data, and the key signaling pathways influenced by these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for daidzein (aglycone) and its β-glycoside, daidzin, following oral administration in humans. These parameters provide a quantitative comparison of their absorption and systemic exposure.
| Pharmacokinetic Parameter | Daidzein (Aglycone) | Daidzin (β-Glycoside) | Key Observations |
| Tmax (Time to Peak Plasma Concentration) | ~5.2 - 6.6 hours | ~9.0 - 9.3 hours | The time to reach maximum plasma concentration is significantly delayed for the glycoside form, reflecting the time required for enzymatic hydrolysis prior to absorption.[2][3] |
| Cmax (Peak Plasma Concentration) | Generally higher | Generally lower | The peak plasma concentration tends to be higher for the aglycone, suggesting more rapid and efficient absorption once in its absorbable form. |
| AUC (Area Under the Curve) | Varies by study | Can be higher | While absorption is slower, the overall systemic exposure (AUC) of the glycoside can be comparable or even greater, potentially due to prolonged absorption along the intestine.[2][3] |
Note: The values presented are approximate ranges derived from multiple studies and can vary based on the study population, dosage, and formulation.
Experimental Protocols
The data presented in this guide are derived from human clinical trials employing rigorous methodologies. A typical experimental protocol for a comparative bioavailability study of isoflavones is outlined below.
Study Design
A randomized, double-blind, crossover study is a common design.[4]
-
Participants: Healthy adult volunteers are recruited. Exclusion criteria often include the use of antibiotics or other medications that could interfere with gut microflora or drug metabolism.
-
Intervention: Participants receive a single oral dose of either the pure isoflavone aglycone (e.g., daidzein) or its glycoside derivative (e.g., daidzin).[2]
-
Crossover: After a washout period, participants receive the other formulation. This design allows each participant to serve as their own control, reducing inter-individual variability.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the administration of the isoflavone. A typical schedule includes samples at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.[4]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of the isoflavones and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate quantification.
Pharmacokinetic Analysis
The plasma concentration-time data for each participant is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. These parameters are then statistically compared between the aglycone and glycoside groups to determine any significant differences in bioavailability.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a comparative bioavailability study for isoflavonoids.
Signaling Pathways Modulated by Isoflavonoids
Isoflavonoids like daidzein and genistein exert their biological effects by modulating various intracellular signaling pathways. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and differentiation.
References
- 1. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers | springermedizin.de [springermedizin.de]
- 3. d-nb.info [d-nb.info]
- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [mdpi.com]
A Comparative Guide to the Therapeutic Efficacy of Isovestitol in a Secondary Animal Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of isovestitol, with a focus on data from a secondary animal model of chronic inflammation. The data presented here is primarily based on studies of the closely related isoflavonoid, neovestitol, which has been evaluated in established murine models of inflammation. For comparative purposes, the performance of the standard-of-care anti-inflammatory drug, dexamethasone, is also included.
Executive Summary
This compound and its isomer neovestitol, naturally occurring isoflavonoids, have demonstrated significant anti-inflammatory properties in preclinical animal models. In a collagen-induced arthritis (CIA) model, a well-established secondary model for rheumatoid arthritis, neovestitol was shown to reduce clinical signs of the disease and modulate key inflammatory mediators. This guide will delve into the experimental data, protocols, and underlying signaling pathways to provide a comprehensive overview for researchers in the field of inflammation and drug discovery.
Data Presentation: this compound (Neovestitol) vs. Dexamethasone in a Collagen-Induced Arthritis (CIA) Model
The following table summarizes the key quantitative data from a study evaluating neovestitol in a murine CIA model. For comparison, data for dexamethasone from a separate study in a similar model is also presented. It is important to note that these results are from different studies and direct comparison should be made with caution.
| Parameter | This compound (Neovestitol) Treatment Group | Dexamethasone Treatment Group | Control (Vehicle) Group | Citation |
| Animal Model | Collagen-Induced Arthritis (DBA-1/J mice) | Collagen-Antibody Induced Arthritis (BALB/c mice) | Collagen-Induced/Antibody Induced Arthritis | [1],[2] |
| Dosage | 10 mg/kg, subcutaneous, daily | 0.3 mg/kg, oral, daily | Vehicle | [1],[2] |
| Treatment Duration | 12 days | Daily after disease onset | - | [1],[2] |
| Clinical Score (Day 12 post-booster) | Reduced score of ~6 | Reduced total histopathological score by 84% | Score of ~10 | [1],[2] |
| Paw Inflammation | Not explicitly quantified | Reduced by 50-75% | Not applicable | [2] |
| IL-6 Levels in Joint (pg/mL) | ~200 | Not reported | ~400 | [1] |
Note: The clinical score for the neovestitol study was estimated from the graphical data provided in the publication. The dexamethasone study used a different scoring system (histopathological score) and measured paw volume.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
1. Collagen-Induced Arthritis (CIA) Model (for Neovestitol) [1]
-
Animals: Male DBA-1/J mice.
-
Induction of Arthritis:
-
Primary immunization: Intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster injection: 21 days after the primary immunization, a second injection of type II bovine collagen with CFA was administered.
-
-
Treatment:
-
Neovestitol (3 and 10 mg/kg) or vehicle (1% DMSO in PBS) was administered subcutaneously once daily for 12 days, starting after the booster injection.
-
-
Assessment of Arthritis:
-
The severity of arthritis was evaluated using a clinical scoring system (0-4 scale for each paw, with a maximum score of 16 per animal) on days 4, 8, and 12 after the second immunization.
-
Histopathological analysis of the knee joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine levels (IL-6, TNF-α, IL-17, and IFN-γ) in the knee joint were quantified by ELISA.
-
2. Lipopolysaccharide (LPS)-Induced Acute Peritonitis Model (for Neovestitol) [1]
-
Animals: Male C57BL/6 mice.
-
Induction of Peritonitis: Intraperitoneal injection of LPS (300 ng/cavity).
-
Treatment: Neovestitol (3 and 10 mg/kg) or vehicle was administered subcutaneously 30 minutes before the LPS injection.
-
Assessment of Inflammation:
-
Neutrophil migration into the peritoneal cavity was quantified 4 hours after LPS injection.
-
Leukocyte rolling and adhesion in the mesenteric microcirculation were observed using intravital microscopy.
-
Expression of ICAM-1 in the mesenteric microcirculation was assessed.
-
Levels of TNF-α, CXCL1/KC, and CXCL2/MIP-2 in the peritoneal lavage were measured by ELISA.
-
Nitrite levels in the peritoneal lavage were measured as an indicator of nitric oxide production.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
The following diagram illustrates the proposed signaling pathway through which this compound (based on neovestitol data) exerts its anti-inflammatory effects. Neovestitol has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and the production of Interleukin-6 (IL-6), while increasing the production of nitric oxide (NO).
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Validation in a Secondary Animal Model
This diagram outlines the key steps involved in validating the therapeutic effect of a compound like this compound in a secondary animal model, such as the collagen-induced arthritis model.
Caption: Workflow for validating a therapeutic agent in an arthritis model.
Conclusion
The available preclinical data, primarily from studies on its isomer neovestitol, strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, including the reduction of ICAM-1 expression and IL-6 production, in a secondary animal model of arthritis, highlights its potential as a therapeutic candidate for inflammatory diseases. Further research is warranted to directly evaluate the efficacy of this compound and to fully elucidate its mechanism of action. This guide provides a foundational comparison to aid researchers in the strategic development of this compound or related compounds as novel anti-inflammatory agents.
References
Navigating Isoflavonoid Analysis: A Guide to Understanding Isovestitol Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of specific isoflavonoids is paramount. However, the structural similarity among these compounds presents a significant analytical challenge: cross-reactivity in immunoassays. This guide provides a comparative analysis of the potential cross-reactivity of isovestitol in assays designed for other common isoflavonoids like daidzein and genistein, supported by structural comparisons and a detailed experimental protocol for isoflavonoid enzyme-linked immunosorbent assay (ELISA).
Structural Comparison: The Basis for Cross-Reactivity
The likelihood of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. This compound, daidzein, and genistein share the core isoflavonoid structure, but differ in their saturation and hydroxylation patterns.
-
Daidzein and Genistein are isoflavones, characterized by a double bond in the C-ring of the chromane skeleton.
-
This compound , on the other hand, is an isoflavan, meaning the C-ring is saturated. This seemingly minor difference can significantly alter the three-dimensional shape of the molecule and its recognition by an antibody.
Below is a visual comparison of their chemical structures.
Cross-Reactivity Data in Isoflavonoid Immunoassays
The following table presents a hypothetical, yet plausible, summary of cross-reactivity data for a daidzein-specific ELISA. This is for illustrative purposes to demonstrate how such data is typically presented. The values are percentages of cross-reactivity relative to daidzein (100%).
| Compound | Class | Structure | Hypothetical Cross-Reactivity in Daidzein ELISA (%) |
| Daidzein | Isoflavone | Target Analyte | 100 |
| Genistein | Isoflavone | Additional -OH group | < 5 |
| Equol | Isoflavan | Metabolite of Daidzein | < 10 |
| Biochanin A | Isoflavone | Methoxy group | < 2 |
| Formononetin | Isoflavone | Methoxy group | < 2 |
| This compound | Isoflavan | Saturated C-ring | < 1 (Predicted) |
Note: The predicted low cross-reactivity of this compound is based on the significant structural difference (saturated C-ring) compared to the immunogen (daidzein, an isoflavone) used to generate the antibody. The presence of a planar aromatic ring system in isoflavones is often a key feature for antibody recognition.
Experimental Protocol: Indirect Competitive ELISA for Daidzein
This section provides a detailed methodology for a typical indirect competitive ELISA for the quantification of daidzein. This protocol can be adapted for other isoflavonoids by using the corresponding specific antibody and coating antigen.
1. Materials and Reagents:
-
96-well microtiter plates
-
Daidzein standard
-
Anti-daidzein primary antibody (e.g., rabbit polyclonal)
-
Daidzein-protein conjugate (e.g., Daidzein-BSA) for coating
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase) secondary antibody
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
2. Assay Procedure:
-
Coating: Dilute the Daidzein-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the daidzein standard or sample and 50 µL of the diluted anti-daidzein primary antibody to each well. Incubate for 1 hour at 37°C. During this step, free daidzein in the sample competes with the daidzein coated on the plate for binding to the primary antibody.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted goat anti-rabbit IgG-HRP secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate four times with 200 µL of Wash Buffer per well.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of daidzein in the sample.
Isoflavonoid Signaling Pathway
Understanding the biological context of isoflavonoids is crucial for interpreting assay results. Isoflavonoids exert their effects primarily through interaction with estrogen receptors (ERα and ERβ), initiating a signaling cascade that can influence gene expression and cellular processes.
Conclusion
Isovestitol: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the anti-inflammatory and potential anticancer properties of isovestitol, an isoflavonoid compound. This guide synthesizes in vitro and in vivo data to offer a comparative perspective for researchers, scientists, and drug development professionals on the efficacy of this natural compound.
Anti-Inflammatory Efficacy: From Cell Cultures to Animal Models
This compound has demonstrated notable anti-inflammatory effects in preclinical studies, primarily through the modulation of key signaling pathways involved in the inflammatory response.
In Vitro Anti-Inflammatory Efficacy
Studies on (3S)-vestitol, a stereoisomer of this compound, have provided valuable in vitro data. In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, (3S)-vestitol exhibited significant anti-inflammatory activity. Key findings include:
-
Reduction of Nitric Oxide (NO): At a concentration of 0.55 µM, (3S)-vestitol reduced nitric oxide production by 60% without affecting cell viability[1].
-
Cytokine Inhibition: The same concentration of (3S)-vestitol led to a significant decrease in the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-1α (IL-1α), Granulocyte-Colony Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). A reduction in the anti-inflammatory cytokine Interleukin-10 (IL-10) was also observed[1].
The underlying mechanism for these effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation[1][2].
Table 1: In Vitro Anti-Inflammatory Effects of (3S)-Vestitol on Macrophages
| Biomarker | Concentration of (3S)-Vestitol | Result | Reference |
| Nitric Oxide (NO) | 0.55 µM | 60% reduction | [1] |
| IL-1β | 0.55 µM | Significant decrease | [1] |
| IL-1α | 0.55 µM | Significant decrease | [1] |
| G-CSF | 0.55 µM | Significant decrease | [1] |
| GM-CSF | 0.55 µM | Significant decrease | [1] |
| IL-10 | 0.55 µM | Significant decrease | [1] |
In Vivo Anti-Inflammatory Efficacy
Anticancer Potential: An Area for Future Investigation
The anticancer efficacy of this compound remains an area with limited specific data. While isoflavonoids as a class have been investigated for their potential anticancer activities, concrete in vitro and in vivo data for this compound are not yet available in the public domain.
In Vitro Anticancer Efficacy
To date, no studies providing specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound against various cancer cell lines have been identified in the reviewed literature. This information is crucial for determining the cytotoxic potential of this compound and for selecting relevant cancer types for further investigation.
In Vivo Anticancer Efficacy
Consistent with the lack of in vitro data, there are currently no published in vivo studies on the efficacy of this compound in xenograft tumor models. Such studies are essential to evaluate the ability of this compound to inhibit tumor growth in a living organism and to assess its overall therapeutic potential as an anticancer agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the study of this compound's efficacy.
In Vitro Macrophage Anti-Inflammatory Assay
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent[7].
-
Cytokine Analysis: The levels of various cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Lysis: Following treatment with this compound and stimulation with LPS, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system[1][8][9].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the in vitro anti-inflammatory efficacy of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion
The available evidence strongly supports the in vitro anti-inflammatory efficacy of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While in vivo data for its anti-inflammatory effects and both in vitro and in vivo data for its anticancer potential are currently lacking, the promising in vitro anti-inflammatory results provide a solid foundation for future research. Further studies are essential to fully elucidate the therapeutic potential of this compound in inflammatory diseases and cancer.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isovestitol's Engagement with Estrogen Receptors: A Comparative Analysis of Binding Affinity
A definitive comparative study quantifying the binding affinity of isovestitol to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) remains to be elucidated in published scientific literature. While this compound is recognized as a phytoestrogen, specific quantitative data such as IC50, Ki, or Relative Binding Affinity (RBA) values, which are crucial for a direct comparison, are not currently available.
However, the scientific community has established standardized methods to determine the binding affinities of compounds to estrogen receptors. Understanding these methodologies is critical for researchers and drug development professionals seeking to characterize the estrogenic or anti-estrogenic potential of novel compounds like this compound. This guide provides a detailed overview of the standard experimental protocol used for such comparative studies and illustrates the underlying principles and workflows.
Comparative Binding Affinity Data
As of the latest literature review, no direct experimental data quantifying the binding affinity of this compound to ERα and ERβ has been published. To conduct a comparative analysis, researchers would typically perform competitive binding assays to determine the following for ERα and ERβ:
| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA %) |
| This compound | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| 17β-Estradiol (Reference) | ERα | Typically low nM | Typically low nM | 100% |
| ERβ | Typically low nM | Typically low nM | 100% |
IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates a higher binding affinity. Ki: The inhibition constant, which represents the affinity of a ligand for a receptor. It is derived from the IC50 value. Relative Binding Affinity (RBA): The ratio of the IC50 of a reference ligand (typically 17β-estradiol) to the IC50 of the test compound, expressed as a percentage.
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a test compound to estrogen receptors.[1][2][3]
Objective: To determine the relative binding affinities of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptors.
Materials:
-
Purified recombinant human or rat ERα and ERβ proteins.
-
Radioligand: [³H]-17β-estradiol.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Reference compound: Unlabeled 17β-estradiol.
-
Assay Buffer (e.g., Tris-HCl buffer containing additives to stabilize the receptor).
-
Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol (for the standard curve) in the assay buffer.
-
Incubation: In assay tubes, combine the purified ERα or ERβ protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Equilibrium Binding: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add a separation agent like hydroxylapatite slurry or charcoal-dextran to each tube. This agent will bind the receptor-ligand complexes, allowing for the separation of the bound radioligand from the free radioligand by centrifugation.
-
Quantification: After centrifugation, measure the radioactivity of the pellet (containing the bound ligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value for the test compound and the reference compound. The RBA can then be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the competitive binding assay workflow and the general estrogen receptor signaling pathway.
Workflow for determining ligand binding affinity to estrogen receptors.
References
- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of phytoestrogens with estrogen receptors alpha and beta (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Mechanisms of Isovestitol and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanisms of isovestitol, a naturally occurring isoflavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). By presenting experimental data and outlining distinct molecular pathways, this document aims to offer valuable insights for researchers in pharmacology and drug discovery.
Differing Modes of Action: A Tale of Two Pathways
The fundamental difference in the anti-inflammatory action of this compound and indomethacin lies in their primary molecular targets. Indomethacin exerts its effects primarily through the direct inhibition of cyclooxygenase (COX) enzymes, while this compound modulates key inflammatory signaling cascades, namely the NF-κB and MAPK pathways.
Indomethacin: A Classic COX Inhibitor
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking this enzymatic activity, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[1][3] While effective, the non-selective inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, can lead to gastrointestinal side effects.[3] Some studies also suggest that indomethacin can influence the NF-κB and MAPK signaling pathways, although this is not considered its primary mechanism of anti-inflammatory action.[4][5]
This compound: A Modulator of Inflammatory Signaling
In contrast, this compound, an isoflavonoid found in plants like red propolis, employs a different strategy.[6] Its anti-inflammatory properties are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8] By downregulating these signaling cascades, this compound effectively suppresses the production of a broad range of inflammatory mediators.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and indomethacin. A direct comparison of IC50 values is challenging due to the different primary targets and assay conditions.
| Compound | Target | Assay System | IC50 Value | Reference |
| Indomethacin | COX-1 | Human articular chondrocytes | 0.063 µM | [9] |
| COX-2 | Human articular chondrocytes | 0.48 µM | [9] | |
| COX-1 (ovine) | Purified enzyme | 27 nM | [10] | |
| COX-2 (murine) | Purified enzyme | 127 nM | [10] | |
| COX-2 (human) | Purified enzyme | 180 nM | [10] | |
| This compound | NO Production | LPS-stimulated RAW 264.7 macrophages | 2.2 ± 0.4 µM (for derivative UA-1) | [11] |
| NF-κB Activation | TNF-α stimulated HepG2 cells (luciferase reporter) | 4.4 - 24.7 µM (for related compounds) | [12] | |
| iNOS Promoter Activity | TNF-α stimulated HepG2 cells | 3.3 - 5.0 µM (for related compounds) | [12] |
Experimental Protocols
The anti-inflammatory effects of both this compound and indomethacin have been evaluated using various in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.[13][14][15]
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[14][15]
-
Drug Administration: Test compounds (this compound or indomethacin) or vehicle are administered intraperitoneally or orally at specified doses (e.g., 5 mg/kg for indomethacin) 30-60 minutes before carrageenan injection.[14]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells.[16][17][18]
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.[16]
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[18]
-
Drug Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or indomethacin) for a specified period (e.g., 1 hour) before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18]
-
-
Analysis of Signaling Pathways:
-
Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways are analyzed by Western blotting of cell lysates.[8]
-
Luciferase Reporter Assay: To assess NF-κB transcriptional activity, cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.[12]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct mechanisms, the following diagrams were generated using the DOT language.
Caption: Indomethacin's primary mechanism of action.
Caption: this compound's inhibitory effect on inflammatory signaling.
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
This compound and indomethacin represent two distinct classes of anti-inflammatory agents with fundamentally different mechanisms of action. Indomethacin's direct, potent inhibition of COX enzymes provides rapid and effective relief from inflammation but is associated with a risk of gastrointestinal side effects due to its non-selective nature. This compound, on the other hand, offers a multi-targeted approach by modulating the upstream NF-κB and MAPK signaling pathways, thereby inhibiting a broader array of inflammatory mediators. This difference in mechanism may present opportunities for developing novel anti-inflammatory therapies with potentially improved safety profiles. Further research, including direct comparative studies with standardized assays and quantitative endpoints, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Infliximab on Indomethacin-Induced Gastric Ulcer in Rats: The Role of MAPK/NF-KB p65 Signaling Pathway [journals.ekb.eg]
- 6. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Stress Contributes to Indomethacin-Induced Glioma Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB inhibitory activity of sucrose fatty acid esters and related constituents from Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomic Analysis of Isovestitol-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic profiles of cells treated with isovestitol versus a control group. The following sections detail the experimental protocols, present hypothetical quantitative data, and visualize the experimental workflow and a potential signaling pathway involved.
Disclaimer: As of the latest literature review, specific studies on the metabolomic effects of this compound are not publicly available. Therefore, the quantitative data and the specific signaling pathway presented in this guide are hypothetical. They are, however, based on the known metabolic effects of flavonoids, the class of compounds to which this compound belongs, and are intended to serve as a scientifically plausible and illustrative example for researchers in this field.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Recent research has increasingly focused on the potential of flavonoids to modulate cellular metabolism, particularly in the context of diseases such as cancer.[2][3][4] Cancer cells exhibit altered metabolic pathways, including increased glycolysis (the Warburg effect), and altered lipid and amino acid metabolism, to support their rapid proliferation.[5] Flavonoids have been shown to target these metabolic vulnerabilities, making them promising candidates for therapeutic development.[2][6]
This guide outlines a typical comparative metabolomic study to investigate the effects of this compound on cellular metabolism. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.[7][8] By comparing the metabolite profiles of this compound-treated cells to untreated control cells, we can identify metabolic pathways that are significantly altered by the compound, providing insights into its mechanism of action.
Experimental Protocols
A rigorous and well-documented experimental protocol is crucial for obtaining reliable and reproducible metabolomic data. The following outlines a standard workflow for a comparative metabolomic analysis of this compound-treated cells.
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line, for example, a breast cancer cell line (e.g., MCF-7) or a lung cancer cell line (e.g., A549), would be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Cells would be seeded in culture plates and allowed to adhere overnight. The following day, the growth medium would be replaced with a fresh medium containing either this compound at a predetermined experimental concentration (e.g., 10 µM, 25 µM, 50 µM) or the vehicle (DMSO) as a control. A typical treatment duration would be 24 to 48 hours.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, the culture medium would be rapidly removed, and the cells would be washed with an ice-cold quenching solution, such as phosphate-buffered saline (PBS).
-
Extraction: Metabolites would be extracted from the cells using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water. The cells would be scraped in the presence of the extraction solvent, and the resulting mixture would be vortexed and centrifuged to pellet cell debris.
-
Sample Preparation: The supernatant containing the extracted metabolites would be collected and dried under a vacuum. The dried metabolite extract would then be reconstituted in a suitable solvent for analysis.
3. Metabolomic Analysis (LC-MS/MS):
-
Instrumentation: The analysis would be performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This technique separates metabolites based on their chemical properties and then identifies and quantifies them based on their mass-to-charge ratio.
-
Chromatography: A reversed-phase or HILIC chromatography column would be used to separate the metabolites.
-
Mass Spectrometry: The mass spectrometer would be operated in both positive and negative ionization modes to detect a wide range of metabolites.
-
Data Acquisition: Data would be acquired in a data-dependent or data-independent manner to collect both MS1 and MS2 spectra for metabolite identification.
4. Data Analysis:
-
Data Processing: The raw LC-MS/MS data would be processed using specialized software to perform peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites would be identified by comparing their retention times and MS/MS spectra to a metabolite library or online databases.
-
Statistical Analysis: Statistical analysis, such as t-tests or ANOVA, would be used to identify metabolites that are significantly different in abundance between the this compound-treated and control groups. Multivariate statistical methods, like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), would be employed to visualize the overall metabolic differences between the groups.
-
Pathway Analysis: The significantly altered metabolites would be mapped to metabolic pathways using tools like MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways most affected by this compound treatment.
Hypothetical Quantitative Data
The following table presents hypothetical quantitative data from a comparative metabolomic analysis of cancer cells treated with this compound (50 µM for 24 hours) versus a vehicle control. The values represent the relative abundance of selected metabolites and are designed to reflect the known anti-cancer metabolic effects of flavonoids.
| Metabolite | Metabolic Pathway | Fold Change (this compound vs. Control) | p-value |
| Glucose | Glycolysis | 0.85 | 0.041 |
| Lactate | Glycolysis | 0.72 | 0.015 |
| Citrate | TCA Cycle | 1.35 | 0.023 |
| α-Ketoglutarate | TCA Cycle | 1.28 | 0.031 |
| Palmitate | Fatty Acid Synthesis | 0.65 | 0.009 |
| Stearate | Fatty Acid Synthesis | 0.70 | 0.012 |
| Glutamine | Amino Acid Metabolism | 0.90 | 0.048 |
| Glutamate | Amino Acid Metabolism | 1.15 | 0.039 |
| Reduced Glutathione (GSH) | Oxidative Stress | 0.78 | 0.018 |
| Oxidized Glutathione (GSSG) | Oxidative Stress | 1.45 | 0.005 |
Interpretation of Hypothetical Data:
-
Glycolysis Inhibition: The decrease in glucose uptake and lactate production suggests that this compound may inhibit glycolysis, a key metabolic pathway for cancer cell proliferation.
-
TCA Cycle Enhancement: The increase in TCA cycle intermediates like citrate and α-ketoglutarate could indicate a shift towards oxidative phosphorylation.
-
Inhibition of Fatty Acid Synthesis: The reduction in key fatty acids like palmitate and stearate suggests that this compound may inhibit de novo lipogenesis, which is crucial for membrane biosynthesis in cancer cells.
-
Induction of Oxidative Stress: The decrease in the antioxidant glutathione (GSH) and the increase in its oxidized form (GSSG) point towards the induction of oxidative stress, which can trigger apoptosis in cancer cells.
Visualizations
Experimental Workflow:
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as modulators of metabolic reprogramming in renal cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Metabolism on Drug Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Isovestitol's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a member of the flavonoid family, has been identified in various plants, including Trifolium and Lablab purpureus[1]. While direct preclinical and clinical research on this compound is notably limited, studies on structurally similar isoflavonoids, such as vestitol and neovestitol, provide preliminary evidence for potential anti-inflammatory properties. This guide aims to objectively assess the clinical relevance of these preclinical findings by comparing the available data with established therapeutic alternatives and providing detailed experimental context. Due to the scarcity of data on this compound itself, this analysis will draw heavily on findings from its close analogs to extrapolate potential mechanisms and clinical utility.
Preclinical Anti-Inflammatory Activity of this compound Analogs
Preclinical investigations into isoflavonoids structurally related to this compound, primarily vestitol and neovestitol, have demonstrated tangible anti-inflammatory effects. These studies provide a foundation for understanding the potential therapeutic applications of this compound class.
Inhibition of Neutrophil Migration
Studies have shown that both vestitol and neovestitol can significantly reduce the migration of neutrophils, a key cell type in the acute inflammatory response. In a lipopolysaccharide (LPS)-induced peritonitis model in mice, pre-treatment with vestitol at doses of 1, 3, or 10 mg/kg markedly decreased neutrophil infiltration into the peritoneal cavity[2]. Similarly, neovestitol was found to inhibit neutrophil migration at a dose of 10 mg/kg[3]. This effect is crucial as excessive neutrophil accumulation at inflammatory sites contributes to tissue damage.
Modulation of Cytokine and Chemokine Production
The anti-inflammatory effects of these isoflavonoids extend to the regulation of signaling molecules that orchestrate the inflammatory cascade. Pre-treatment with vestitol in vivo led to a reduction in the release of the chemokines CXCL1/KC and CXCL2/MIP-2, which are potent neutrophil chemoattractants[2]. In in vitro studies using macrophages, vestitol also decreased the levels of these chemokines in the supernatant[2]. Furthermore, neovestitol has been shown to reduce levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in a model of chronic inflammation[4]. Another analog, (3S)-vestitol, was found to inhibit the release of Interleukin-1 (IL-1), a key inflammatory cytokine, from peritoneal macrophages[5].
Interference with Inflammatory Signaling Pathways
The mechanism underlying the anti-inflammatory effects of these isoflavonoids appears to involve the modulation of key intracellular signaling pathways. Research on (3S)-vestitol has indicated that its anti-inflammatory action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway[5]. The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines[6][7][8]. Flavonoids, as a class, are known to be potential inhibitors of the NF-κB pathway[6].
Comparative Analysis with Standard-of-Care
To gauge the potential clinical relevance of these preclinical findings, it is essential to compare them against the current standard-of-care treatments for inflammatory conditions where this compound or its analogs might be applied, such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Comparison of Preclinical Findings of this compound Analogs with Standard-of-Care Drugs
| Feature | This compound Analogs (Vestitol, Neovestitol) | Methotrexate (for Rheumatoid Arthritis) | Anti-TNF Biologics (e.g., Infliximab for IBD & RA) |
| Mechanism of Action | Inhibition of neutrophil migration, reduction of CXCL1/KC, CXCL2/MIP-2, and IL-6, and modulation of the NF-κB pathway[2][4]. | Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects. | Neutralizes the activity of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. |
| Reported Efficacy (Preclinical) | Dose-dependent reduction in inflammatory cell infiltration and cytokine levels in animal models[2][4]. | Well-established efficacy in reducing inflammation and joint damage in animal models of arthritis. | Potent and well-documented reduction of inflammation in various preclinical models of inflammatory diseases. |
| Clinical Status | No clinical trials found for this compound or its direct analogs. | First-line therapy for moderate to severe rheumatoid arthritis [9][10][11][12][13]. | Established treatment for moderate to severe inflammatory bowel disease and rheumatoid arthritis [14][15][16]. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound analogs.
Neutrophil Migration Assay (In Vivo Peritonitis Model)
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Inflammation: Inflammation is induced by an intraperitoneal (i.p.) injection of a phlogistic agent, commonly Lipopolysaccharide (LPS) (e.g., 250 ng/cavity).
-
Treatment: Test compounds (e.g., vestitol at 1, 3, or 10 mg/kg) are administered, often via i.p. or oral route, 30 minutes prior to the inflammatory stimulus. A vehicle control group receives the solvent used to dissolve the compound.
-
Cell Collection: Four hours after the LPS injection, the animals are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA.
-
Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber.
-
Differential Cell Counting: Cytospin preparations of the lavage fluid are stained with a Romanowsky-type stain (e.g., Diff-Quik), and differential cell counts are performed under a microscope to specifically quantify neutrophils.
-
Data Analysis: The results are expressed as the number of neutrophils per peritoneal cavity. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treated groups with the vehicle control group.
Cytokine and Chemokine Measurement (ELISA)
-
Sample Collection: Supernatants from cell cultures (e.g., LPS-stimulated macrophages) or biological fluids (e.g., peritoneal lavage fluid from the peritonitis model) are collected.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines and chemokines (e.g., CXCL1/KC, CXCL2/MIP-2, IL-6, IL-1β, TNF-α) are used according to the manufacturer's instructions.
-
Principle: The assay typically involves the capture of the target protein by a specific antibody coated on a microplate well, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The concentration of the cytokine or chemokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the recombinant protein.
-
Data Analysis: Results are typically expressed as pg/mL or ng/mL. Statistical analysis is performed to compare the levels in treated versus untreated control groups.
NF-κB Signaling Pathway Analysis (Western Blot)
-
Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound (e.g., (3S)-vestitol).
-
Protein Extraction: At a specified time point, cells are lysed to extract total protein or subcellular fractions (cytoplasmic and nuclear). Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65 subunit in nuclear extracts). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated or translocated proteins are normalized to the total protein or loading control.
-
Data Analysis: The relative protein expression or activation is compared between treated and untreated control groups.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound analogs on the NF-κB signaling pathway.
Caption: Workflow for in vivo assessment of anti-inflammatory activity.
Conclusion and Future Directions
The available preclinical data on isoflavonoids structurally related to this compound, such as vestitol and neovestitol, suggest a potential anti-inflammatory profile. These compounds have been shown to modulate key aspects of the inflammatory response, including neutrophil migration and the production of pro-inflammatory mediators, likely through the inhibition of the NF-κB signaling pathway.
However, a critical gap exists in the literature regarding this compound itself. There is a pressing need for direct preclinical studies on this compound to confirm whether it shares the anti-inflammatory properties of its analogs. Furthermore, the complete absence of clinical trial data for this compound or its close relatives makes it impossible to definitively validate the clinical relevance of these early findings.
For drug development professionals, this compound may represent an interesting starting point for a novel anti-inflammatory agent. However, significant further research is required. Future studies should focus on:
-
Direct Preclinical Evaluation of this compound: Conducting in vitro and in vivo studies to determine the specific anti-inflammatory effects and mechanism of action of this compound.
-
Comparative Efficacy Studies: Directly comparing the potency and efficacy of this compound with standard-of-care drugs in relevant preclinical models of inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Exploratory Clinical Trials: Should preclinical data prove promising, well-designed Phase I and II clinical trials would be necessary to assess the safety, tolerability, and preliminary efficacy of this compound in human inflammatory conditions.
Without this further research, the clinical potential of this compound remains speculative. The preclinical findings for its analogs provide a rationale for investigation, but they are not a substitute for direct evidence.
References
- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 12. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 13. Early Diagnosis and Treatment of Rheumatoid Arthritis | HSS [hss.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. gut.bmj.com [gut.bmj.com]
- 16. bsg.org.uk [bsg.org.uk]
Safety Operating Guide
Navigating the Disposal of Isovestitol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough hazard assessment is essential. In the absence of a specific Safety Data Sheet (SDS) for Isovestitol, a conservative approach should be adopted, treating it as a potentially hazardous chemical.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn when handling this compound in any form.
Engineering Controls: When handling solid or powdered this compound, all operations should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires careful characterization and segregation. The following steps outline a general procedure for managing different forms of this compound waste.
1. Waste Characterization and Segregation:
-
Solid this compound Waste: Unused or surplus solid this compound should be collected in a designated hazardous waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible waste container. Do not mix with aqueous or other incompatible waste streams.
-
Aqueous Solutions: The disposal of aqueous solutions containing this compound depends on the concentration and local regulations. In general, these should be treated as chemical waste unless confirmed to be non-hazardous by your institution's EHS office.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be collected as solid chemical waste.[1]
2. Waste Container Management:
-
Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[2][3] For solid waste, a clearly labeled plastic bag within a rigid container is often suitable.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the names and approximate percentages of any other constituents (e.g., solvents).[2] Do not use abbreviations or chemical formulas.[2]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[2][3] Funnels should not be left in open containers.[2]
3. Storage in a Satellite Accumulation Area (SAA):
-
Waste containers should be stored in a designated SAA at or near the point of generation.[2][4]
-
Segregate incompatible waste types to prevent accidental reactions.[2][3] For example, keep acidic waste separate from basic waste and flammable liquids away from oxidizers.
-
The total volume of hazardous waste in an SAA is typically limited; consult your institution's guidelines for specific quantity limits.[3][4]
4. Arranging for Disposal:
-
Once a waste container is nearly full (e.g., 90% capacity), arrange for its collection by your institution's EHS department.[2]
-
Complete any required waste pickup forms, providing accurate information about the container's contents.[2]
-
Never dispose of this compound or its solutions down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous solutions.[3][5] Evaporation in a fume hood is also not an acceptable method of disposal.[3][5]
5. Empty Container Disposal:
-
To be considered "empty," a container must be thoroughly drained of its contents.[6]
-
For containers that held this compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[3][7] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[7]
-
After proper rinsing, deface or remove all labels before disposing of the container as regular laboratory glass or plastic waste.[3]
Quantitative Data for General Chemical Waste Disposal
The following table summarizes common quantitative limits for the accumulation and disposal of laboratory chemical waste. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Flammable Liquid Limit | No more than 15 gallons | [2] |
| SAA Total Hazardous Waste Limit | A maximum of 55 gallons | [4] |
| SAA Acutely Toxic Waste Limit | A maximum of 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Time Limit for Full Container Removal | Within 72 hours after becoming full | [2] |
| pH for Sewer Disposal (if permitted) | Between 5 and 9 | [8] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for the neutralization of acidic or basic waste streams, if applicable and permitted, is as follows:
Acid-Base Neutralization (for dilute, simple aqueous solutions only and in permissible quantities):
-
Caution: This process can generate heat and vapors. Perform all steps slowly in a fume hood with appropriate PPE.
-
Acid Neutralization: Prepare a dilute basic solution (e.g., sodium bicarbonate in water). Slowly add the acidic waste to the basic solution while stirring.
-
Base Neutralization: Add the basic waste to a large volume of cold water. Slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) while stirring.
-
pH Verification: After the reaction has subsided and the solution has cooled, test the pH using a calibrated pH meter or pH strips. Adjust as necessary to bring the pH to within the neutral range (typically 5-9) as specified by your institution.[8]
-
Disposal: If permitted by your EHS office, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (e.g., at least 20 parts water to 1 part neutralized solution).[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
